molecular formula C19H34O2 B13806007 10,13-Octadecadienoic acid methyl ester

10,13-Octadecadienoic acid methyl ester

Katalognummer: B13806007
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: TYEPJNKESLRTEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

10,13-Octadecadienoic acid methyl ester is a natural product found in Magnolia officinalis with data available.

Eigenschaften

Molekularformel

C19H34O2

Molekulargewicht

294.5 g/mol

IUPAC-Name

methyl octadeca-10,13-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3

InChI-Schlüssel

TYEPJNKESLRTEJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CCC=CCCCCCCCCC(=O)OC

Herkunft des Produkts

United States
Foundational & Exploratory

what is 10,13-Octadecadienoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10,13-Octadecadienoic Acid Methyl Ester for Researchers and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a fatty acid methyl ester (FAME) that belongs to the class of conjugated linoleic acids (CLAs). As a methyl ester of a conjugated dienoic fatty acid, it is characterized by the presence of two conjugated double bonds at positions 10 and 13 of its 18-carbon chain. This compound has been identified in various natural sources, including certain plant species and as a component of biodiesel derived from waste cooking oil.[1][2] Research into conjugated linoleic acids has suggested a range of biological activities, including anti-inflammatory and cancer-preventive properties, making 10,13-Octadecadienoic acid methyl ester a compound of interest for further investigation in the fields of nutrition, pharmacology, and drug development.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known biological activities of 10,13-Octadecadienoic acid methyl ester, with a focus on providing detailed experimental protocols and data presentation for researchers and scientists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 10,13-Octadecadienoic acid methyl ester is presented in the table below.

PropertyValueSource
IUPAC Name methyl (10E,13E)-octadeca-10,13-dienoatePlantaeDB
Molecular Formula C19H34O2[3]
Molecular Weight 294.47 g/mol [3]
CAS Number 56554-62-2ChemicalBook
Appearance Colorless to pale yellow liquid (presumed)General FAME properties
Canonical SMILES CCCCC=CCC=CCCCCCCCCC(=O)OC[3]
InChI Key TYEPJNKESLRTEJ-AVQMFFATSA-NPlantaeDB

Synthesis and Preparation

Experimental Protocol: Alkali Isomerization of Linoleic Acid Methyl Ester

This protocol describes the conversion of methyl linoleate (B1235992) to a mixture of conjugated linoleic acid methyl esters.

Materials:

Procedure:

  • Transesterification of Vegetable Oil:

    • In a round-bottom flask, dissolve the vegetable oil in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Reflux the mixture under a nitrogen atmosphere for 2-4 hours.

    • After cooling, add water and extract the fatty acid methyl esters with hexane.

    • Wash the hexane layer with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude FAMEs.

  • Alkali Isomerization:

    • In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add the crude FAMEs and ethylene glycol.

    • Add potassium hydroxide to the mixture.

    • Heat the reaction mixture to 180-200°C under a continuous stream of nitrogen gas for 2-3 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.

    • Extract the conjugated FAMEs with hexane.

    • Wash the hexane layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The resulting mixture of CLA methyl esters can be further purified by column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC) to isolate the 10,13-isomer.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of 10,13-Octadecadienoic acid methyl ester.

Experimental Protocol: GC-MS Analysis of FAMEs

1. Sample Preparation (Transesterification):

  • To a sample containing lipids, add a solution of 2% sulfuric acid in methanol.

  • Heat the mixture at 50-60°C for 2-3 hours.

  • After cooling, add water and extract the FAMEs with hexane.

  • The hexane layer is then collected for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 10 min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Mass Spectral Data: The mass spectrum of 10,13-Octadecadienoic acid methyl ester shows characteristic fragmentation patterns.[1] A notable peak is observed at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group.[1] Other significant fragments include the loss of a methoxy (B1213986) group ([M-31]+) and a series of hydrocarbon fragments.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fatty acid methyl esters. While specific high-resolution spectra for pure 10,13-Octadecadienoic acid methyl ester are not widely published, the following table summarizes the expected chemical shifts for key functional groups based on data for related conjugated linoleic acid methyl esters.

Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
-OCH3 ~3.67~51.4
-CH=CH- (conjugated) 5.3 - 6.4125 - 135
-CH2-COO- ~2.30~34.1
Terminal -CH3 ~0.89~14.1

Biological Activity and Potential Mechanisms of Action

10,13-Octadecadienoic acid methyl ester has been identified in plant extracts that exhibit anti-inflammatory and anticancer properties.[3][4] However, studies on the isolated pure compound are limited. The biological effects are often attributed to the general class of conjugated linoleic acids.

Anti-inflammatory Activity

CLAs are known to modulate inflammatory responses. While direct evidence for the 10,13-isomer is lacking, other CLA isomers have been shown to inhibit the production of pro-inflammatory mediators. A proposed mechanism involves the inhibition of the NF-κB signaling pathway.

Anticancer Activity

Several studies have reported the presence of 10,13-Octadecadienoic acid methyl ester in plant extracts with cytotoxic activity against cancer cell lines.[4] The proposed mechanisms for the anticancer effects of CLAs include the induction of apoptosis and the modulation of cell proliferation pathways.

Signaling Pathways

Due to the lack of specific studies on the signaling pathways affected by 10,13-Octadecadienoic acid methyl ester, a representative signaling pathway for the anti-inflammatory effects of conjugated linoleic acids is presented below. This pathway is based on the known inhibitory effects of certain CLA isomers on the NF-κB signaling cascade.[5]

CLA_NFkB_Pathway Hypothetical Anti-inflammatory Signaling of Conjugated Linoleic Acids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_p p-NF-κB (Active) NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) CLA 10,13-Octadecadienoic Acid Methyl Ester (Hypothesized) CLA->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of conjugated linoleic acids.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the biological activity of fatty acid methyl esters.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 10,13-Octadecadienoic acid methyl ester (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment:

    • Treat the cells with various concentrations of 10,13-Octadecadienoic acid methyl ester for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Nitric Oxide Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay for Cell Viability)

This assay determines the effect of a compound on the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 10,13-Octadecadienoic acid methyl ester (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment:

    • Treat the cells with various concentrations of 10,13-Octadecadienoic acid methyl ester for 48 hours. A vehicle control (DMSO) group should be included.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

10,13-Octadecadienoic acid methyl ester is a conjugated fatty acid methyl ester with potential biological activities, including anti-inflammatory and anticancer effects. While its presence has been identified in several natural sources, research on the pure compound is still in its early stages. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the synthesis, characterization, and pharmacological properties of this compound. Future studies should focus on the isolation and purification of the 10,13-isomer, elucidation of its specific molecular targets and signaling pathways, and in vivo evaluation of its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, experimental protocols, and biological activities associated with 10,13-Octadecadienoic acid methyl ester. The information is intended to support research and development efforts in fields where this fatty acid ester is of interest.

Chemical and Physical Properties

10,13-Octadecadienoic acid methyl ester is a di-unsaturated fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C19H34O2[2][3]
Molecular Weight 294.50 g/mol [2]
Exact Mass 294.255880323 g/mol [2]
IUPAC Name methyl (10E,13E)-octadeca-10,13-dienoate[2]
CAS Number 56554-62-2[4]
Topological Polar Surface Area (TPSA) 26.30 Ų[2]
XlogP 6.90[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 14[2]

Spectroscopic Analysis

Spectroscopic methods are crucial for the identification and characterization of 10,13-Octadecadienoic acid methyl ester.

2.1. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for identifying this compound in various matrices.[1][5] The mass spectrum of 10,13-octadecadienoate methyl ester exhibits a characteristic fragmentation pattern.[1]

m/zInterpretationSource
41 Base Peak[1]
74 McLafferty Rearrangement Peak[1]
[M-31]+ Loss of a methoxy (B1213986) group[1]
67, 81, 95, 109, 123, 137, etc. Hydrocarbon ions [CnH2n-3]+[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

3.1. Synthesis of Related Dienoic Acid Methyl Esters

While a specific protocol for the synthesis of 10,13-Octadecadienoic acid methyl ester was not found, a method for a similar compound, 9Z,11E-octadecadienoic acid methyl ester, has been patented.[6] This process involves the elimination of a bromo-derivative and can be adapted.

Protocol Outline:

  • Starting Material: Methyl ester of 12-bromo-9Z-octadecenoic acid.[6]

  • Eliminating Agent: 1,8-Diazabicyclo[5.4.0]undecene (DBU).[6]

  • Reaction Conditions: The reaction is carried out at 10-40 °C with a 5-10 fold molar excess of DBU relative to the starting material.[6]

  • Reaction Time: The mixture is maintained for 5-10 minutes.[6]

  • Outcome: This method is reported to have a high conversion rate of 96-100%.[6]

3.2. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification of 10,13-Octadecadienoic acid methyl ester in a sample is typically achieved through GC-MS analysis.[5]

Methodology:

  • Sample Preparation: The sample containing the fatty acid esters is prepared, often through extraction and derivatization (transesterification) if starting from triglycerides.

  • GC Separation: The sample is injected into a gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column.

  • MS Detection and Analysis: As components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint.

  • Library Matching: The obtained mass spectrum of an unknown component is compared with the spectra of known compounds stored in a database, such as the National Institute of Standards and Technology (NIST) library, for identification.[5]

Biological Activities and Potential Applications

10,13-Octadecadienoic acid methyl ester, as a linoleic acid ester, has been associated with a range of biological activities, suggesting its potential in drug development and as a functional food component.

  • Anti-inflammatory and Anti-androgenic Properties: This compound has been reported to possess anti-inflammatory and antiandrogenic activities.[3][7]

  • Cancer Preventive: It is also suggested to have cancer-preventive properties.[3]

  • Hypocholesterolemic and Hepatoprotective: The compound may contribute to lowering cholesterol levels and protecting the liver.[3]

  • Antimicrobial and Nematicide: Antimicrobial and nematicidal effects have also been attributed to this molecule.[3]

  • Insectifuge and Antihistaminic: It has been described as an insectifuge and having antihistaminic properties.[3]

  • Anti-arthritic and Anti-coronary: Potential benefits in managing arthritis and coronary conditions have been noted.[3]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of 10,13-Octadecadienoic acid methyl ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Transesterification Transesterification (to FAMEs) Extraction->Transesterification GC Gas Chromatography (Separation) Transesterification->GC MS Mass Spectrometry (Detection) GC->MS Data Mass Spectrum MS->Data Library NIST Library Comparison Data->Library Identification Compound Identification Library->Identification Synthesis_Pathway start Bromo-alkenoic Acid Methyl Ester conditions 10-40 °C 5-10 minutes start->conditions reagent 1,8-Diazabicyclo[5.4.0]undecene (DBU) reagent->conditions product Conjugated Dienoic Acid Methyl Ester (e.g., 10,13-Octadecadienoic acid methyl ester) conditions->product Elimination Reaction

References

An In-depth Technical Guide to 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10,13-octadecadienoic acid methyl ester, a member of the conjugated linoleic acid (CLA) family. This document details its structure, physicochemical properties, and analytical methodologies. It also explores its biological significance, particularly its roles in inflammatory and carcinogenic processes, supported by signaling pathway diagrams.

Core Concepts: Structure and Properties

10,13-Octadecadienoic acid methyl ester is a fatty acid methyl ester (FAME) with a molecular formula of C₁₉H₃₄O₂ and a molecular weight of 294.5 g/mol .[1] Its structure features an 18-carbon chain with two conjugated double bonds at the 10th and 13th carbon positions, and a methyl ester group at one terminus. The specific stereochemistry of the double bonds (cis or trans) can vary, leading to different isomers. The most commonly cited IUPAC name is methyl (10E,13E)-octadeca-10,13-dienoate.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.5 g/mol [1]
IUPAC Name methyl (10E,13E)-octadeca-10,13-dienoate[1]
SMILES CCCCC=CCC=CCCCCCCCCC(=O)OC[1]
InChI Key TYEPJNKESLRTEJ-AVQMFFATSA-N[1]
Predicted ¹H NMR Chemical Shifts (ppm) Assignment
5.30 - 5.50 (m)Olefinic protons (-CH=CH-)
3.67 (s)Methyl ester protons (-OCH₃)
2.20 - 2.30 (t)Methylene protons alpha to carbonyl (-CH₂-COO)
1.95 - 2.10 (m)Allylic protons (-CH₂-CH=)
1.20 - 1.40 (m)Methylene protons in the aliphatic chain
0.85 - 0.95 (t)Terminal methyl protons (-CH₃)
Predicted ¹³C NMR Chemical Shifts (ppm) Assignment
174.3Carbonyl carbon (-COO-)
125.0 - 135.0Olefinic carbons (-CH=CH-)
51.4Methyl ester carbon (-OCH₃)
34.1Methylene carbon alpha to carbonyl (-CH₂-COO)
22.0 - 32.0Methylene carbons in the aliphatic chain
14.1Terminal methyl carbon (-CH₃)
Mass Spectrometry (MS) Fragmentation m/z
[M]+294
[M-31]+ (Loss of -OCH₃)263
McLafferty Rearrangement74

Experimental Protocols

Synthesis of 10,13-Octadecadienoic Acid Methyl Ester

Generalized Protocol for Isomerization:

  • Preparation of Methyl Linoleate (B1235992): Linoleic acid is esterified to methyl linoleate using a standard acid-catalyzed reaction with methanol (B129727) and a catalyst like sulfuric acid or hydrogen chloride.

  • Alkali Isomerization: The purified methyl linoleate is then subjected to alkali isomerization. This is typically carried out by heating the methyl linoleate in a solution of potassium hydroxide (B78521) in a high-boiling point solvent like ethylene (B1197577) glycol. The reaction temperature and time are critical parameters that influence the isomer distribution in the final product.

  • Purification: The resulting mixture of CLA methyl esters is then purified to isolate the desired 10,13-isomer. This is a challenging step and often requires a combination of techniques, such as low-temperature crystallization and chromatographic methods like silver-ion high-performance liquid chromatography (Ag⁺-HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters, including 10,13-octadecadienoic acid methyl ester.

Sample Preparation (Transesterification):

  • To a lipid sample (e.g., from biological tissue or an oil), add a solution of sodium methoxide (B1231860) in methanol.

  • Heat the mixture at a controlled temperature (e.g., 50-60°C) for a specified time to convert the fatty acids to their methyl esters.

  • Neutralize the reaction with an acid and extract the FAMEs with a non-polar solvent like hexane (B92381).

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • The resulting hexane solution containing the FAMEs is then ready for GC-MS analysis.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted column, is recommended for the separation of FAME isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector. The injection volume and split ratio should be optimized.

  • Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of all FAMEs.

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode.

  • Data Analysis: The identification of 10,13-octadecadienoic acid methyl ester is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Biological Significance and Signaling Pathways

As a member of the CLA family, 10,13-octadecadienoic acid methyl ester is implicated in a range of biological activities, most notably anti-inflammatory and anti-cancer effects. These effects are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Effects: PPAR-γ and NF-κB Pathways

Conjugated linoleic acids are known to exert anti-inflammatory effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

  • PPAR-γ Activation: CLAs can act as ligands for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[2][3][4][5][6][7][8][9] Activation of PPAR-γ by CLAs can lead to the transrepression of pro-inflammatory genes.

  • NF-κB Inhibition: The NF-κB pathway is a central regulator of the inflammatory response. CLAs have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][10][11][12]

PPAR_NFkB_Pathway CLA 10,13-Octadecadienoic Acid Methyl Ester PPARg PPAR-γ CLA->PPARg Activates NFkB_Inhibition Inhibition of NF-κB Pathway PPARg->NFkB_Inhibition Leads to ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_Inhibition->ProInflammatory_Genes Downregulates Inflammation Inflammation ProInflammatory_Genes->Inflammation Drives

PPAR-γ and NF-κB Signaling Pathways

Anti-Cancer Effects: Induction of Apoptosis

Several studies have demonstrated that certain isomers of CLA can induce apoptosis (programmed cell death) in cancer cells, contributing to their anti-carcinogenic properties.[2][13][14][15][16][17] This process is often mediated through the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

  • Intrinsic Pathway: CLAs can induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to the execution of apoptosis.[13][14][16] This process is often associated with changes in the expression of Bcl-2 family proteins.[14][16]

  • ER Stress Pathway: Some CLA isomers can induce stress in the endoplasmic reticulum, leading to the activation of caspase-12 and the upregulation of the pro-apoptotic transcription factor CHOP, ultimately triggering apoptosis.[13]

Apoptosis_Pathway CLA 10,13-Octadecadienoic Acid Methyl Ester Mitochondria Mitochondria CLA->Mitochondria ER Endoplasmic Reticulum CLA->ER Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ER_Stress ER Stress ER->ER_Stress Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase12 Caspase-12 Activation ER_Stress->Caspase12 CHOP CHOP Upregulation ER_Stress->CHOP Caspase12->Apoptosis CHOP->Apoptosis

CLA-Induced Apoptosis Pathways

Conclusion

10,13-Octadecadienoic acid methyl ester, as a constituent of the broader family of conjugated linoleic acids, holds significant interest for researchers in the fields of nutrition, pharmacology, and drug development. Its potential anti-inflammatory and anti-cancer properties, mediated through well-defined signaling pathways, make it a compelling subject for further investigation. While detailed experimental data for this specific isomer remains somewhat limited, the general methodologies and biological understanding of CLAs provide a strong foundation for future research. This technical guide serves as a valuable resource for professionals seeking to explore the scientific landscape of this intriguing fatty acid ester.

References

An In-Depth Technical Guide to 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56554-62-2

This technical guide provides a comprehensive overview of 10,13-Octadecadienoic acid methyl ester, a fatty acid methyl ester (FAME) of significant interest to researchers in various fields, including natural product chemistry, pharmacology, and drug development. This document details its chemical properties, analytical methodologies, and known biological activities, offering a valuable resource for scientists and professionals.

Chemical and Physical Properties

10,13-Octadecadienoic acid methyl ester is the methyl ester of 10,13-octadecadienoic acid. Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 56554-62-2
Molecular Formula C₁₉H₃₄O₂
Molecular Weight 294.5 g/mol
IUPAC Name methyl (10E,13E)-octadeca-10,13-dienoate
Synonyms 10,13-Octadecadienoic acid, methyl ester
SMILES CCCCC=CCC=CCCCCCCCCC(=O)OC
InChI InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3/b7-6+,10-9+
InChI Key TYEPJNKESLRTEJ-AVQMFFATSA-N
Topological Polar Surface Area 26.3 Ų
XlogP 6.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 14

Synthesis and Preparation

While a specific, detailed synthesis protocol for 10,13-Octadecadienoic acid methyl ester is not extensively documented in publicly available literature, it can be prepared by the esterification of its corresponding fatty acid, 10,13-octadecadienoic acid. A general laboratory-scale procedure for the synthesis of fatty acid methyl esters is outlined below.

General Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a common method for the preparation of fatty acid methyl esters from the corresponding fatty acids.

Materials:

  • 10,13-Octadecadienoic acid

  • Anhydrous methanol (B129727) (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (CH₃COCl) as a catalyst

  • Heptane (B126788) or Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve a known quantity of 10,13-octadecadienoic acid in anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the methanolic solution while stirring.

  • Reflux the reaction mixture for 1-2 hours at 60-70°C.

  • After cooling to room temperature, add a saturated NaCl solution to the mixture to quench the reaction and facilitate phase separation.

  • Extract the methyl ester into an organic solvent such as heptane or hexane. Repeat the extraction process two to three times.

  • Pool the organic layers and wash with distilled water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 10,13-Octadecadienoic acid methyl ester.

  • The product can be further purified by column chromatography if necessary.

G cluster_synthesis Synthesis Workflow fatty_acid 10,13-Octadecadienoic Acid esterification Esterification (Reflux) fatty_acid->esterification methanol Anhydrous Methanol methanol->esterification catalyst Acid Catalyst (H₂SO₄ or CH₃COCl) catalyst->esterification extraction Solvent Extraction (Heptane/Hexane) esterification->extraction purification Purification extraction->purification product 10,13-Octadecadienoic Acid Methyl Ester purification->product G cluster_analysis GC-MS Analysis Workflow sample_prep Sample Preparation (Extraction & Derivatization) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Impact) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis Data Analysis (Library Matching) ms_detection->data_analysis identification Compound Identification data_analysis->identification G cluster_pathways Potential Biological Signaling Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects compound 10,13-Octadecadienoic Acid Methyl Ester cox_lox COX/LOX Inhibition compound->cox_lox inhibits caspases Caspase Activation compound->caspases activates cell_cycle Cell Cycle Arrest compound->cell_cycle induces prostaglandins Reduced Prostaglandins & Leukotrienes cox_lox->prostaglandins inflammation_down Decreased Inflammation prostaglandins->inflammation_down apoptosis Induction of Apoptosis caspases->apoptosis proliferation_down Reduced Proliferation cell_cycle->proliferation_down

A Technical Guide to the Natural Sources of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 10,13-Octadecadienoic acid methyl ester, a compound of interest for its potential biological activities. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes potential biological pathways.

Natural Sources and Quantitative Data

10,13-Octadecadienoic acid methyl ester has been identified in various plant species. The quantitative data available from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is summarized in the table below. It is important to note that the data is presented as peak area percentage, which indicates the relative abundance of the compound in the extract and not its absolute concentration.

Natural SourcePlant PartPeak Area (%)
Solena amplexicaulis (Lam.) GandhiTuber4.72[1]
Trigonella foenum-graecum L. (Fenugreek)Seed0.65[2]

Experimental Protocols

The following sections detail the methodologies for the extraction and identification of 10,13-Octadecadienoic acid methyl ester from the identified natural sources.

Methanolic Extraction from Solena amplexicaulis Tubers

A study on the phytochemical profile of Solena amplexicaulis utilized a methanolic extraction method to identify various compounds, including 10,13-Octadecadienoic acid methyl ester, in the tuber.[1]

Protocol:

  • Sample Preparation: Fresh tubers of Solena amplexicaulis are collected, washed, and shade-dried. The dried tubers are then powdered.

  • Soxhlet Extraction: 50g of the powdered tuber material is subjected to extraction with 250 mL of methanol (B129727) in a Soxhlet apparatus for 6 hours.

  • Solvent Evaporation: The methanol extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • GC-MS Analysis: The crude extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical constituents.

Methanolic Extraction from Trigonella foenum-graecum Seeds

In a study analyzing the bioactive compounds in fenugreek seeds, a similar methanolic extraction protocol was employed.[2]

Protocol:

  • Sample Preparation: Mature seeds of Trigonella foenum-graecum are procured, cleaned, and ground into a fine powder.

  • Extraction: The powdered seed material is subjected to methanolic extraction.

  • Filtration and Concentration: The extract is filtered and concentrated to yield the crude extract for GC-MS analysis.

General Protocol for GC-MS Analysis of Fatty Acid Methyl Esters

The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs) using GC-MS, which is applicable for the identification and relative quantification of 10,13-Octadecadienoic acid methyl ester.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 10 minutes.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-550 amu.

Compound Identification:

The identification of 10,13-Octadecadienoic acid methyl ester is achieved by comparing the retention time and the mass fragmentation pattern of the peak with reference spectra from mass spectral libraries such as NIST and Wiley.

Potential Signaling Pathways

While direct research on the signaling pathways of 10,13-Octadecadienoic acid methyl ester is limited, its structural similarity to other conjugated linoleic acids (CLAs) suggests potential involvement in similar biological activities, such as anti-inflammatory and anticancer effects. The diagrams below illustrate hypothetical pathways based on the known mechanisms of CLAs.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_material Plant Material (e.g., Solena amplexicaulis tubers, Trigonella foenum-graecum seeds) extraction Methanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract gcms GC-MS Analysis crude_extract->gcms identification Identification of 10,13-Octadecadienoic acid methyl ester gcms->identification peak_area Peak Area Quantification identification->peak_area anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_ppar PPAR Pathway cla 10,13-Octadecadienoic acid methyl ester (Hypothesized) nfkb NF-κB cla->nfkb Inhibition (Hypothesized) ppar PPARγ cla->ppar Activation (Hypothesized) inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb->inflammation Activation anti_inflammation Anti-inflammatory Effects ppar->anti_inflammation Activation

References

The Biosynthesis of 10,13-Octadecadienoic Acid Methyl Ester in Plants: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 10,13-octadecadienoic acid methyl ester in plants. While this specific compound is not extensively characterized in literature, this paper outlines a strong hypothetical pathway based on known enzymatic activities in plant fatty acid metabolism. The proposed pathway involves two key steps: the conversion of a common C18 fatty acid precursor, likely linoleic acid, into 10,13-octadecadienoic acid by a putative fatty acid conjugase, followed by the methylation of the carboxyl group by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This guide details the functions of related known enzymes, presents quantitative data from analogous systems, provides detailed experimental protocols for the characterization of these enzymes, and includes visualizations of the proposed metabolic and experimental workflows.

Introduction

Unusual fatty acids in plants are a diverse group of molecules with potential applications in nutrition, industry, and pharmacology. Among these, conjugated fatty acids are of particular interest due to their unique chemical properties. 10,13-Octadecadienoic acid methyl ester is a fatty acid methyl ester (FAME) that has been identified in some plant species. However, its biosynthetic pathway has not been fully elucidated. Understanding the biosynthesis of this and other unusual fatty acids is crucial for their potential biotechnological production and for the discovery of novel bioactive compounds.

This whitepaper proposes a plausible biosynthetic pathway for 10,13-octadecadienoic acid methyl ester in plants, drawing parallels with known enzymatic reactions in fatty acid modification and metabolism.

Proposed Biosynthetic Pathway

The biosynthesis of 10,13-octadecadienoic acid methyl ester is hypothesized to occur in two main stages:

  • Formation of the Conjugated Diene System: A fatty acid conjugase, a divergent form of a fatty acid desaturase, is proposed to act on a C18 fatty acid precursor, most likely linoleic acid (9,12-octadecadienoic acid), to form the 10,13-conjugated double bond system.

  • Methyl Esterification: A carboxyl methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor, catalyzes the esterification of the carboxyl group of 10,13-octadecadienoic acid to produce the final methyl ester.

A diagram of the proposed signaling pathway is presented below:

Biosynthesis of 10,13-Octadecadienoic Acid Methyl Ester cluster_0 Endoplasmic Reticulum cluster_1 Cytosol Linoleic_Acid Linoleic Acid (9,12-Octadecadienoic Acid) Conjugated_Acid 10,13-Octadecadienoic Acid Linoleic_Acid->Conjugated_Acid Putative Fatty Acid Conjugase Methyl_Ester 10,13-Octadecadienoic Acid Methyl Ester Conjugated_Acid->Methyl_Ester Putative SAM-dependent Carboxyl Methyltransferase SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyl Group Donation Fatty Acid Conjugase Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Protein_Extraction Protein Extraction from Plant Tissue Enzyme_Assay Enzymatic Reaction Protein_Extraction->Enzyme_Assay Substrate_Prep Substrate Preparation (Linoleoyl-CoA) Substrate_Prep->Enzyme_Assay Incubation Incubation Enzyme_Assay->Incubation Extraction Fatty Acid Extraction Incubation->Extraction Methylation Derivatization (FAMEs) Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS Regulatory Influence on Biosynthesis Stimuli Environmental Stimuli (e.g., Pathogen Attack, Wounding) Signaling Intracellular Signaling (e.g., Phytohormones) Stimuli->Signaling Gene_Expression Transcriptional Regulation of Biosynthetic Genes Signaling->Gene_Expression Enzyme_Synthesis Synthesis of Putative Conjugase and Methyltransferase Gene_Expression->Enzyme_Synthesis Product_Formation Production of 10,13-Octadecadienoic Acid Methyl Ester Enzyme_Synthesis->Product_Formation

10,13-Octadecadienoic acid methyl ester biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 10,13-Octadecadienoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a conjugated linoleic acid (CLA) methyl ester that has been identified in various plant extracts.[1] Emerging research suggests its potential involvement in a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 10,13-octadecadienoic acid methyl ester and its closely related analogs. Due to the limited availability of specific quantitative data for the 10,13-isomer, this guide incorporates data from structurally similar compounds to provide a broader context for its potential therapeutic applications.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of 10,13-octadecadienoic acid methyl ester and its related compounds.

Table 1: Biological Activities Attributed to 10,13-Octadecadienoic Acid Methyl Ester from Phytochemical Analysis

Biological ActivitySource OrganismMethod of IdentificationQuantitative DataReference
Anti-inflammatorySolena amplexicaulis (tuber)GC-MSNot specified[1]
Cancer PreventiveSolena amplexicaulis (tuber)GC-MSNot specified[1]
HypocholesterolemicSolena amplexicaulis (tuber)GC-MSNot specified[1]
HepatoprotectiveSolena amplexicaulis (tuber)GC-MSNot specified[1]
NematicideSolena amplexicaulis (tuber)GC-MSNot specified[1]
InsectifugeSolena amplexicaulis (tuber)GC-MSNot specified[1]
AntieczemicSolena amplexicaulis (tuber)GC-MSNot specified[1]
AnticancerSolena amplexicaulis (tuber)GC-MSNot specified[1]
AntiarthriticSolena amplexicaulis (tuber)GC-MSNot specified[1]
AntihistaminicSolena amplexicaulis (tuber)GC-MSNot specified[1]
AnticoronarySolena amplexicaulis (tuber)GC-MSNot specified[1]

Table 2: Anti-inflammatory and Lipoxygenase Inhibitory Activity of Related Compounds

CompoundAssayResultReference
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterTPA-induced mouse ear edema43% inhibition at 500 µg[2][3]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidTPA-induced mouse ear edema63% inhibition at 500 µg[2][3]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidTPA-induced mouse ear edema79% inhibition at 500 µg[2][3]
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterSoybean Lipoxygenase InhibitionInhibition observed at 10 µg/ml[2][3]
(9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acidSoybean Lipoxygenase InhibitionInhibition observed at 10 µg/ml[2]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidSoybean Lipoxygenase InhibitionInhibition observed at 10 µg/ml[2]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidSoybean Lipoxygenase InhibitionInhibition observed at 10 µg/ml[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the biological activities of fatty acid methyl esters are provided below.

TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating the topical anti-inflammatory activity of a compound.

  • Animals: Male CD-1 or BALB/c mice (20-25 g) are used.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., ethanol (B145695) or acetone) is prepared at a concentration of 2.5 µg/10 µL.

    • The test compound is dissolved in a suitable vehicle.

    • The test compound solution (10 µL) is topically applied to both the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.

    • After 10-30 minutes, the TPA solution (10 µL) is applied to the right ear.

    • After a specified period (typically 4-6 hours), the mice are euthanized by cervical dislocation.

    • A 7-mm diameter plug is removed from each ear and weighed.

    • The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear plugs.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Edema with test compound / Edema with TPA alone)] x 100

TPA_Induced_Mouse_Ear_Edema_Workflow start Start prepare_solutions Prepare TPA and Test Compound Solutions start->prepare_solutions apply_compound Topically Apply Test Compound (Right Ear) & Vehicle (Left Ear) prepare_solutions->apply_compound apply_tpa Apply TPA to Right Ear apply_compound->apply_tpa incubation Incubate for 4-6 hours apply_tpa->incubation euthanize Euthanize Mice incubation->euthanize excise_ear_plugs Excise 7-mm Ear Plugs euthanize->excise_ear_plugs weigh_plugs Weigh Ear Plugs excise_ear_plugs->weigh_plugs calculate_edema Calculate Edema (Weight Difference) weigh_plugs->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition end End calculate_inhibition->end MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight for Adherence seed_cells->incubate_adhere add_compound Add Test Compound (Various Concentrations) incubate_adhere->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates p38 p38 p38->NFkB_n Activates JNK JNK JNK->NFkB_n Activates ERK ERK ERK->NFkB_n Activates MAPK_pathway->p38 MAPK_pathway->JNK MAPK_pathway->ERK DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Induces LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Compound 10,13-Octadecadienoic Acid Methyl Ester Compound->IKK Inhibits Compound->p38 Inhibits Compound->JNK Inhibits Compound->ERK Inhibits

References

Unraveling the Anti-Inflammatory Potential of 10,13-Octadecadienoic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory properties of 10,13-Octadecadienoic acid methyl ester and its closely related conjugated linoleic acid analogues, detailing their mechanisms of action, experimental validation, and implications for drug development.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of various natural and synthetic compounds. Among these, fatty acid esters have emerged as a promising class of molecules. This technical guide provides an in-depth exploration of the anti-inflammatory properties of 10,13-Octadecadienoic acid methyl ester. While direct research on this specific compound is limited, this paper will extensively review the well-documented anti-inflammatory activities of its close structural relatives, the conjugated linoleic acid (CLA) methyl esters, to provide a robust understanding of its potential mechanisms of action and therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of conjugated linoleic acid (CLA) isomers, which are structurally analogous to 10,13-Octadecadienoic acid methyl ester, are primarily attributed to their ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory enzymes. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. CLA has been shown to inhibit this pathway through several mechanisms:

  • Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies have demonstrated that CLA can prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1]

  • Reduction of p65 Nuclear Translocation: The p65 subunit is a critical component of the active NF-κB dimer. CLA has been observed to reduce the amount of p65 that moves into the nucleus following inflammatory stimuli.[1]

  • Decreased NF-κB DNA Binding Affinity: By preventing nuclear translocation and potentially through other mechanisms, CLA ultimately leads to a reduction in the binding of NF-κB to the promoter regions of its target genes.[1]

These actions collectively result in the decreased expression of NF-κB-dependent pro-inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB_complex p65/p50/IkB p65_p50_nuc p65/p50 IkB->p65_p50_nuc Inhibits degradation p65 p65 p50 p50 NFkB_complex->p65_p50_nuc IkB degradation & Nuclear translocation CLA 10,13-Octadecadienoic acid methyl ester (via CLA data) CLA->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Activates

Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. CLA has been shown to modulate this pathway to exert its anti-inflammatory effects.

  • Reduced Phosphorylation of ERK1/2: Some studies have indicated that CLA can reduce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in certain cell types, which can lead to decreased cell proliferation and inflammatory responses.[2]

  • Inhibition of JNK and p38 Phosphorylation: In lipopolysaccharide (LPS)-stimulated macrophages, a related compound, 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[3] This inhibition contributes to the suppression of pro-inflammatory gene expression.

MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases MEK1 MEK1 Upstream_Kinases->MEK1 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 ERK1_2 ERK1/2 MEK1->ERK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 (c-Jun/c-Fos) ERK1_2->AP1 p38->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes CLA 10,13-Octadecadienoic acid methyl ester (via CLA data) CLA->MEK1 Inhibits CLA->MKK3_6 Inhibits CLA->MKK4_7 Inhibits

Modulation of the MAPK Signaling Pathway.
Suppression of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of the pro-inflammatory mediators prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively.

  • Downregulation of Gene and Protein Expression: CLA has been demonstrated to significantly decrease the mRNA and protein expression of both COX-2 and iNOS in macrophages stimulated with LPS.[1][4] This suppression leads to a direct reduction in the synthesis of PGE2 and NO.

  • PPARγ-Dependent Mechanism: The anti-inflammatory effects of CLA, including the suppression of COX-2 and iNOS, have been linked to the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] PPARγ is a nuclear receptor that plays a role in regulating inflammation, and its activation by CLA contributes to the downregulation of these pro-inflammatory enzymes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of conjugated linoleic acid (CLA) and related compounds.

Table 1: In Vitro Effects on Pro-Inflammatory Mediators

Cell LineCompoundConcentrationStimulusMediatorInhibition (%)Reference
RAW 264.7 MacrophagesCLA30 µMLPS (100 ng/mL)PGE278%[4]
RAW 264.7 MacrophagesCLA30 µMLPS (100 ng/mL)NO57%[4]
RAW 264.7 Macrophages13-KODE100 µMLPS (1 µg/mL)NO90%[6]
RAW 264.7 Macrophages13-KODE100 µMLPS (1 µg/mL)TNF-α~61% (protein)[3]
RAW 264.7 Macrophages13-KODE100 µMLPS (1 µg/mL)IL-1β~72% (protein)[3]
EA.hy926 Endothelial Cellscis-9, trans-11 CLA1 µMBasalMCP-1Significant Decrease[7]
EA.hy926 Endothelial Cellscis-9, trans-11 CLA1 µMBasalIL-6Significant Decrease[7]
EA.hy926 Endothelial Cellstrans-10, cis-12 CLA10 µMBasalMCP-1Significant Decrease[7]

Table 2: In Vitro Effects on Pro-Inflammatory Gene Expression

Cell LineCompoundConcentrationStimulusGeneFold Change/Inhibition (%)Reference
RAW 264.7 MacrophagesCLA30 µMLPS (100 ng/mL)COX-2 mRNA33% decrease[4]
RAW 264.7 MacrophagesCLA30 µMLPS (100 ng/mL)iNOS mRNA51% decrease[4]
EA.hy926 Endothelial Cellscis-9, trans-11 CLA10 µMBasalCOX-2 mRNASignificant Decrease[7]
EA.hy926 Endothelial Cellstrans-10, cis-12 CLA10 µMBasalCOX-2 mRNASignificant Decrease[7]
EA.hy926 Endothelial Cellscis-9, trans-11 CLA10 µMBasalIL-6 mRNASignificant Decrease[7]
EA.hy926 Endothelial Cellstrans-10, cis-12 CLA10 µMBasalIL-6 mRNASignificant Decrease[7]

Table 3: In Vivo Anti-Inflammatory Effects

Animal ModelCompoundDosage/DurationInflammatory ModelKey FindingsReference
MiceCLA (mixed isomers)Diet for 3 weeksCollagen Antibody-Induced Arthritis (CAIA)Reduced arthritic scores by 40%[8]
MiceCLA (mixed isomers)Diet for 21 days post-immunizationCollagen-Induced Arthritis (CIA)Delayed onset of arthritis by 4 days[8]
Ratstrans-13-octadecenoic acid100 and 200 mg/kgCarrageenan-induced paw edemaDose-dependent inhibition of edema[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the anti-inflammatory properties of conjugated linoleic acid and its derivatives.

In Vitro Anti-Inflammatory Assays in Macrophages

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., CLA methyl ester) for a specified period (e.g., 1-24 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL to 1 µg/mL) for a further incubation period (e.g., 9-24 hours).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression and Signaling Pathways:

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, phospho-p65, total p65, phospho-ERK, total ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. RNA Isolation and Real-Time PCR for Gene Expression Analysis:

  • Total RNA is extracted from the cells using a suitable kit.

  • cDNA is synthesized from the RNA template.

  • Quantitative real-time PCR (qPCR) is performed using specific primers for the genes of interest (e.g., COX-2, iNOS, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Experimental_Workflow cluster_assays Analysis Start Start Cell_Culture RAW 264.7 Macrophage Culture Start->Cell_Culture Pre_treatment Pre-treat with 10,13-Octadecadienoic acid methyl ester Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (Protein Expression) Lyse_Cells->Western_Blot RT_qPCR RT-qPCR (Gene Expression) Lyse_Cells->RT_qPCR End End

General In Vitro Experimental Workflow.
In Vivo Anti-Inflammatory Models

1. Carrageenan-Induced Paw Edema in Rodents:

  • Animals: Wistar rats or Swiss albino mice are commonly used.

  • Procedure: Animals are pre-treated orally with the test compound. After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw.

  • Measurement: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

2. Collagen-Induced Arthritis (CIA) in Mice:

  • Animals: DBA/1 mice are a susceptible strain.

  • Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster injection.

  • Treatment: The test compound is administered daily, either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Assessment: The severity of arthritis is monitored by a visual scoring system based on paw swelling and erythema. Joint tissues can be collected for histological analysis and measurement of inflammatory markers.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory properties of 10,13-Octadecadienoic acid methyl ester is currently limited, the extensive research on its close structural analogues, the conjugated linoleic acid (CLA) methyl esters, provides a strong foundation for its potential as an anti-inflammatory agent. The demonstrated ability of CLA to inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, and to suppress the expression of COX-2 and iNOS, highlights promising avenues for the therapeutic application of this class of fatty acid esters.

Future research should focus on directly investigating the anti-inflammatory effects of 10,13-Octadecadienoic acid methyl ester in both in vitro and in vivo models. Head-to-head comparisons with various CLA isomers would be valuable to elucidate any differences in potency and mechanism of action. Furthermore, detailed structure-activity relationship studies could aid in the design of more potent and selective anti-inflammatory agents based on the octadecadienoic acid scaffold. Such studies will be crucial in validating the therapeutic potential of 10,13-Octadecadienoic acid methyl ester and paving the way for its development as a novel treatment for inflammatory diseases.

References

A Technical Guide to the Therapeutic Potential of Conjugated Linoleic Acid (CLA) Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, an omega-6 polyunsaturated fatty acid. They are primarily found in meat and dairy products from ruminant animals. The methyl esters of CLA are commonly used in research due to their enhanced stability. While various isomers of CLA exist, the most extensively studied for their biological activities are cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12). There is limited specific research on other isomers such as 10,13-octadecadienoic acid methyl ester, though it has been identified in some plant extracts with potential anti-inflammatory and cancer-preventive properties.[1][2] This technical guide will focus on the well-documented therapeutic potential of the major CLA methyl ester isomers, covering their anticancer and anti-inflammatory effects, associated molecular pathways, and relevant experimental protocols.

Anticancer Properties of CLA Methyl Esters

CLA has demonstrated anticarcinogenic activities in various in vitro and in vivo models.[3][4] The anticancer effects are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways.[3][5]

Quantitative Data on Anticancer Activity

The antiproliferative effects of CLA methyl esters have been quantified in several cancer cell lines. The following table summarizes key findings.

Cell LineCLA Isomer(s)Concentration / IC50Incubation TimeEffectReference
WM793 (Melanoma)FA-CLA mixture0.50 mg/mL24 h23.20% reduction in proliferation[5]
WM793 (Melanoma)FA-CLA mixture0.50 mg/mLNot specified25.5% apoptotic cells (vs. 6.4% in control)[5]
MCF-7 (Breast Cancer)c9,t11-CLA & t10,c12-CLANot specifiedNot specifiedSuppression of tumor cell growth[3]
HT-29 (Colon Cancer)t10,c12-CLANot specifiedNot specifiedInhibition of cell proliferation and stimulation of apoptosis[3]
Signaling Pathway: CLA-Induced Apoptosis

One of the primary mechanisms behind CLA's anticancer effects is the induction of apoptosis through the intrinsic mitochondrial pathway.[6] Treatment with t10,c12-CLA has been shown to decrease the levels of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[6]

CLA_Apoptosis_Pathway CLA t10,c12-CLA Bcl2 Bcl-2 CLA->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

CLA-induced intrinsic apoptosis pathway.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of CLA methyl esters on cancer cell proliferation.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 or HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the desired CLA methyl ester isomer in the appropriate cell culture medium. Remove the existing medium from the wells and add the CLA-containing medium. Include a vehicle control (medium with the solvent used to dissolve CLA).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the concentration of the CLA methyl ester.

Anti-inflammatory Properties of CLA Methyl Esters

CLA isomers have demonstrated significant anti-inflammatory effects.[7][8] They can modulate the expression of pro-inflammatory and anti-inflammatory cytokines and influence key inflammatory signaling pathways.[9][10]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the effects of CLA on various inflammatory markers.

Cell/ModelCLA Isomer(s)Concentration/DoseDurationEffectReference
Cultured Endothelial Cellsc9,t11-CLA1 µM48 hDecreased MCP-1, IL-6, IL-8, and RANTES[10][11]
Cultured Endothelial Cellst10,c12-CLA10 µM48 hDecreased MCP-1 and RANTES[10][11]
Bovine Mammary Epithelial Cellst10,c12-CLA50 µM48 hReduced gene expression of pro-inflammatory cytokines[9]
Healthy Male AthletesCLA mixture5.6 g/day 2 weeksDecreased serum TNF-α and MMP-2[8]
Signaling Pathway: PPAR-Mediated Anti-inflammatory Effects

The anti-inflammatory actions of CLA are partly mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[12][13] CLA isomers can act as ligands for PPARα and PPARγ.[9][12] Activation of PPARγ, for instance, can inhibit the transcription of pro-inflammatory cytokine genes.[9]

PPAR_Signaling_Pathway cluster_0 Cell CLA CLA Isomers PPAR PPARγ CLA->PPAR activates Gene_Expression Gene Expression PPAR->Gene_Expression regulates Nucleus Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Cytokines downregulates

PPARγ activation by CLA leading to anti-inflammatory effects.
Experimental Protocol: Measurement of Cytokine Expression by RT-qPCR

This protocol describes how to measure the effect of CLA on the gene expression of inflammatory cytokines in cultured cells.

  • Cell Culture and Treatment: Culture cells (e.g., bovine mammary epithelial cells or endothelial cells) and treat them with the desired CLA isomer and an inflammatory stimulus (e.g., lipopolysaccharide - LPS) as described previously.[9]

  • RNA Isolation: After the incubation period, lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the CLA-treated samples compared to the control samples using the ΔΔCt method.

Experimental Methodologies: Analysis of Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acids typically requires their conversion to fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography (GC) analysis.[14]

Protocol: Preparation of FAMEs for GC Analysis

This is a general protocol for the esterification of fatty acids.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vessel.

  • Esterification: Add 2 mL of a methylating agent, such as 12% w/w Boron Trichloride (BCl3) in methanol.

  • Reaction: Heat the mixture at 60°C for 5-10 minutes. The optimal time may vary depending on the sample.

  • Extraction: Cool the reaction vessel, then add 1 mL of water and 1 mL of an organic solvent like hexane. Shake vigorously to extract the FAMEs into the organic layer.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.

Experimental Workflow: FAME Analysis

FAME_Analysis_Workflow Lipid_Sample Lipid Sample Esterification Esterification (e.g., with BCl3-Methanol) Lipid_Sample->Esterification Extraction Liquid-Liquid Extraction (with Hexane) Esterification->Extraction GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

General workflow for the analysis of fatty acid methyl esters.

Conclusion

Conjugated linoleic acid methyl esters, particularly the c9,t11 and t10,c12 isomers, exhibit significant therapeutic potential, primarily in the areas of cancer and inflammation. Their ability to induce apoptosis in cancer cells and modulate inflammatory pathways through mechanisms like PPAR activation makes them promising candidates for further research and development. While human clinical trial results have been mixed for some applications like weight loss, the preclinical evidence for their anticancer and anti-inflammatory effects is compelling.[15][16] Future research should aim to further elucidate the specific roles and mechanisms of action of various CLA isomers, including the less-studied 10,13-octadecadienoic acid methyl ester, to fully harness their therapeutic potential.

References

An In-depth Technical Guide to 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 10,13-octadecadienoic acid methyl ester, a conjugated linoleic acid (CLA) derivative. Due to the limited availability of data on this specific isomer, this review includes information on closely related isomers and derivatives to provide a broader context for its potential chemical and biological properties.

Chemical and Physical Properties

10,13-Octadecadienoic acid methyl ester is a fatty acid methyl ester (FAME) with a molecular formula of C19H34O2 and a molecular weight of 294.50 g/mol .[1] Its structure features an 18-carbon chain with two conjugated double bonds at the 10th and 13th positions, and a methyl ester group at one terminus. The stereochemistry of the double bonds can vary, leading to different isomers (e.g., (10E,13E), (10Z,13Z), etc.).

Table 1: Physicochemical Properties of (10E,13E)-10,13-Octadecadienoic acid, methyl ester

PropertyValueReference
Molecular Formula C19H34O2[1]
Molecular Weight 294.50 g/mol [1]
IUPAC Name methyl (10E,13E)-octadeca-10,13-dienoate[1]
SMILES CCCCC=CCC=CCCCCCCCCC(=O)OC[1]
InChI InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,9-10H,3-5,8,11-18H2,1-2H3/b7-6+,10-9+[1]
InChI Key TYEPJNKESLRTEJ-AVQMFFATSA-N[1]
Topological Polar Surface Area 26.30 Ų[1]
XlogP 6.90[1]

Synthesis and Preparation

General Experimental Protocol: Alkali-Isomerization of Methyl Linoleate (B1235992)

This protocol describes a method for the preparation of conjugated linoleic acid methyl esters, which can be optimized to favor the formation of different isomers.[2]

Materials:

Procedure:

  • A solution of potassium hydroxide in ethylene glycol is heated to 180°C under a nitrogen atmosphere.

  • Methyl linoleate is added to the solution, and the mixture is stirred at 180°C for a specified time to induce isomerization.

  • The reaction mixture is cooled and acidified.

  • The fatty acid methyl esters are extracted with hexane.

  • The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the isomerized methyl linoleate.

  • The resulting mixture of isomers can be separated by chromatographic techniques such as silver nitrate-impregnated silica (B1680970) gel chromatography or low-temperature crystallization.

Analytical Data

Mass Spectrometry

The mass spectrum of 10,13-octadecadienoic acid methyl ester obtained by GC-MS analysis of waste cooking oil biodiesel has been described.[3] The fragmentation pattern is characteristic of a diunsaturated C18 fatty acid methyl ester.

Table 2: Characteristic Mass Spectrum Fragments of 10,13-Octadecadienoic Acid Methyl Ester

m/zInterpretationReference
41Base peak[3]
M-31Loss of a methoxy (B1213986) group (•OCH3)[3]
74McLafferty rearrangement peak[3]
67, 81, 95, 109, 123, 137Hydrocarbon ions [CnH2n-3]+[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 10,13-octadecadienoic acid methyl ester is not provided in the searched literature, the general features of 1H and 13C NMR spectra of unsaturated fatty acid methyl esters are well-established.[4][5]

Expected 1H NMR Features:

  • Olefinic protons (-CH=CH-): Resonances in the region of 5.3-6.5 ppm. The coupling constants (J-values) can help determine the stereochemistry (cis or trans) of the double bonds.

  • Bis-allylic protons (=CH-CH2-CH=): A characteristic multiplet around 2.8 ppm for non-conjugated dienes. For conjugated dienes, the allylic protons will appear in a different region.

  • Allylic protons (-CH2-CH=): Resonances around 2.0-2.3 ppm.

  • Methyl ester protons (-OCH3): A sharp singlet around 3.6-3.7 ppm.

  • Terminal methyl protons (-CH3): A triplet around 0.9 ppm.

  • Methylene protons (-CH2-): A broad signal around 1.2-1.6 ppm.

Expected 13C NMR Features:

  • Carbonyl carbon (-C=O): A resonance around 174 ppm.[3]

  • Olefinic carbons (-C=C-): Resonances in the region of 127-130 ppm.[3]

  • Methyl ester carbon (-OCH3): A resonance around 51 ppm.[3]

  • Methylene carbons (-CH2-): A series of signals in the range of 29-34 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a fatty acid methyl ester provides information about its functional groups.

Expected FTIR Spectral Features:

  • C=O stretch (ester): A strong absorption band around 1740 cm-1.

  • C-O stretch (ester): Absorption bands in the region of 1170-1250 cm-1.

  • =C-H stretch (alkene): Absorption just above 3000 cm-1.

  • C-H stretch (alkane): Absorptions just below 3000 cm-1.

  • C=C stretch (alkene): An absorption around 1650 cm-1.

  • =C-H bend (alkene): Absorptions in the fingerprint region that can help distinguish between cis and trans isomers. Trans double bonds typically show a strong band around 965 cm-1.

Biological Activities and Potential Therapeutic Applications

While direct studies on the biological activities of pure 10,13-octadecadienoic acid methyl ester are limited, its presence in plant extracts with known medicinal properties suggests it may contribute to these effects. Furthermore, studies on structurally similar conjugated linoleic acid derivatives provide insights into its potential biological activities.

Anti-inflammatory Activity

10,13-Octadecadienoic acid methyl ester has been identified in the tuber extracts of Solena amplexicaulis, a plant reported to have anti-inflammatory properties. A structurally related compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears with an inhibitory effect of 43% at a 500 µg dose.[6] This compound, along with other related hydroxy and oxo fatty acids, also demonstrated inhibitory activity against soybean lipoxygenase, suggesting a potential mechanism of action through the lipoxygenase pathway.[6]

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of a test compound.[5][7]

Materials:

  • Male CD-1 mice

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Test compound (10,13-octadecadienoic acid methyl ester)

  • Ethanol (B145695)

  • Ear punch

Procedure:

  • A solution of the test compound in a suitable solvent (e.g., ethanol) is applied topically to the right ear of each mouse.

  • After a short incubation period (e.g., 30 minutes), a solution of TPA in ethanol is applied to the same ear to induce inflammation.

  • The left ear serves as a control and receives only the vehicle.

  • After a specified period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section is punched from both ears.

  • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.

  • The percentage inhibition of edema by the test compound is calculated relative to the edema in the control group treated with TPA alone.

This in vitro assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compound

  • Spectrophotometer

Procedure:

  • The test compound is dissolved in a suitable solvent (e.g., DMSO).

  • The enzyme solution is prepared in borate buffer.

  • The substrate solution (linoleic acid) is prepared in borate buffer.

  • In a cuvette, the enzyme solution and the test compound solution are mixed and incubated for a short period.

  • The reaction is initiated by adding the substrate solution.

  • The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • The percentage inhibition of enzyme activity is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence.

Anticancer and Cytotoxic Activity

10,13-Octadecadienoic acid methyl ester has been identified in plant extracts with reported cancer-preventive properties. While direct evidence for the anticancer activity of the 10,13-isomer is lacking, several related conjugated linoleic acid derivatives have demonstrated significant cytotoxic and pro-apoptotic effects on various cancer cell lines.

For example, 13-oxo-9Z,11E-octadecadienoic acid has been shown to suppress cell proliferation and induce apoptosis in breast cancer stem cells by down-regulating c-Myc expression. Another related compound, 9-oxo-(10E,12E)-octadecadienoic acid, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[8]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

While there is no direct evidence for the modulation of specific signaling pathways by 10,13-octadecadienoic acid methyl ester, the anti-inflammatory and anticancer activities of related compounds suggest potential involvement of key cellular signaling cascades.

Inflammatory Signaling Pathways

dot { graph [rankdir="LR", splines=ortho, nodesep=0.5, max_width="760px"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];

} Caption: Hypothesized anti-inflammatory mechanism of 10,13-octadecadienoic acid methyl ester.

Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for COX-2 and iNOS. A related compound, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages.[9]

Another key inflammatory pathway involves the release of arachidonic acid from cell membranes by phospholipase A2 (PLA2) and its subsequent metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. The inhibitory activity of related hydroxy fatty acids on soybean lipoxygenase suggests that 10,13-octadecadienoic acid methyl ester may also act as a LOX inhibitor.

Apoptosis Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.5, max_width="760px"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];

} Caption: Hypothesized intrinsic apoptosis pathway induced by 10,13-octadecadienoic acid methyl ester.

The cytotoxic effects of related oxo- and hydroxy- fatty acids on cancer cells are often mediated by the induction of apoptosis. 9-Oxo-(10E,12E)-octadecadienoic acid, for example, induces apoptosis in human ovarian cancer cells via the mitochondrial (intrinsic) pathway.[8] This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3.

Conclusion

10,13-Octadecadienoic acid methyl ester is a conjugated linoleic acid derivative with potential biological activities, including anti-inflammatory and anticancer effects. While direct research on this specific isomer is limited, studies on structurally related compounds provide a strong basis for inferring its potential mechanisms of action, which may involve the inhibition of inflammatory pathways such as those mediated by NF-κB and lipoxygenase, and the induction of apoptosis in cancer cells. Further research is needed to isolate or synthesize the pure 10,13-isomer and to directly evaluate its biological activities and underlying molecular mechanisms. The experimental protocols and analytical data presented in this guide provide a framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a conjugated linoleic acid (CLA) methyl ester, a group of positional and geometric isomers of linoleic acid with conjugated double bonds. CLAs have garnered significant attention for their potential health benefits, including anti-carcinogenic and anti-atherogenic properties.[1] The synthesis of specific CLA isomers is crucial for studying their biological activities and for developing potential therapeutic agents. This document provides detailed protocols for the chemical synthesis of 10,12-octadecadienoic acid methyl ester, a closely related and more commonly synthesized isomer to the requested 10,13-isomer, via alkali-isomerization of methyl linoleate (B1235992). The principles and methods described are applicable for the generation of a mixture of CLA isomers from which the desired compound can be isolated.

Data Presentation

Table 1: Fatty Acid Composition During Alkali-Isomerization of Methyl Linoleate

Reaction Time (hours)Methyl Linoleate (%)cis-9, trans-11-Octadecadienoate (%)trans-10, cis-12-Octadecadienoate (%)Other Isomers (%)
167.6913.8915.003.42
31.4144.4447.176.98
60.4941.0343.8314.65
100.4436.1638.2525.15

Data adapted from a study on the alkali-isomerization of purified methyl linoleate.[1] "Other Isomers" includes various other conjugated and non-conjugated diene isomers.

Experimental Protocols

Protocol 1: Alkali-Isomerization of Methyl Linoleate

This protocol describes the synthesis of a mixture of conjugated linoleic acid methyl esters, primarily the cis-9, trans-11 and trans-10, cis-12 isomers, through the alkali-isomerization of methyl linoleate.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl linoleate in ethylene glycol.

  • Isomerization: Add potassium hydroxide to the solution. Heat the mixture to 180°C with continuous stirring under a nitrogen atmosphere. The reaction progress can be monitored over time by taking aliquots.[1]

  • Reaction Quenching and Extraction: After the desired reaction time (e.g., 3 hours for optimal yield of the main isomers), cool the reaction mixture to room temperature. Acidify the mixture with HCl and extract the fatty acid methyl esters with hexane.

  • Washing and Drying: Wash the hexane layer with distilled water to remove any remaining ethylene glycol and salts. Dry the hexane extract over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude mixture of isomerized fatty acid methyl esters.

Protocol 2: Purification by Low-Temperature Crystallization

This protocol outlines the separation of the major CLA isomers from the crude reaction mixture.

Materials:

  • Crude isomerized fatty acid methyl esters

  • Acetone, pre-cooled

Procedure:

  • Dissolution: Dissolve the crude mixture of isomerized fatty acid methyl esters in acetone (e.g., at a ratio of 1 g of esters to 12 mL of acetone).[1]

  • Cooling and Crystallization: Gradually cool the solution to -58°C in a controlled temperature bath over a period of 2 hours and maintain this temperature for an additional hour to allow for crystallization.[1]

  • Filtration: Filter the resulting crystals through a pre-cooled Büchner funnel at -60°C.[1] The precipitate and the mother liquor will contain different ratios of the CLA isomers.

  • Further Purification: The precipitate and mother liquor fractions can be subjected to further rounds of low-temperature crystallization to achieve higher purity of the desired isomers.[1] For instance, the trans-10,cis-12 isomer can be enriched in the crystalline fraction.

Protocol 3: Esterification of Isomerized Fatty Acids (if starting from Linoleic Acid)

If the starting material is linoleic acid instead of its methyl ester, an esterification step is required after the isomerization.

Materials:

  • Isomerized fatty acids

  • Methanol containing 4% HCl

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Esterification Reaction: Add the isomerized fatty acids to a solution of 4% HCl in methanol.[1]

  • Heating: Heat the mixture at 60°C for 30 minutes.[1]

  • Extraction: After cooling, extract the fatty acid methyl esters with hexane.[1]

  • Washing and Drying: Wash the hexane layer with distilled water and dry it over anhydrous sodium sulfate.[1]

  • Solvent Removal: Remove the hexane by rotary evaporation to obtain the fatty acid methyl esters.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl Linoleate isomerization Alkali-Isomerization (KOH, Ethylene Glycol, 180°C) start->isomerization extraction Extraction with Hexane isomerization->extraction crude_product Crude CLA Methyl Esters extraction->crude_product dissolution Dissolution in Acetone crude_product->dissolution cluster_purification cluster_purification crystallization Low-Temperature Crystallization (-58°C) dissolution->crystallization filtration Filtration crystallization->filtration purified_product Purified 10,12-Octadecadienoic Acid Methyl Ester filtration->purified_product gcms GC-MS Analysis purified_product->gcms

Caption: Workflow for the synthesis and purification of 10,12-Octadecadienoic acid methyl ester.

Conclusion

The synthesis of specific isomers of conjugated linoleic acid methyl esters, such as the 10,12-isomer, can be effectively achieved through alkali-isomerization of methyl linoleate followed by purification using low-temperature crystallization. The provided protocols offer a detailed methodology for researchers in the fields of chemistry and drug development to produce these valuable compounds for further investigation. Characterization techniques such as gas chromatography-mass spectrometry are essential for confirming the identity and purity of the synthesized esters.[2][3]

References

Application Notes and Protocols for the Extraction of 10,13-Octadecadienoic Acid Methyl Ester from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer of significant interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and hypocholesterolemic properties. Its methyl ester form is commonly prepared for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for the extraction of 10,13-Octadecadienoic acid methyl ester from plant materials, with a focus on methods that preserve its structure and allow for accurate quantification.

Data Presentation

The concentration of 10,13-Octadecadienoic acid methyl ester can vary significantly depending on the plant source and the extraction and analytical methodology employed. Below is a summary of reported quantitative data from selected plant species.

Plant SpeciesPlant PartMethod of AnalysisConcentration / Peak Area % of 10,13-Octadecadienoic acid methyl esterReference
Trigonella foenum-graecum (Fenugreek)SeedsGC-MS0.65% of total identified compounds[1]
Solena amplexicaulisTuberGC-MS4.72% (Peak Area)[2]

Experimental Protocols

Two primary approaches are presented for the preparation of 10,13-Octadecadienoic acid methyl ester from plant material: a two-step lipid extraction followed by methylation, and a one-step direct extraction and transesterification. Given that conjugated fatty acids can be susceptible to isomerization under harsh acidic conditions and high temperatures, milder derivatization conditions are recommended.[3][4][5]

Protocol 1: Two-Step Lipid Extraction and Mild Acid-Catalyzed Methylation

This protocol is suitable for a wide range of plant tissues and is designed to minimize isomerization of the conjugated double bonds.

Materials and Reagents:

  • Plant material (e.g., seeds, leaves), dried and finely ground

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% (w/v) Sodium chloride solution

  • Hexane (B92381)

  • 1% (v/v) Sulfuric acid in methanol (prepare fresh)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Methyl heptadecanoate or a deuterated FAME standard)[6][7]

  • Glassware: homogenizer, centrifuge tubes, screw-cap vials, Pasteur pipettes

  • Equipment: Vortex mixer, centrifuge, water bath, nitrogen evaporator

Procedure:

Step 1: Lipid Extraction (Modified Folch Method)

  • Weigh approximately 1-2 g of finely ground plant material into a glass centrifuge tube.

  • Add a known amount of internal standard.

  • Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenize the mixture for 2-3 minutes.

  • Agitate the mixture for 1 hour at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • To the pellet, add another 5 mL of the 2:1 chloroform:methanol solution, vortex thoroughly, and centrifuge again.

  • Combine the second supernatant with the first.

  • Add 0.2 volumes (e.g., 3 mL for a 15 mL extract) of 0.9% NaCl solution to the combined extract.

  • Vortex vigorously for 1 minute to wash the extract.

  • Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.

  • Carefully remove the upper aqueous phase.

  • Transfer the lower chloroform phase containing the lipids to a clean, pre-weighed vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Determine the dry lipid weight.

Step 2: Mild Acid-Catalyzed Transesterification

  • To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.

  • Seal the vial tightly and heat at a controlled temperature of 50-60°C for 1-2 hours in a water bath. Note: Higher temperatures and longer reaction times can increase the risk of isomerization of conjugated double bonds.[3][5]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of distilled water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge at 1500 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: One-Step Direct Transesterification

This method is faster and uses less solvent, combining extraction and methylation into a single step. It is particularly suitable for high-throughput screening of samples like seeds.

Materials and Reagents:

  • Plant material (e.g., seeds), finely ground

  • Transesterification reagent: Methanol:Hexane:Sulfuric Acid (85:10:5, v/v/v)

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Methyl heptadecanoate)

  • Glassware: Screw-cap reaction tubes, Pasteur pipettes

  • Equipment: Vortex mixer, heating block or water bath, centrifuge

Procedure:

  • Weigh approximately 100-200 mg of finely ground plant material directly into a screw-cap reaction tube.

  • Add a known amount of internal standard.

  • Add 2 mL of the transesterification reagent.

  • Seal the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 80-90°C for 1.5-2 hours in a heating block or water bath with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex to stop the reaction.

  • Add 2 mL of hexane and vortex vigorously for 1 minute to extract the FAMEs.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of 10,13-Octadecadienoic Acid Methyl Ester

Accurate identification and quantification of conjugated FAME isomers require specific GC-MS conditions.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A polar capillary column is essential for the separation of FAME isomers. Highly polar cyanopropyl siloxane or polyethylene (B3416737) glycol (PEG) columns are recommended (e.g., BPX70, SP-2560, or similar, 60-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A slow temperature ramp is crucial for isomer separation. An example program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 10-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

Identification and Quantification:

  • Identification: The 10,13-Octadecadienoic acid methyl ester is identified by its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard. The mass spectrum will show a characteristic molecular ion peak (m/z 294) and fragmentation pattern.[8]

  • Quantification: Quantification is performed by creating a calibration curve using a certified standard of 10,13-Octadecadienoic acid methyl ester with the chosen internal standard. The concentration in the sample is calculated based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_two_step Protocol 1: Two-Step Extraction cluster_one_step Protocol 2: One-Step Extraction cluster_analysis Analysis plant_material Plant Material (Seeds/Leaves) grinding Grinding to Fine Powder plant_material->grinding lipid_extraction Lipid Extraction (Chloroform:Methanol) grinding->lipid_extraction direct_trans Direct Transesterification grinding->direct_trans methylation Mild Acid-Catalyzed Methylation lipid_extraction->methylation gc_ms GC-MS Analysis methylation->gc_ms direct_trans->gc_ms

Caption: Experimental workflow for the extraction of 10,13-Octadecadienoic acid methyl ester.

Logical_Relationship cluster_extraction Extraction Method cluster_methylation Methylation Catalyst cluster_outcome Outcome one_step One-Step (Direct Transesterification) yield Yield of FAMEs one_step->yield Higher Throughput two_step Two-Step (Lipid Extraction + Methylation) two_step->yield Potentially Higher Purity purity Purity of Extract two_step->purity acid_cat Acid-Catalyzed (e.g., H2SO4/MeOH) acid_cat->yield isomerization Risk of Isomerization acid_cat->isomerization Higher Risk (at high temp) base_cat Base-Catalyzed (e.g., NaOMe/MeOH) base_cat->yield base_cat->isomerization Lower Risk

Caption: Logical relationships between extraction choices and outcomes.

References

Application Note and Protocol for the GC-MS Analysis of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a fatty acid methyl ester (FAME) that may be present in various biological and industrial samples. Its analysis is crucial for understanding lipid profiles, developing novel therapeutics, and for quality control in various products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of 10,13-Octadecadienoic acid methyl ester due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the analysis of 10,13-Octadecadienoic acid methyl ester by GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A critical step for the analysis of fatty acids by GC-MS is the derivatization of the polar carboxyl group to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[1] This process, known as esterification or transesterification, is essential for good chromatographic separation and accurate quantification.[1]

Protocol 1: Sample Preparation - Acid-Catalyzed Esterification

This protocol is suitable for the esterification of free fatty acids and the transesterification of complex lipids.

Materials:

  • Sample containing lipids

  • Methanolic HCl (e.g., 2 M prepared by cautiously adding acetyl chloride to methanol)

  • n-Heptane or Hexane

  • 6% (w/v) Sodium Carbonate (Na2CO3) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample (e.g., 10-25 mg of oil or an extracted lipid residue) into a glass reaction vial.

  • Reagent Addition: Add 2 mL of methanolic HCl to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 20 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • Neutralization and Extraction: Add 2 mL of 6% (w/v) Na2CO3 solution and shake vigorously. Add 2 mL of n-heptane as the extraction solvent and vortex thoroughly.

  • Phase Separation: Allow the phases to separate. The upper heptane (B126788) layer contains the FAMEs.

  • Collection: Carefully transfer the upper heptane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Transfer an aliquot to a GC autosampler vial.

Protocol 2: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. Instrument conditions should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: A polar stationary phase column such as a DB-Wax or HP-88 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of FAME isomers.[3]

GC Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C[3]

  • Injection Mode: Split (e.g., 20:1 or 50:1 split ratio)[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Data Presentation

Quantitative analysis of 10,13-Octadecadienoic acid methyl ester can be performed using an internal standard method. The results can be summarized in a table as shown below.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Concentration (µg/mL)% RSD (n=3)
10,13-Octadecadienoic acid methyl esterTo be determined41, 74, [M-31]+67, 81, 95, 109Example: 15.2< 5%
Internal Standard (e.g., C17:0 FAME)To be determinedSpecific to ISSpecific to ISConstantN/A

Note: The retention time and concentration are examples and will vary depending on the sample and experimental conditions. The mass spectrum of 10,13-Octadecadienoic acid methyl ester is characterized by a base peak at m/z 41, a McLafferty rearrangement peak at m/z 74, and a peak corresponding to the loss of a methoxy (B1213986) group ([M-31]+).[4] Other hydrocarbon fragment ions are also observed at m/z 67, 81, 95, and 109.[4]

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of 10,13-Octadecadienoic acid methyl ester is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Derivatization Esterification to FAMEs Extraction->Derivatization FAME_Extraction FAME Extraction & Cleanup Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the GC-MS analysis of FAMEs.

Logical Relationship of Analytical Steps

The logical flow from sample to result in the GC-MS analysis is illustrated in the following diagram.

logical_relationship Start Start: Sample Prep Sample Preparation (Derivatization to FAME) Start->Prep Analysis GC-MS Analysis Prep->Analysis Data Data Analysis Analysis->Data Result Result: Concentration of 10,13-Octadecadienoic acid methyl ester Data->Result

Caption: Logical flow of the analytical process.

References

Application Notes and Protocols for the Quantification of 10,13-Octadecadienoic Acid Methyl Ester in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10,13-Octadecadienoic acid is an unsaturated fatty acid that has been identified in various biological systems, including plants and fungi.[1][2] Its methyl ester form, 10,13-Octadecadienoic acid methyl ester, is often analyzed as a biomarker or bioactive compound. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue is crucial for understanding its physiological and pathological roles.[3] This document provides detailed protocols for the quantification of 10,13-Octadecadienoic acid methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for oxidized linoleic acid metabolites, including hydroxy-octadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs), which are structurally related to 10,13-Octadecadienoic acid and are often analyzed concurrently. This data is provided to illustrate typical concentration ranges found in biological samples.

Table 1: Representative Concentrations of Oxidized Linoleic Acid Metabolites in Rat Plasma. [4]

AnalyteConcentration (nmol/L)
9-HODE84.0
13-HODE138.6
9-oxoODE263.0
13-oxoODE69.5

Note: The concentrations are expressed as the mean of three replicates and were determined using a one-point standard addition method with isotope dilution.[4]

Experimental Protocols

Two primary analytical techniques are detailed below for the quantification of 10,13-Octadecadienoic acid methyl ester: GC-MS and LC-MS/MS. The choice of method may depend on sample complexity, required sensitivity, and available instrumentation.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acid methyl esters, derivatization is often necessary to improve their chromatographic properties.[3]

1. Sample Preparation and Lipid Extraction:

  • For Plasma/Serum Samples:

    • To a 50 µL aliquot of plasma or serum in a glass tube, add an antioxidant solution (e.g., 10 µL of 50 mM butylated hydroxytoluene (BHT) and 200 mM diethylenetriaminepentaacetic acid (DTPA)).[4][5]

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Perform lipid extraction using a solvent system such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727).

  • For Tissue Samples:

    • Homogenize a known weight of the tissue sample in a suitable buffer.

    • Perform lipid extraction from the homogenate using a solvent system like hexane.

2. Saponification (Hydrolysis of Esters):

This step is crucial for releasing the fatty acid from more complex lipids.

  • To the lipid extract, add 0.5 mL of 0.2 M potassium hydroxide (B78521) (KOH) in methanol.[5]

  • Vortex the mixture, purge with nitrogen gas, and seal the tube.

  • Incubate at 60°C for 30 minutes to facilitate hydrolysis.[5]

  • Cool the tubes to room temperature.

3. Liquid-Liquid Extraction of Free Fatty Acids:

  • Add 1 mL of hexane to the cooled mixture and vortex for 2 minutes.[5]

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the free fatty acids to a clean tube.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

If the starting material was the free acid, or for confirmation, derivatization to the methyl ester is performed.

  • Use a suitable methylating agent such as boron trifluoride-methanol (BF3-methanol) or diazomethane.[5][6] Follow the manufacturer's instructions for the specific reagent.

  • Acid-catalyzed methylation can be achieved by adding a reagent like 2N NaOH in methanol, followed by heating, and then adding BF3 in methanol and heating again.[7]

  • Base-catalyzed methylation can be performed with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol, which is a rapid, one-step process at room temperature.[8]

5. Silylation for GC-MS Analysis:

To enhance volatility and thermal stability for GC-MS, the hydroxyl group (if present on a related compound) or other active hydrogens are derivatized. For the methyl ester itself, this step may not be necessary unless confirming the structure of a related hydroxy fatty acid. A common method is silylation.[3]

  • Evaporate the solvent from the FAME extract to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (B92270) or acetonitrile (B52724) to the dried sample in a GC-MS vial.[3]

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Cap the vial tightly, vortex briefly, and heat at 60-70°C for 30-60 minutes.[3]

  • Cool the vial to room temperature before injection into the GC-MS.

6. GC-MS Analysis:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a GCMS-QP2010 Ultra Shimadzu system).[9]

  • Column: A suitable capillary column (e.g., coated with Superox polyethylene (B3416737) glycol).[10]

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.[9]

  • Oven Temperature Program: An appropriate temperature gradient to separate the FAMEs. For example, start at 80°C and ramp up to a final temperature that allows for the elution of the target analyte.[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 10,13-Octadecadienoic acid methyl ester and the internal standard for enhanced sensitivity and selectivity.[5] A full scan mode can be used for identification.

    • Characteristic Ions: The mass spectrum of 10,13-octadecadienoic acid methyl ester shows a characteristic base peak at m/z 41, a peak from the loss of a methoxy (B1213986) group ([M-31]+), and a McLafferty rearrangement peak at m/z 74.[12]

7. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of 10,13-Octadecadienoic acid methyl ester in the biological samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and may not require derivatization for FAMEs.

1. Sample Preparation and Extraction:

Follow the same sample preparation and extraction steps as in Protocol 1 (steps 1-3). If the analyte is already in the methyl ester form, saponification may be skipped, and a direct extraction can be performed. For free fatty acids, derivatization to methyl esters can be performed as described in Protocol 1, step 4.

2. LC-MS/MS Analysis:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., an LCMS-8060RX system).[13]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 2.1 × 100 mm, 1.7 µm).[14]

    • Mobile Phase: A binary gradient using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[5][14]

    • Flow Rate: A typical flow rate would be around 0.4 mL/min.[14]

    • Gradient: A gradient elution to ensure the separation of the analyte from other matrix components.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for methyl esters.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[13] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • MRM Transitions: These would need to be optimized for 10,13-Octadecadienoic acid methyl ester and the chosen internal standard.

3. Quantification:

  • Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis start Biological Sample (Plasma, Tissue) sample_prep Sample Preparation (Homogenization, Addition of Internal Standard & Antioxidants) start->sample_prep lipid_extraction Lipid Extraction (e.g., Hexane) sample_prep->lipid_extraction saponification Saponification (Optional) (Hydrolysis with Methanolic KOH) lipid_extraction->saponification ffa_extraction Free Fatty Acid Extraction (Liquid-Liquid Extraction) saponification->ffa_extraction derivatization Derivatization (Methylation to FAME, Silylation for GC-MS) ffa_extraction->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis lcms_analysis LC-MS/MS Analysis (MRM Mode) derivatization->lcms_analysis data_analysis Data Analysis & Quantification (Calibration Curve) gcms_analysis->data_analysis lcms_analysis->data_analysis

Caption: Workflow for the quantification of 10,13-Octadecadienoic acid methyl ester.

logical_relationship analyte 10,13-Octadecadienoic Acid Methyl Ester gcms GC-MS analyte->gcms quantified by lcms LC-MS/MS analyte->lcms quantified by bio_significance Biological Significance analyte->bio_significance has reported derivatization_gcms Derivatization (e.g., Silylation) gcms->derivatization_gcms often requires no_derivatization Minimal/No Derivatization lcms->no_derivatization allows for anti_inflammatory Anti-inflammatory bio_significance->anti_inflammatory cancer_preventive Cancer Preventive bio_significance->cancer_preventive

Caption: Key analytical approaches and biological context of the analyte.

References

Application Notes and Protocols for Derivatization of 10,13-Octadecadienoic Acid Methyl Ester for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10,13-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer. For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their fatty acid methyl esters (FAMEs) to increase their volatility. However, for unsaturated FAMEs, particularly polyunsaturated and conjugated isomers, electron ionization (EI) mass spectrometry often does not provide clear information about the location of the double bonds.[1][2] To unequivocally determine the positions of the double bonds in 10,13-octadecadienoic acid methyl ester, a subsequent derivatization step is necessary. The most common and effective method for this purpose is the formation of dimethyl disulfide (DMDS) adducts.[3][4][5] This protocol details the derivatization of 10,13-octadecadienoic acid methyl ester with DMDS, followed by GC-MS analysis for the precise localization of the conjugated double bonds.

Principle of the Method

The reaction of unsaturated FAMEs with dimethyl disulfide in the presence of an iodine catalyst results in the addition of two methylthio (-SCH3) groups across each double bond.[3][5] When the resulting DMDS adduct is analyzed by GC-MS with electron ionization, the molecule fragments at the carbon-carbon bond that was originally the double bond. This fragmentation pattern produces characteristic ions that allow for the unambiguous determination of the double bond positions.[3][4]

Experimental Protocols

Materials and Reagents

  • 10,13-Octadecadienoic acid methyl ester sample

  • Dimethyl disulfide (DMDS), analytical grade

  • Iodine, analytical grade

  • Hexane (B92381), anhydrous, GC grade

  • Sodium thiosulfate (B1220275), 5% (w/v) aqueous solution

  • Anhydrous sodium sulfate (B86663)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • GC-MS system

Protocol for Dimethyl Disulfide (DMDS) Derivatization

  • Sample Preparation: Dissolve approximately 1 mg of the 10,13-octadecadienoic acid methyl ester sample in 100 µL of anhydrous hexane in a micro-reaction vial.

  • Reagent Addition: Add 100 µL of dimethyl disulfide (DMDS) and 50 µL of a 6% (w/v) solution of iodine in diethyl ether to the vial.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the mixture at 40-50°C for at least 15 hours. For some conjugated systems, longer reaction times (up to 72 hours) may be necessary to ensure complete derivatization.[6]

  • Reaction Quenching: After cooling to room temperature, add 500 µL of hexane to the reaction mixture.

  • Removal of Excess Iodine: Add 500 µL of a 5% aqueous sodium thiosulfate solution to decolorize the mixture by reacting with the excess iodine. Vortex thoroughly.

  • Phase Separation and Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer containing the derivatized product to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Concentration: The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.

GC-MS Analysis Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-550

Data Presentation

The key to identifying the original double bond positions lies in the mass spectrum of the DMDS adduct. The fragmentation of the adduct of 10,13-octadecadienoic acid methyl ester will produce diagnostic ions that reveal the locations of the original double bonds.

Fragment IonStructureExpected m/z
A CH3OOC-(CH2)8-CH(SCH3)-217
B -CH(SCH3)-(CH2)2-CH(SCH3)-146
C -CH(SCH3)-(CH2)3-CH3117
Molecular Ion (M+) C22H44O2S2404

Table 1: Expected Key Fragment Ions for the DMDS Adduct of 10,13-Octadecadienoic Acid Methyl Ester.

Mandatory Visualization

GCMS_Workflow Workflow for Derivatization and Analysis of 10,13-Octadecadienoic Acid Methyl Ester cluster_sample_prep Sample Preparation cluster_derivatization DMDS Derivatization cluster_analysis GC-MS Analysis start 10,13-Octadecadienoic Acid Methyl Ester dissolve Dissolve in Hexane start->dissolve add_reagents Add DMDS and Iodine Catalyst dissolve->add_reagents react Heat at 40-50°C (15-72 hours) add_reagents->react quench Quench with Hexane and Sodium Thiosulfate Solution react->quench extract Extract with Hexane quench->extract dry Dry with Anhydrous Sodium Sulfate extract->dry inject Inject into GC-MS dry->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Structure Elucidation detection->data_analysis

Figure 1: A diagram illustrating the experimental workflow.

References

Application Notes and Protocols: Analytical Standards for 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 10,13-Octadecadienoic acid methyl ester using standard analytical techniques. The protocols are intended to serve as a guide for researchers in academic and industrial settings, including those involved in drug development, food science, and metabolic research.

Quantitative Data Summary

The following tables summarize the key quantitative data for the analysis of 10,13-Octadecadienoic acid methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: GC-MS Data for 10,13-Octadecadienoic Acid Methyl Ester

ParameterValueReference
Retention Time~19.9 - 23.3 min[1][2]
Molecular Ion (M+)Not typically observed
Key Mass Fragments (m/z)41 (Base Peak), 55, 67, 74, 81, 95, 109, [M-31][3][4]

Table 2: NMR Spectroscopy Data for Fatty Acid Methyl Esters (FAMEs) including 10,13-Octadecadienoic Acid Methyl Ester

NucleusChemical Shift (ppm)Assignment
¹H~5.3 - 6.4Olefinic protons (-CH=CH-)
¹H~3.7Methoxy (B1213986) protons (-OCH₃)
¹H~2.3Methylene protons alpha to carbonyl (α-CH₂)
¹H~2.0Allylic protons (-CH₂-CH=CH-)
¹H~1.3Methylene protons (-(CH₂)n-)
¹H~0.9Terminal methyl protons (-CH₃)
¹³C~174Carbonyl carbon (-C=O)
¹³C~127 - 130Olefinic carbons (-CH=CH-)
¹³C~51Methoxy carbon (-OCH₃)
¹³C~34Methylene carbon alpha to carbonyl (α-CH₂)
¹³C~22 - 32Methylene carbons (-(CH₂)n-)
¹³C~14Terminal methyl carbon (-CH₃)

Experimental Workflow

The general workflow for the analysis of 10,13-Octadecadienoic acid methyl ester from a lipid-containing sample involves lipid extraction, derivatization to its methyl ester, and subsequent analysis by GC-MS or NMR.

Analytical Workflow for 10,13-Octadecadienoic Acid Methyl Ester Analytical Workflow for 10,13-Octadecadienoic Acid Methyl Ester cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Lipid-Containing Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAME (e.g., with BF₃-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject into GC NMR NMR Analysis Derivatization->NMR Dissolve in Deuterated Solvent Data_Analysis Data Analysis (Chromatogram/Spectrum Interpretation) GCMS->Data_Analysis NMR->Data_Analysis Quantification Quantification Data_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of 10,13-Octadecadienoic acid methyl ester.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol is suitable for the esterification of free fatty acids or the transesterification of lipids to FAMEs for subsequent GC analysis.

Materials:

  • Sample containing lipids/fatty acids

  • Boron trifluoride-methanol (14% BF₃ in methanol)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials

Procedure:

  • Accurately weigh approximately 20-25 mg of the lipid extract or oil into a screw-cap glass tube.

  • Add 2 mL of 14% boron trifluoride-methanol solution to the tube.

  • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract containing the FAMEs to a GC vial for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol outlines typical GC-MS conditions for the separation and identification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase, or a non-polar column like a 5% phenyl methylpolysiloxane).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 10:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp: 3°C/min to 240°C

    • Hold at 240°C for 15 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

  • Solvent Delay: 3-5 minutes

Data Analysis:

  • Identify the peak corresponding to 10,13-Octadecadienoic acid methyl ester based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) and by checking for characteristic fragment ions such as m/z 41, 55, 67, 74, 81, and [M-31]+.[3][4]

Protocol 3: ¹H and ¹³C NMR Spectroscopy of FAMEs

This protocol provides a general procedure for acquiring NMR spectra of FAMEs.

Materials:

Procedure for Sample Preparation:

  • Dissolve approximately 10-20 mg of the FAME sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90° pulse

    • Spectral Width: 0-15 ppm

  • ¹³C NMR:

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0-200 ppm

Data Analysis:

  • Process the acquired FID to obtain the NMR spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Assign the peaks based on their chemical shifts and multiplicities, comparing them to the expected values for FAMEs as listed in Table 2. The olefinic protons for 10,13-Octadecadienoic acid methyl ester will appear in the 5.3-6.4 ppm region, and the methoxy protons of the ester group will be a singlet at approximately 3.7 ppm. In the ¹³C spectrum, the carbonyl carbon will be around 174 ppm, and the olefinic carbons will be in the 127-130 ppm range.

References

Application Notes and Protocols: 10,13-Octadecadienoic Acid Methyl Ester as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a methylated form of a conjugated linoleic acid (CLA) isomer. While extensive research exists on various CLA isomers, particularly cis-9, trans-11 and trans-10, cis-12 CLA, the specific roles and biomarker potential of the 10,13-isomer are less characterized. This document provides a comprehensive overview of the rationale for investigating 10,13-octadecadienoic acid methyl ester as a biomarker, drawing upon the established biological activities of related octadecadienoic acid isomers. It also includes detailed protocols for its analysis in biological samples and outlines potential signaling pathways for further investigation.

Potential Applications as a Biomarker

Based on the known functions of other octadecadienoic acid isomers, 10,13-octadecadienoic acid methyl ester could serve as a potential biomarker in several key areas of research and drug development:

  • Oncology: Various CLA isomers have demonstrated the ability to modulate the growth of cancer cell lines.[1] For instance, some isomers can inhibit cell proliferation and induce apoptosis, suggesting that altered levels of 10,13-octadecadienoic acid methyl ester could be indicative of carcinogenic processes or a response to therapy.

  • Inflammation and Immunology: CLAs are known to possess anti-inflammatory properties.[2] They can influence the production of eicosanoids and cytokines, key mediators of inflammation. Therefore, quantifying levels of 10,13-octadecadienoic acid methyl ester may provide insights into the inflammatory status of a subject.

  • Metabolic Diseases: Some CLA isomers have been shown to affect lipid metabolism and insulin (B600854) sensitivity.[3] This suggests a potential role for 10,13-octadecadienoic acid methyl ester as a biomarker for metabolic disorders such as atherosclerosis and diabetes.

  • Oxidative Stress: Oxidized derivatives of linoleic acid are recognized as markers of oxidative stress.[4] As an octadecadienoic acid, the 10,13-isomer could be a useful marker for cellular damage induced by reactive oxygen species.

Data Presentation: Quantitative Effects of Related Octadecadienoic Acid Isomers

The following tables summarize quantitative data from studies on related octadecadienoic acid isomers, providing a reference for the types of analyses that could be applied to 10,13-octadecadienoic acid methyl ester.

Table 1: Effects of CLA-Enriched Milk Fat on Cancer Cell Lines [1]

Cell LineTreatmentConcentration (µM CLA)Effect
MCF-7CLA-Enriched Milk Fat60.2 - 80.6Up to 61% decrease in cell number
SW480CLA-Enriched Milk Fat60.2 - 80.6Up to 58% decrease in cell number
MCF-7Full-Fat Rapeseed (FFR) Milk Fat80.6Increased [14C]arachidonic acid uptake
SW480Full-Fat Rapeseed (FFR) Milk Fat80.6Decreased [14C]arachidonic acid uptake

Table 2: Anti-inflammatory Activity of a Hydroxylated Octadecatrienoic Acid Methyl Ester [5]

CompoundDose (µg)TPA-Induced Inflammation Inhibition (%)
(10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester50043%
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid50063%
(9Z,11E)-13-oxo-9,11-octadecadienoic acid50079%

Experimental Protocols

Protocol 1: Extraction and Derivatization of Fatty Acids from Human Plasma/Serum for GC-MS Analysis

This protocol describes the extraction of total fatty acids from plasma or serum and their conversion to fatty acid methyl esters (FAMEs) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Human plasma or serum

  • Internal standard (e.g., C17:0 or C23:0 fatty acid)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Conical glass tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Lipid Extraction (Modified Folch Method):

    • To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar cyanopropyl column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • Ramp 3: Increase to 240°C at 5°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Electron ionization (EI) at 70 eV.

    • Scan range: m/z 50-550.

Data Analysis:

  • Identify 10,13-octadecadienoic acid methyl ester based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the compound by comparing its peak area to that of the internal standard.

Hypothesized Signaling Pathways

Given the structural similarities to other biologically active CLAs, 10,13-octadecadienoic acid methyl ester may modulate similar cellular signaling pathways. Further research is warranted to investigate these potential mechanisms.

experimental_workflow sample Biological Sample (Plasma/Serum) extraction Lipid Extraction (Folch Method) sample->extraction derivatization Derivatization to FAMEs (BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data biomarker Biomarker Discovery data->biomarker

Caption: Workflow for the analysis of 10,13-octadecadienoic acid methyl ester.

signaling_pathways cla 10,13-Octadecadienoic Acid Methyl Ester erk_mapk ERK-MAPK Pathway cla->erk_mapk Modulates mtor mTOR Signaling cla->mtor Modulates ppar PPARs cla->ppar Activates nfkb NF-κB cla->nfkb Inhibits proliferation Cell Proliferation & Survival erk_mapk->proliferation mtor->proliferation metabolism Lipid Metabolism ppar->metabolism inflammation Inflammation nfkb->inflammation

Caption: Hypothesized signaling pathways modulated by 10,13-octadecadienoic acid methyl ester.

References

Application Notes and Protocols for 10,13-Octadecadienoic Acid Methyl Ester in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,13-Octadecadienoic acid methyl ester is a methylated derivative of an isomer of linoleic acid. In lipidomics, the analysis of fatty acid methyl esters (FAMEs) is a cornerstone for understanding the composition and dynamics of lipids in biological systems. The conversion of fatty acids to their methyl esters increases their volatility, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed application notes on the potential roles of 10,13-octadecadienoic acid methyl ester in research and comprehensive protocols for its analysis.

Applications in Lipidomics Research

While research on the specific biological roles of the 10,13 isomer of octadecadienoic acid is ongoing, studies on related conjugated linoleic acid (CLA) isomers suggest several potential applications in lipidomics and drug development.

1. Biomarker Discovery: Changes in the profile of fatty acid isomers, including 10,13-octadecadienoic acid, may serve as potential biomarkers for various physiological and pathological states. Its presence and concentration can be investigated in studies related to:

  • Inflammatory Diseases: Related CLA isomers have demonstrated anti-inflammatory properties.[1] Therefore, investigating the levels of 10,13-octadecadienoic acid in inflammatory conditions could provide insights into disease mechanisms.

  • Cancer Research: Some studies suggest that certain isomers of octadecadienoic acid possess anticancer and cancer-preventive properties.[2] The cytotoxic effects of related compounds have been observed in various cancer cell lines, including breast and lung cancer.[1][3]

  • Metabolic Disorders: Isomers of octadecadienoic acid have been shown to interact with nuclear receptors like PPARs, which are key regulators of lipid and glucose metabolism.[2][4][5] This suggests a potential role for 10,13-octadecadienoic acid in metabolic research.

2. Therapeutic Research and Drug Development: Given the reported anti-inflammatory and anticancer activities of related isomers, 10,13-octadecadienoic acid could be investigated as a potential therapeutic agent. Lipidomics workflows are essential for screening its effects on cellular lipid metabolism and related signaling pathways.

Data Presentation

Quantitative analysis of 10,13-octadecadienoic acid methyl ester in biological samples is crucial for understanding its physiological or pathological relevance. The following table provides representative concentration ranges for related oxidized linoleic acid metabolites (OXLAMs) in rat plasma, which can serve as a reference for designing quantitative experiments.[6] It is important to note that the exact concentrations of 10,13-octadecadienoic acid methyl ester will need to be determined empirically for each specific biological matrix.

AnalyteConcentration Range (nmol/L) in Rat Plasma[6]Limit of Quantitation (nmol/L)[6]
9-HODE57.8 - 84.09.7 - 35.9
13-HODE123.2 - 138.69.7 - 35.9
9-oxoODE218.1 - 263.09.7 - 35.9
13-oxoODE57.8 - 69.59.7 - 35.9

HODE: Hydroxy-octadecadienoic acid; oxoODE: Oxo-octadecadienoic acid

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the activities of structurally similar octadecadienoic acid isomers, 10,13-octadecadienoic acid may modulate key signaling pathways involved in inflammation and metabolism.

Caption: Potential interaction of 10,13-Octadecadienoic Acid with NF-κB and PPARγ signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10_13_OA 10,13-Octadecadienoic Acid IKK IKK 10_13_OA->IKK Inhibition? PPARg PPARγ 10_13_OA->PPARg Activation? IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex PPARγ-RXR Complex PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binding Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Target_Genes Target Gene Transcription (e.g., Lipid Metabolism) PPRE->Target_Genes

Experimental Workflow for FAME Analysis

The following diagram outlines a typical workflow for the analysis of 10,13-Octadecadienoic acid methyl ester from biological samples.

Caption: General workflow for the analysis of 10,13-Octadecadienoic acid methyl ester.

start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Folch Method) start->extraction derivatization Derivatization to FAMEs (e.g., Methanolic HCl) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum (Folch Method)

This protocol is a standard method for total lipid extraction from liquid biological samples.

Materials:

  • Plasma or serum samples

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Internal Standard (e.g., C17:0 or a deuterated analog of the analyte of interest)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed methylation of fatty acids.

Materials:

  • Dried lipid extract

  • 2% Sulfuric acid in methanol (v/v) or 14% Boron trifluoride in methanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and vortex to dissolve the lipid residue.

  • Heat the mixture at 60°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1.5 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial with an insert.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

The following are general GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., DB-23, SP-2560, or equivalent (highly polar)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis and Quantification:

  • Identification: Identify 10,13-Octadecadienoic acid methyl ester by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of 10,13-octadecadienoic acid methyl ester is characterized by a molecular ion peak (m/z 294.5) and specific fragmentation patterns.[7]

  • Quantification: Create a calibration curve using a series of known concentrations of a 10,13-Octadecadienoic acid methyl ester standard with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of the analyte in the unknown samples.

Quality Control:

  • Include a blank sample (solvent only) and a quality control (QC) sample (a pooled sample or a standard of known concentration) in each analytical batch.

  • Monitor the retention time and peak area of the internal standard to assess the stability of the analytical system.

  • The relative standard deviation (RSD) of replicate injections should be within an acceptable range (e.g., <15%).

Conclusion

10,13-Octadecadienoic acid methyl ester is a lipid molecule with potential significance in various areas of biomedical research, including inflammation, cancer, and metabolic diseases. The protocols and application notes provided here offer a framework for researchers to investigate its roles and quantify its presence in biological systems using standard lipidomics techniques. Further research is warranted to fully elucidate its specific biological functions and its utility as a biomarker or therapeutic target.

References

Application Notes and Protocols: 10,12-Octadecadienoic Acid Methyl Ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Octadecadienoic acid methyl ester, a conjugated linoleic acid (CLA) methyl ester, has emerged as a compound of interest in cancer research.[1] Scientific literature suggests its potential as an anticancer agent, with evidence pointing towards its ability to inhibit the growth and proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1] This document provides detailed application notes, experimental protocols, and a summary of its effects on cancer cells to support further investigation into its therapeutic potential.

Applications in Cancer Research

10,12-Octadecadienoic acid methyl ester has demonstrated several biological activities relevant to cancer research:

  • Antiproliferative Effects: Studies have shown that this compound can suppress the growth and proliferation of various cancer cell lines, including those of the breast, colon, and prostate.[1]

  • Induction of Apoptosis: There is evidence to suggest that 10,12-octadecadienoic acid methyl ester can trigger apoptosis in cancer cells, contributing to its potential anti-tumor effects.[1]

  • Modulation of Cellular Signaling: While the exact mechanisms are still under investigation, it is believed that CLA methyl esters influence various cellular processes and signaling pathways involved in cancer progression.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of a related compound, 9-oxo-10,12-octadecadienoic acid, on different cancer cell lines. While not the exact molecule, this data provides a relevant indication of the potential potency of similar compounds.

CompoundCell LineAssayIC50 Value
9-oxo-(10E,12E)-octadecadienoic acidHRA (human ovarian cancer)Cytotoxicity AssayNot specified
9-oxo-(10E,12Z)-octadecadienoic acidHeLa (cervical cancer)Trypan Blue Exclusion30.532 µM
9-oxo-(10E,12E)-octadecadienoic acidSiHa (cervical cancer)Trypan Blue Exclusion25-50 µM
9-oxo-(10E,12E)-octadecadienoic acidCasKi (cervical cancer)Not specified25-50 µM

Data sourced from a study on 9,10-Octadecadienoic Acid Isomers.

Experimental Protocols

Here are detailed protocols for key experiments to assess the anticancer effects of 10,12-Octadecadienoic acid methyl ester.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of 10,12-Octadecadienoic acid methyl ester on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10,12-Octadecadienoic acid methyl ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 10,12-Octadecadienoic acid methyl ester in DMSO. Dilute the stock solution to various concentrations in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by 10,12-Octadecadienoic acid methyl ester.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10,12-Octadecadienoic acid methyl ester

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 10,12-Octadecadienoic acid methyl ester as described in the cell viability assay protocol.

  • Cell Harvesting: After the desired incubation time, harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to investigate the effect of 10,12-Octadecadienoic acid methyl ester on the expression of proteins involved in apoptosis and cell signaling.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10,12-Octadecadienoic acid methyl ester

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-PI3K, p-Akt, p-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway affected by 10,12-Octadecadienoic acid methyl ester and a general experimental workflow for its investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade 10_12_OAME 10,12-Octadecadienoic Acid Methyl Ester Signaling_Proteins Upstream Signaling Proteins (e.g., PI3K/Akt, MAPK/ERK) 10_12_OAME->Signaling_Proteins Inhibits Bax Bax (Pro-apoptotic) 10_12_OAME->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Signaling_Proteins->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Bax Inhibits Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by 10,12-Octadecadienoic Acid Methyl Ester.

G Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Compound Treatment Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis of Key Proteins Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Effects Data_Analysis->Conclusion

Caption: Experimental workflow for investigating the anticancer effects of 10,12-OAME.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 10,13-Octadecadienoic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions to improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 10,13-Octadecadienoic acid methyl ester, which is often synthesized through the isomerization of linoleic acid or its methyl ester.

Q1: My reaction is resulting in a low yield of the desired 10,13-Octadecadienoic acid methyl ester. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Suboptimal Catalyst Concentration: The amount of catalyst, whether acidic or basic, is crucial. For base-catalyzed isomerization, insufficient catalyst may lead to incomplete conversion. Conversely, an excessively high concentration can promote side reactions, such as saponification, which reduces the final ester yield.[1]

  • Inappropriate Reaction Temperature and Time: Isomerization of linoleic acid is highly dependent on temperature and reaction duration.[2][3] For alkali-isomerization, temperatures around 140°C for 30 minutes have been shown to be effective for converting linoleic acid to conjugated linoleic acid (CLA).[3] It is critical to optimize these parameters for your specific setup.

  • Presence of Water and Impurities: Water in the reaction mixture can hydrolyze the methyl ester product back to the carboxylic acid, reducing the yield. Ensure all reagents and solvents are anhydrous. The purity of the starting linoleic acid or methyl linoleate (B1235992) is also important to prevent side reactions.

  • Inefficient Methylation: If you are performing isomerization of the free fatty acid followed by methylation, the methylation step itself might be inefficient. Acid-catalyzed methylation with reagents like H₂SO₄/methanol (B129727) should be optimized for temperature and time to prevent isomerization of the conjugated double bonds.[2]

Q2: I am observing a mixture of different conjugated linoleic acid (CLA) isomers in my final product, not just the 10,13-isomer. How can I improve the selectivity?

A2: The formation of multiple isomers is a common challenge in CLA synthesis. The distribution of isomers is influenced by the reaction conditions.

  • Reaction Conditions: The type of alkali, solvent, temperature, and reaction time all influence the resulting isomer profile.[3] For instance, different alkali catalysts (e.g., KOH vs. CH₃OK) can yield different ratios of isomers at various temperatures.[3] Careful control and systematic optimization of these parameters are necessary to favor the formation of the 10,13-isomer.

  • Catalyst Choice: While common alkali catalysts often produce a mixture of 9,11- and 10,12- isomers, specific catalysts can be employed to target other isomers. The synthesis of less common isomers like the 10,13- may require specialized catalytic systems. Research into specific catalysts for this transformation is recommended.

Q3: How can I confirm the identity and purity of my synthesized 10,13-Octadecadienoic acid methyl ester?

A3: A combination of chromatographic and spectroscopic techniques is essential for product verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the different fatty acid methyl esters, and MS provides fragmentation patterns that help identify the compounds.[4] The mass spectrum of 10,13-octadecadienoic acid methyl ester will show a characteristic molecular ion peak and fragmentation patterns, including a peak for the loss of a methoxy (B1213986) group.[4]

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is particularly useful for separating positional and geometric isomers of conjugated linoleic acid methyl esters.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the methyl ester and the position and configuration of the double bonds.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of fatty acid methyl esters, based on studies of similar compounds. These should serve as a guide for optimizing your synthesis of 10,13-Octadecadienoic acid methyl ester.

Table 1: Effect of Temperature and Time on Linoleic Acid Isomerization [3]

Temperature (°C)Time (hours)Conversion of LA to CLA (%)
806.5~20
1103.5~45
1400.5~65
1700.5~60 (with some decline)

Table 2: Optimization of Transesterification Parameters for Biodiesel Production [1]

ParameterRange StudiedOptimal Value for Max YieldMaximum Yield (%)
Temperature (°C)55 - 656593.36
Methanol to Oil Molar Ratio8:1 - 12:114.12:193.36
Catalyst Conc. (wt%)0.5 - 1.51.1293.36

Experimental Protocols

Protocol 1: Alkali Isomerization of Linoleic Acid and Subsequent Methylation

This protocol is a representative method for the synthesis of conjugated linoleic acid methyl esters.

1. Isomerization of Linoleic Acid: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve high-purity linoleic acid in a suitable solvent like ethylene (B1197577) glycol. b. Add the alkali catalyst (e.g., potassium hydroxide). The molar ratio of linoleic acid to KOH should be optimized. c. Heat the reaction mixture to the desired temperature (e.g., 140°C) under a nitrogen atmosphere to prevent oxidation.[3] d. Maintain the temperature for the optimized reaction time (e.g., 30 minutes).[3] e. Cool the reaction mixture to room temperature and acidify with HCl to protonate the fatty acids. f. Extract the conjugated linoleic acids with an organic solvent such as hexane (B92381). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

2. Methylation of Conjugated Linoleic Acid: a. Dissolve the obtained CLA mixture in methanol containing a catalytic amount of sulfuric acid (e.g., 1% v/v).[2] b. Heat the mixture at a relatively low temperature (e.g., 40°C) for a short duration (e.g., 10 minutes) to minimize further isomerization.[2] c. After cooling, add water and extract the methyl esters with hexane. d. Wash the hexane layer with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. f. Purify the 10,13-Octadecadienoic acid methyl ester from the resulting mixture using a suitable chromatographic technique like Ag+-HPLC.[5]

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation: a. Dissolve a small amount of the purified methyl ester sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

2. GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. b. Use a polar capillary column (e.g., SP-2340) suitable for separating fatty acid methyl esters. c. Employ a temperature program that allows for the separation of different isomers. For example, start at a lower temperature and gradually ramp up to a higher temperature. d. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for fatty acid methyl esters (e.g., m/z 50-400). e. Identify the 10,13-Octadecadienoic acid methyl ester peak based on its retention time and comparison of its mass spectrum with known databases or literature data.[4]

Visualizations

SynthesisWorkflow cluster_isomerization Isomerization cluster_methylation Methylation cluster_purification Purification & Analysis Linoleic_Acid Linoleic Acid Isomerization_Reaction Isomerization (e.g., 140°C, 30 min) Linoleic_Acid->Isomerization_Reaction Alkali_Catalyst Alkali Catalyst (e.g., KOH) Alkali_Catalyst->Isomerization_Reaction CLA_Mixture Conjugated Linoleic Acid Mixture Isomerization_Reaction->CLA_Mixture Methylation_Reaction Methylation (e.g., 40°C, 10 min) CLA_Mixture->Methylation_Reaction Acid_Catalyst Acid Catalyst (H₂SO₄/Methanol) Acid_Catalyst->Methylation_Reaction CLA_Methyl_Esters CLA Methyl Ester Mixture Methylation_Reaction->CLA_Methyl_Esters Purification Purification (Ag+-HPLC) CLA_Methyl_Esters->Purification Final_Product 10,13-Octadecadienoic Acid Methyl Ester Purification->Final_Product Analysis Analysis (GC-MS, NMR) Final_Product->Analysis

Caption: Synthesis workflow for 10,13-Octadecadienoic acid methyl ester.

Troubleshooting Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Methylation Verify Methylation Efficiency Start->Check_Methylation If free acid is used Improve_Purification Improve Purification Method Start->Improve_Purification If purity is low Optimize_Temp_Time Optimize Temperature and Time Check_Conditions->Optimize_Temp_Time Optimize_Catalyst Optimize Catalyst Concentration Check_Conditions->Optimize_Catalyst Analyze_Isomers Analyze Isomer Distribution (GC, HPLC) Improve_Purification->Analyze_Isomers

Caption: Troubleshooting flowchart for synthesis optimization.

References

Technical Support Center: Purification of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10,13-Octadecadienoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification of this and other conjugated linoleic acid (CLA) methyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 10,13-Octadecadienoic acid methyl ester?

The main challenges stem from its nature as a conjugated linoleic acid (CLA) methyl ester. These include:

  • Isomer Co-elution: The presence of numerous geometric (cis/trans) and positional isomers (e.g., 9,11-, 10,12-, 11,13- isomers) that are difficult to separate from the target 10,13- isomer due to very similar physical properties.[1][2]

  • Isomerization and Artifact Formation: The conjugated double bond system is susceptible to isomerization (conversion between cis and trans forms) or degradation under harsh conditions, such as acid-catalyzed methylation or high temperatures.[3][4] This can lead to an inaccurate representation of the original isomer profile and the creation of unwanted byproducts.

  • Oxidation: Polyunsaturated fatty acid methyl esters (FAMEs) are prone to oxidation, which can introduce impurities that complicate purification and analysis.

  • Sample Contamination: Contaminants from the original sample matrix (e.g., cholesterol in biological samples) or from reagents and solvents can co-elute with the target compound.[5]

Q2: Which chromatographic technique is most effective for separating CLA methyl ester isomers like the 10,13- isomer?

Silver ion high-performance liquid chromatography (Ag+-HPLC) is the most powerful and widely used technique for separating CLA methyl ester isomers.[1][2][6] The silver ions interact reversibly with the double bonds of the fatty acid esters, allowing for separation based on the number, position, and geometry of the double bonds. Typically, trans,trans isomers elute first, followed by cis/trans isomers, and finally cis,cis isomers.[1][7] For enhanced resolution, coupling multiple Ag+-HPLC columns in series can be effective.[2][7]

Q3: Can I use Gas Chromatography (GC) for the purification of 10,13-Octadecadienoic acid methyl ester?

While analytical GC is excellent for quantifying and identifying FAMEs, preparative GC for purification can be challenging due to the thermal lability of conjugated systems and the difficulty in collecting fractions without degradation. For analysis, using a long, highly polar capillary column (e.g., cyanopropyl-based columns) is recommended to achieve the best possible separation of isomers.[2][8] However, even with high-resolution columns, co-elution of some isomers can occur, especially if there are large differences in their relative concentrations.[9]

Q4: What is the best method for preparing the methyl ester (methylation) from the free fatty acid to avoid creating isomers?

Base-catalyzed methylation methods are generally preferred over acid-catalyzed methods for CLAs.[3][7] Acidic catalysts like boron trifluoride (BF₃)-methanol or methanolic HCl can significantly alter the isomer distribution by promoting the formation of trans,trans isomers and other artifacts.[3][4] A recommended approach is using a base catalyst like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) at a controlled temperature (e.g., 50°C) for a short duration.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments.

Problem Possible Causes Recommended Solutions
Low Purity of Collected Fractions 1. Incomplete resolution of positional or geometric isomers.[2]2. Co-elution with non-FAME impurities (e.g., cholesterol).[5]3. Column overloading in preparative HPLC.1. Optimize the Ag+-HPLC mobile phase (e.g., adjust the acetonitrile (B52724) concentration in hexane).[1][6]2. Connect two or more Ag+-HPLC columns in series to improve separation.[2][7]3. Perform a preliminary cleanup step using normal-phase chromatography on silica (B1680970) to remove polar impurities.[5]4. Reduce the sample load on the preparative column.
Presence of Unexpected Isomers in the Final Product 1. Isomerization occurred during the initial methylation step due to harsh acidic conditions or high heat.[3][4]2. Degradation of the sample during storage or processing (light and air exposure can cause isomerization).1. Switch to a mild, base-catalyzed methylation protocol (e.g., sodium methoxide at 50°C).[7]2. Ensure all solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).3. Store samples and purified fractions at -20°C or lower and protect them from light.
Low Overall Yield/Recovery 1. Incomplete methylation reaction.2. Loss of product during extraction or solvent evaporation steps.3. Irreversible adsorption of the compound onto the chromatography column.1. Ensure the methylation reaction goes to completion by checking with TLC or a small-scale GC run.2. Use high-purity solvents for extraction and perform multiple extractions to ensure complete recovery.3. Evaporate solvents under a gentle stream of nitrogen at low temperatures.4. Check column manufacturer's guidelines for sample recovery and potential compatibility issues.
GC Analysis Shows Poor Peak Shape (Tailing) 1. Active sites on the GC column or liner.2. Incomplete derivatization, leaving free fatty acids.3. Contamination in the GC inlet.1. Use a new, deactivated GC liner and trim the front end of the GC column.2. Confirm complete methylation of the sample before injection.3. Perform routine maintenance on the GC inlet, including cleaning and replacing the septum.

Quantitative Data Summary

The purification of specific CLA isomers is often a trade-off between purity and recovery. The following table summarizes typical performance data from preparative and semi-preparative HPLC methods for FAMEs.

ParameterAg+-HPLC (Semi-Preparative)Reversed-Phase HPLC (Preparative)
Sample Type Deuterium-labeled CLA IsomersPolyunsaturated FAMEs from Microalgae
Reported Purity > 96%[6]> 95%[10]
Reported Recovery Not explicitly stated, but baseline resolution implies potential for high recovery.74.3% (for Omega-3 esters, a related PUFA)[10]
Typical Sample Load 10-15 mg[6]Milligram quantities, dependent on isomer abundance.[10]

Experimental Protocols

Key Experiment: Purification of CLA Isomers using Silver Ion HPLC (Ag+-HPLC)

This protocol provides a general framework for the semi-preparative separation of 10,13-Octadecadienoic acid methyl ester from a mixture of other CLA isomers.

Objective: To isolate specific CLA methyl ester isomers with high purity.

Materials:

  • HPLC system with UV detector (set to 234 nm for conjugated dienes).

  • One or more silver ion HPLC columns (e.g., Chromspher 5 Lipids).

  • HPLC-grade hexane (B92381) and acetonitrile.

  • FAME sample dissolved in the mobile phase.

  • Fraction collector.

Methodology:

  • Column Preparation: Connect two or more Ag+-HPLC columns in series to enhance resolution.[2][7]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of hexane containing a very small percentage of acetonitrile (e.g., 99.9:0.1, v/v).[1][7] The exact percentage is critical and may require optimization to achieve baseline separation of the target isomers.[6]

  • System Equilibration: Equilibrate the columns with the mobile phase at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Injection: Dissolve a known quantity of the FAME mixture (e.g., 10-15 mg) in a small volume of the mobile phase and inject it into the system.[6]

  • Chromatographic Separation: Run the separation isocratically. The elution order will generally be trans,trans isomers first, followed by cis,trans and trans,cis isomers, and finally cis,cis isomers.[1]

  • Fraction Collection: Use a fraction collector to collect the peaks corresponding to the different isomers as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions using analytical GC-MS to confirm the identity and purity of the isolated isomers.

  • Post-Purification: Evaporate the solvent from the purified fractions under a stream of nitrogen at low heat. Store the purified ester at -20°C or below under an inert atmosphere.

Visualizations

Logical Workflow for Purification and Analysis

This diagram illustrates the overall process from the initial lipid sample to the final purified and identified 10,13-Octadecadienoic acid methyl ester.

cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Verification Lipid_Sample Lipid Sample (Oil, Tissue Extract) Methylation Base-Catalyzed Methylation (NaOMe) Lipid_Sample->Methylation Crude_FAME Crude FAME Mixture Methylation->Crude_FAME Ag_HPLC Semi-Preparative Ag+-HPLC Crude_FAME->Ag_HPLC Fraction_Collection Fraction Collection Ag_HPLC->Fraction_Collection GC_MS Analytical GC-MS Fraction_Collection->GC_MS Purity_Check Purity & Identity Confirmation GC_MS->Purity_Check Purified_Ester Purified 10,13-Isomer Purity_Check->Purified_Ester

Caption: General workflow for the purification of 10,13-Octadecadienoic acid methyl ester.

Troubleshooting Decision Tree for Isomer Impurities

This diagram provides a logical path for troubleshooting issues related to unexpected isomers found after purification.

Start Impure Isomer Fraction (GC-MS shows contamination) Check_Methylation Was methylation acid-catalyzed? Start->Check_Methylation Check_HPLC Is HPLC resolution adequate? Check_Methylation->Check_HPLC No Switch_Base Action: Switch to base-catalyzed method (e.g., NaOMe) Check_Methylation->Switch_Base Yes Optimize_HPLC Action: Optimize HPLC (add column, adjust mobile phase) Check_HPLC->Optimize_HPLC No Pure_Sample Pure Isomer Check_HPLC->Pure_Sample Yes Re_Purify Re-purify sample Switch_Base->Re_Purify Optimize_HPLC->Re_Purify Re_Purify->Check_HPLC

References

Technical Support Center: Analysis of 10,13-Octadecadienoic Acid Methyl Ester by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 10,13-Octadecadienoic acid methyl ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of 10,13-Octadecadienoic acid methyl ester.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My chromatogram for 10,13-Octadecadienoic acid methyl ester shows significant peak tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue that can compromise resolution and the accuracy of quantification. The primary causes and their solutions are outlined below:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can interact with the ester group of the analyte, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.[1]

  • Incomplete Derivatization: Residual underivatized 10,13-Octadecadienoic acid is highly polar and will exhibit poor peak shape.

    • Solution: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentrations. Ensure all reagents are fresh and anhydrous.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or increase the split ratio. For most capillary columns, the on-column amount of a single analyte should not exceed 50-100 ng.[1]

  • Inappropriate Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to broad or tailing peaks.

    • Solution: An injector temperature of around 250 °C is a good starting point for FAME analysis. This may need to be optimized depending on the specific instrument and conditions.

Issue 2: Co-elution or Poor Resolution of Isomers

Q: I am having difficulty separating the different isomers of octadecadienoic acid methyl ester. How can I improve the resolution?

A: Achieving baseline separation of geometric and positional isomers of conjugated fatty acid methyl esters is challenging. The following factors are critical:

  • GC Column Selection: The choice of the stationary phase is the most important factor for selectivity.

    • Solution: Highly polar cyanopropyl-based capillary columns are recommended for the separation of FAME isomers, including conjugated linoleic acid (CLA) isomers. These columns provide the best resolution for geometric (cis/trans) isomers.[2] Wax-based columns can also be used but may offer less resolution for complex isomer mixtures.

  • Oven Temperature Program: A slow oven ramp rate can improve the separation of closely eluting peaks.

    • Solution: Optimize the temperature program. Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-2 °C/min) through the elution range of your target analytes.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Operate the column at the optimal flow rate for your carrier gas (Helium or Hydrogen).

Issue 3: Low Mass Spectral Library Match Score

Q: The mass spectral library search for my 10,13-Octadecadienoic acid methyl ester peak is giving a low match score. What could be the reason?

A: Low library match scores can be due to several factors:

  • Poor Quality Mass Spectrum: Co-eluting peaks or high background noise can distort the mass spectrum.

    • Solution: Improve chromatographic resolution to ensure pure analyte peaks. Perform background subtraction on your mass spectrum.

  • Absence in the Library: The specific isomer of 10,13-Octadecadienoic acid methyl ester you are analyzing may not be present in your mass spectral library.

    • Solution: Utilize retention time data in conjunction with the mass spectrum for identification. Analyze a certified reference standard of 10,13-Octadecadienoic acid methyl ester to confirm its retention time and mass spectrum on your instrument. The mass spectrum of 10,13-octadecadienoate methyl ester shows a characteristic base peak at m/z 41, a peak for the loss of the methoxy (B1213986) group ([M-31]+), and a McLafferty rearrangement peak at m/z 74.[3] A series of hydrocarbon ions are also typically observed at m/z 67, 81, 95, 109, etc.[3]

  • In-source Fragmentation Variation: The fragmentation pattern can vary slightly between different mass spectrometer sources.

    • Solution: Ensure your MS source is clean and properly tuned.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 10,13-Octadecadienoic acid?

A1: Free fatty acids like 10,13-Octadecadienoic acid are polar and have low volatility due to their carboxylic acid group, which can form hydrogen bonds. This leads to poor peak shape and adsorption to the GC column.[1] Derivatization to the methyl ester (FAME) increases volatility and reduces polarity, making the analyte more suitable for GC analysis.[1]

Q2: What is the best derivatization method for 10,13-Octadecadienoic acid?

A2: For conjugated fatty acids, it is crucial to use a method that minimizes isomerization. Base-catalyzed methods are generally preferred over acid-catalyzed methods for esterified lipids as acid catalysis can cause isomerization.[4] A common and effective method is transesterification with a base catalyst like sodium methoxide (B1231860) in methanol (B129727). If starting with the free fatty acid, a two-step approach involving saponification with a base followed by methylation is often used.

Q3: What type of GC column is recommended for the analysis of 10,13-Octadecadienoic acid methyl ester?

A3: A highly polar capillary column is recommended to achieve the best separation of the various isomers. Columns with a cyanopropyl stationary phase are known to provide excellent resolution for FAMEs, including conjugated isomers.[2]

Data Presentation

Table 1: Recommended GC-MS Parameters for 10,13-Octadecadienoic Acid Methyl Ester Analysis
ParameterRecommended SettingNotes
GC Column Highly polar cyanopropyl column (e.g., HP-88, SP-2560)A 100 m column length can provide enhanced resolution for complex isomer mixtures.
Injector Temperature 250 °CTo be optimized based on the specific instrument and sample concentration.
Injection Mode Split (e.g., 50:1)To avoid column overload and peak fronting.
Carrier Gas Helium or HydrogenAt a constant flow rate (e.g., 1.0 - 1.2 mL/min).
Oven Program Initial: 80°C, hold 2 min; Ramp: 5°C/min to 220°C, hold 10 minThis is a starting point and should be optimized for the specific separation.
MS Transfer Line Temp 240 °CShould be high enough to prevent condensation of the analytes.
MS Source Temp 230 °CStandard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Mass Scan Range m/z 40-550To cover the expected mass range of the analyte and potential background ions.
Table 2: Comparison of Derivatization Methods for Conjugated Fatty Acids
Derivatization MethodReagentsAdvantagesDisadvantages
Base-Catalyzed Transesterification Sodium methoxide in methanolRapid, mild conditions, minimal isomerization of conjugated double bonds.Not effective for free fatty acids.
Acid-Catalyzed Esterification Boron trifluoride (BF3) in methanol or Methanolic HClEffective for both free fatty acids and transesterification.Can cause isomerization of conjugated double bonds if conditions are not carefully controlled.
Two-Step (Saponification + Esterification) 1. KOH or NaOH in methanol2. BF3 in methanol or Methanolic HClSuitable for samples containing both free and esterified fatty acids.More time-consuming. Acidic step can still pose a risk of isomerization.

Experimental Protocols

Detailed Methodology for the GC-MS Analysis of 10,13-Octadecadienoic Acid Methyl Ester

This protocol provides a general guideline. Specific parameters may need to be optimized for your instrument and samples.

1. Sample Preparation and Derivatization (Base-Catalyzed Transesterification)

  • Weigh approximately 20-50 mg of the lipid sample into a screw-cap glass tube.

  • Add 2 mL of hexane (B92381) to dissolve the sample.

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 50°C for 10 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 2 mL of a saturated sodium chloride solution and vortex for 30 seconds.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table 1.

  • Inject 1 µL of the prepared FAME sample into the GC.

  • Acquire the data in full scan mode.

3. Data Analysis

  • Integrate the chromatographic peak corresponding to 10,13-Octadecadienoic acid methyl ester.

  • Examine the mass spectrum of the peak and compare it to a reference spectrum from a library or a certified standard. The mass spectrum should show characteristic ions at m/z 41, 74, and [M-31]+.[3]

  • Use the retention time for further confirmation of the analyte's identity.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Dissolve Dissolve in Hexane Sample->Dissolve Derivatize Add Sodium Methoxide Heat at 50°C Dissolve->Derivatize Extract Add NaCl Solution Centrifuge Derivatize->Extract Dry Collect & Dry Hexane Layer Extract->Dry Inject Inject Sample into GC-MS Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Identify Identify by Mass Spectrum and Retention Time Integrate->Identify Quantify Quantify Analyte Identify->Quantify Troubleshooting_Tree Problem Poor Peak Shape? Tailing Peak Tailing Problem->Tailing Yes Fronting Peak Fronting Problem->Fronting Yes Good_Shape Good Peak Shape Problem->Good_Shape No Cause_Tailing1 Active Sites in System? Tailing->Cause_Tailing1 Cause_Fronting Column Overload? Fronting->Cause_Fronting Cause_Tailing2 Incomplete Derivatization? Cause_Tailing1->Cause_Tailing2 No Solution_Tailing1 Use Deactivated Liner Trim Column Cause_Tailing1->Solution_Tailing1 Yes Solution_Tailing2 Optimize Derivatization Use Fresh Reagents Cause_Tailing2->Solution_Tailing2 Yes Solution_Fronting Dilute Sample Increase Split Ratio Cause_Fronting->Solution_Fronting Yes

References

resolving co-elution issues in the analysis of 10,13-Octadecadienoic acid methyl ester isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 10,13-Octadecadienoic Acid Methyl Ester Isomers

Welcome to the technical support center for resolving analytical challenges in the study of 10,13-Octadecadienoic acid methyl ester isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming co-elution issues and achieving accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are 10,13-Octadecadienoic acid methyl ester isomers and why are they difficult to separate?

A1: 10,13-Octadecadienoic acid methyl esters are isomers of conjugated linoleic acid (CLA) methyl esters. They share the same chemical formula and mass but differ in the spatial arrangement of their atoms, specifically the geometry (cis/trans) of the conjugated double bonds at the 10th and 13th carbon positions. Their similar physical and chemical properties, such as polarity and volatility, make them prone to co-eluting (eluting at the same time) during standard gas chromatography (GC) analysis.[1][2][3]

Q2: Why is derivatization to a methyl ester (FAME) necessary before GC analysis?

A2: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues within the GC system.[1][4] Converting them to their corresponding fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, making them much more suitable for GC analysis and allowing for better separation based on subtle structural differences.[4][5][6]

Q3: What is the most critical factor for separating these isomers in Gas Chromatography?

A3: The most critical factor is the choice of the GC capillary column. For separating FAME isomers, especially geometric (cis/trans) and positional isomers, highly polar cyanopropylsiloxane stationary phase columns are considered the gold standard.[7][8][9] Columns like the SP-2560, CP-Sil 88, or HP-88 are specifically designed for this purpose.[2][7][8] Using a long column (e.g., 100 meters) is also highly recommended as it increases the number of theoretical plates and provides better resolution.[7][8]

Q4: Are there alternative or supplementary techniques if GC-MS alone is insufficient?

A4: Yes. For particularly challenging separations, several advanced techniques can be employed:

  • Silver-Ion Chromatography (Ag+-HPLC or Ag-Ion SPE): This technique is extremely powerful for separating unsaturated FAMEs.[2][10] It separates isomers based on interactions between the silver ions and the double bonds. Cis-isomers interact more strongly and are retained longer than trans-isomers.[2] Ag-Ion Solid Phase Extraction (SPE) can be used as a sample preparation step to fractionate cis and trans isomers before GC analysis.[2]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This technique uses two columns with different separation mechanisms, providing a significant increase in peak capacity and resolving power.[7][11][12] It is often capable of separating isomers that completely co-elute in a single-dimension GC separation.[7]

Troubleshooting Guide: Co-elution of Isomers

This section provides step-by-step solutions to common problems encountered during the separation of 10,13-Octadecadienoic acid methyl ester isomers.

Issue: Poor or No Separation of Isomer Peaks
  • Primary Cause: Inadequate chromatographic resolution due to suboptimal column selection or GC method parameters.[1][7]

  • Troubleshooting Steps:

    • Verify GC Column Choice:

      • Recommendation: You must use a highly polar cyanopropylsiloxane stationary phase column (e.g., CP-Sil 88, HP-88, SP-2560, or equivalent).[7][8][13] Standard non-polar columns (like DB-5ms) will not resolve these isomers.

      • Action: Confirm your column is appropriate. For maximum resolution, use a column with a length of at least 100 meters.[8][14]

    • Optimize Oven Temperature Program:

      • Rationale: A slow temperature ramp enhances the differential partitioning of isomers between the mobile and stationary phases, improving separation.[7]

      • Action: Start with a lower initial oven temperature and use a very slow ramp rate (e.g., 1-2°C/min) through the expected elution window of the C18:2 isomers.[7] Isothermal elution at a carefully selected temperature can also be effective.[15]

    • Check Carrier Gas Flow Rate:

      • Rationale: Column efficiency (and thus resolution) is directly dependent on the linear velocity of the carrier gas.

      • Action: Ensure the carrier gas flow rate (typically Helium for GC-MS) is set to the optimal linear velocity for your column's internal diameter. This information is usually provided by the column manufacturer.[7]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting poor isomer separation.

G start Start: Co-elution Observed check_column Is a highly polar (e.g., CP-Sil 88, SP-2560) 100m column in use? start->check_column install_column Action: Install appropriate high-polarity column check_column->install_column No optimize_temp Is the temperature ramp slow (e.g., 1-2°C/min) through the elution zone? check_column->optimize_temp Yes install_column->check_column adjust_temp Action: Decrease ramp rate or try isothermal elution optimize_temp->adjust_temp No optimize_flow Is the carrier gas flow rate optimized for the column ID? optimize_temp->optimize_flow Yes adjust_temp->optimize_temp advanced_tech Consider Advanced Techniques optimize_flow->advanced_tech No, still co-eluting end_ok Resolution Achieved optimize_flow->end_ok Yes adjust_flow Action: Set flow to optimal linear velocity adjust_flow->optimize_flow Action Taken fractionate Option 1: Fractionate sample with Ag-Ion SPE before GC-MS advanced_tech->fractionate gcxgc Option 2: Use GCxGC-MS for maximum resolution advanced_tech->gcxgc fractionate->end_ok gcxgc->end_ok

Caption: Troubleshooting workflow for poor FAME isomer separation.

Quantitative Data & Method Parameters

While exact retention times vary between instruments and labs, the following tables provide typical parameters and expected elution order for separating conjugated C18:2 FAME isomers on a highly polar column.

Table 1: Recommended GC-MS Method Parameters

Parameter Setting Rationale
GC Column 100 m x 0.25 mm ID, 0.20 µm film thickness, highly polar (e.g., SP-2560, CP-Sil 88) High polarity and long column length are essential for resolving geometric and positional isomers.[7][8][14]
Carrier Gas Helium (or Hydrogen) Inert gas compatible with MS detectors.[7] Hydrogen allows for faster analysis but Helium can also provide good resolution.[8]
Flow Rate ~1.0 mL/min (Constant Flow) Set to the optimal linear velocity to maximize column efficiency and resolution.[7]
Oven Program Initial: 140°C, hold 5 min; Ramp: 1-2°C/min to 240°C; Hold: 15-20 min A slow ramp rate is crucial for separating closely eluting isomers.[7][8]
Injector Split (e.g., 50:1 or 100:1) at 250°C Ensures complete vaporization of FAMEs and prevents column overload.[7][8]
MS Transfer Line 250°C Prevents condensation of analytes before entering the mass spectrometer.[7]
Ion Source Temp 230°C Standard temperature for Electron Ionization (EI).[7]
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns for library matching.[7]

| MS Acquisition | Scan Mode or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for increased sensitivity and resolving overlapping peaks.[16] |

Table 2: General Elution Order of C18:2 Isomers on Polar Columns

Elution Order Isomer Type Rationale
First trans,trans trans double bonds are more linear, leading to weaker interaction with the polar stationary phase.[1]
Second cis,trans or trans,cis Mixed geometry isomers have intermediate polarity and retention.[1][17]

| Last | cis,cis | cis double bonds create a "kink" in the molecule, increasing interaction with the polar stationary phase and leading to longer retention.[2] |

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This is a widely used acid-catalyzed method that is effective for esterifying free fatty acids and transesterifying lipids.[6][18]

Materials:

  • Dried lipid extract (1-25 mg)

  • Boron trifluoride in methanol (B129727) (BF₃-Methanol), 12-14% w/w[4]

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes, heating block, vortex mixer, centrifuge

Procedure:

  • Place the dried lipid sample into a screw-capped glass tube.[4]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[4][6]

  • Tightly cap the tube, vortex briefly, and heat at 60-100°C for 10-30 minutes. A common practice is heating at 60°C for 30 minutes.[6][7]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[6][7]

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[6]

  • Centrifuge briefly (~1,500 x g for 5-10 minutes) to achieve clear phase separation.[18]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water before analysis.[6][7]

General FAME Analysis Workflow

The following diagram illustrates the overall process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Lipid Sample derivatize Derivatization to FAMEs (e.g., with BF3-Methanol) sample->derivatize extract Hexane Extraction of FAMEs derivatize->extract dry Drying with Sodium Sulfate extract->dry inject Inject into GC dry->inject separate Separation on Highly Polar Column inject->separate detect MS Detection (EI, 70 eV) separate->detect process Chromatogram Processing detect->process identify Peak Identification (Retention Time & Mass Spectra) process->identify quantify Quantification (Peak Area) identify->quantify

Caption: General workflow for FAME analysis by GC-MS.

References

Technical Support Center: 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 10,13-Octadecadienoic acid methyl ester, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 10,13-Octadecadienoic acid methyl ester to ensure its stability?

A1: To ensure the long-term stability of 10,13-Octadecadienoic acid methyl ester, it is crucial to store it under conditions that minimize oxidation and degradation. As a polyunsaturated fatty acid methyl ester, it is susceptible to degradation from exposure to air, light, and heat. The recommended storage conditions are:

  • Temperature: For long-term storage, it is recommended to keep the compound at -20°C or, ideally, at -80°C. Studies have shown that fatty acid profiles in biological samples remain stable for up to 10 years when stored at -80°C. For short-term use, refrigeration at 4°C is acceptable, but for no longer than a few days.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. It is described as being air-sensitive.

  • Light: Store in a dark container or protect from light, as light can accelerate oxidative degradation.

  • Container: Use a tightly sealed, appropriate container to prevent exposure to air and moisture.

Q2: What are the primary factors that can cause the degradation of 10,13-Octadecadienoic acid methyl ester?

A2: The main factors leading to the degradation of 10,13-Octadecadienoic acid methyl ester are:

  • Oxidation: Due to its conjugated polyunsaturated nature, the compound is highly prone to autoxidation when exposed to oxygen. This process can be accelerated by heat, light, and the presence of metal contaminants.

  • Hydrolysis: The ester bond can be hydrolyzed back to the carboxylic acid and methanol (B129727) in the presence of water and either acid or base catalysts.

  • Isomerization: The double bonds can undergo isomerization (e.g., from cis to trans) when exposed to heat or acidic conditions.

Q3: How can I assess the purity and stability of my 10,13-Octadecadienoic acid methyl ester sample?

A3: The purity and stability of your sample can be assessed using several analytical techniques:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common methods to analyze the fatty acid profile. A pure sample will show a single major peak corresponding to 10,13-Octadecadienoic acid methyl ester. The presence of additional peaks may indicate degradation products or impurities. GC-MS can help identify these degradation products by their mass spectra.

  • Peroxide Value (PV): This measurement indicates the extent of primary oxidation. An increase in the peroxide value over time suggests ongoing oxidation.

  • Acid Value (AV): This value reflects the amount of free fatty acids present due to hydrolysis of the ester. An increase in the acid value indicates degradation.

Troubleshooting Guides

Experimental Workflow for Handling and Using 10,13-Octadecadienoic Acid Methyl Ester

experimental_workflow cluster_storage Storage cluster_preparation Sample Preparation cluster_experiment Experiment cluster_analysis Analysis storage Store at -20°C to -80°C under inert gas (N2/Ar) in a dark, sealed vial thaw Thaw on ice storage->thaw dissolve Dissolve in an appropriate degassed solvent thaw->dissolve experiment Perform experiment (e.g., cell culture treatment) dissolve->experiment analysis Analyze results (e.g., GC-MS, bioassay) experiment->analysis

Caption: A logical workflow for handling 10,13-Octadecadienoic acid methyl ester.

Troubleshooting Poor Experimental Results
Issue Potential Cause Recommended Solution
Reduced or no biological activity Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, inert atmosphere). Prepare fresh solutions from a new aliquot. Assess the purity of the stock solution using GC-MS.
Inaccurate concentration of the working solution.Re-calculate dilutions and prepare a fresh working solution. Use a calibrated pipette.
Inconsistent results between experiments Variability in compound stability in the experimental medium.Prepare fresh solutions for each experiment. Minimize the time the compound is exposed to air and light during preparation.
Pipetting errors.Ensure pipettes are calibrated. Use reverse pipetting for viscous solvents.
Unexpected side effects in cell culture Presence of degradation products (e.g., peroxides) that are cytotoxic.Confirm the purity of the compound. If degradation is suspected, purify the sample or use a fresh batch.
Solvent toxicity.Perform a solvent control experiment to ensure the solvent concentration is not affecting the cells.
Troubleshooting GC Analysis Issues
Issue Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet or column.Clean or replace the inlet liner. Condition the column.
Column contamination.Bake out the column or trim the first few centimeters.
Ghost Peaks (peaks in blank runs) Contaminated syringe or inlet.Thoroughly clean the syringe. Replace the septum and inlet liner.
Carryover from a previous injection.Run a solvent blank after a concentrated sample. Increase the final oven temperature to "bake out" the column between runs.
Broad Peaks Low carrier gas flow rate.Check and adjust the carrier gas flow.
Column degradation.Replace the column.
Appearance of New Peaks Over Time Degradation of the sample.Analyze freshly prepared samples. Ensure proper storage of the stock solution. Compare with a new, unopened standard.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability
Storage Condition Temperature Atmosphere Light Exposure Expected Shelf Life
Long-Term -80°CInert Gas (Nitrogen/Argon)Dark> 1 year
Mid-Term -20°CInert Gas (Nitrogen/Argon)DarkUp to 1 year
Short-Term 4°CInert Gas (Nitrogen/Argon)Dark< 1 week
Working Solution 4°C or on iceSealed containerDarkUse within 24 hours

Note: The expected shelf life is an estimate based on general principles of fatty acid methyl ester stability. It is recommended to periodically check the purity of the compound, especially if stored for extended periods.

Experimental Protocols

Protocol for Assessing the Stability of 10,13-Octadecadienoic Acid Methyl Ester by GC-MS
  • Sample Preparation:

    • Prepare several aliquots of 10,13-Octadecadienoic acid methyl ester in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

    • Store the aliquots under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • GC-MS Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take one aliquot from each storage condition.

    • Inject an appropriate volume of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70 or similar).

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis:

    • Integrate the peak area of 10,13-Octadecadienoic acid methyl ester and any new peaks that appear over time.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

    • Identify potential degradation products by interpreting their mass spectra and comparing them to mass spectral libraries.

Logical Diagram for Troubleshooting GC-MS Problems

gc_troubleshooting start Problem with GC-MS Analysis check_sample Is the sample freshly prepared and properly stored? start->check_sample prepare_fresh Prepare a fresh sample from a new aliquot. check_sample->prepare_fresh No check_blanks Are there peaks in the solvent blank? check_sample->check_blanks Yes prepare_fresh->start end_bad Consult Instrument Specialist prepare_fresh->end_bad clean_system Clean the syringe. Replace the inlet liner and septum. check_blanks->clean_system Yes check_peak_shape Is the peak shape poor (tailing, fronting)? check_blanks->check_peak_shape No clean_system->start clean_system->end_bad check_column Check column installation. Condition or trim the column. check_peak_shape->check_column Yes check_sensitivity Is the sensitivity low? check_peak_shape->check_sensitivity No check_column->start check_column->end_bad check_leaks Check for leaks in the system. Verify gas flows. check_sensitivity->check_leaks Yes end_good Problem Resolved check_sensitivity->end_good No check_leaks->start check_leaks->end_bad

Caption: A step-by-step guide for troubleshooting common GC-MS issues.

Technical Support Center: 10,13-Octadecadienoic Acid Methyl Ester Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 10,13-Octadecadienoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of 10,13-Octadecadienoic acid methyl ester, with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 10,13-Octadecadienoic Acid Methyl Ester Incomplete Cell Lysis/Tissue Homogenization: The target analyte may be trapped within the sample matrix if not sufficiently disrupted.Ensure complete homogenization of the tissue or cell sample. Consider using a more robust homogenization technique, such as a bead beater or sonicator. For tissue samples, flash-freezing in liquid nitrogen followed by grinding can improve lysis efficiency.[1]
Inefficient Solvent Extraction: The chosen solvent system may not be optimal for extracting the lipophilic methyl ester.A common and effective method for lipid extraction is using a chloroform:methanol (2:1, v/v) mixture, as in the Folch method.[1] For solid-phase extraction (SPE), verify that the cartridge type (e.g., C18) is appropriate and that the elution solvent is of sufficient strength to recover the analyte.[1]
Analyte Degradation: 10,13-Octadecadienoic acid methyl ester is susceptible to oxidation due to its conjugated double bonds.Minimize exposure of the sample to air and light. Perform extraction steps on ice and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1] Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Incomplete Methylation: The conversion of the parent fatty acid to its methyl ester may be inefficient.Ensure the methylating agent (e.g., trimethylsilyldiazomethane (B103560) or BF3-methanol) is fresh and used in sufficient excess. Optimize reaction time and temperature to drive the reaction to completion.[1][2]
Poor Reproducibility of Results Inconsistent Sample Homogenization: Non-uniform homogenization can lead to variability between aliquots.Thoroughly homogenize the entire sample before aliquoting for extraction to ensure uniformity.[1]
Variable Sample Storage Conditions: Differences in storage time and temperature can lead to varying levels of analyte degradation.Standardize sample storage protocols. Store all samples at -80°C immediately after collection and minimize freeze-thaw cycles.[1]
Inconsistent Pipetting or Measurement: Inaccurate measurement of samples, internal standards, or reagents will lead to variable results.Calibrate all pipettes and balances regularly. Use appropriate techniques to ensure accurate and precise measurements.
Presence of Interfering Peaks in Chromatogram Co-elution of Other Lipids: The sample may contain other lipids with similar retention times to the target analyte.Optimize the gas chromatography (GC) or high-performance liquid chromatography (HPLC) method. Adjust the temperature gradient (for GC) or mobile phase composition (for HPLC), or consider using a different column with a different stationary phase to improve separation.[3][4]
Contamination from Labware or Reagents: Phthalates and other contaminants can leach from plastic tubes, pipette tips, and solvents.Use high-purity solvents and reagents. Whenever possible, use glass labware and rinse it thoroughly with the extraction solvent before use. Include a "reagent blank" in your analysis to identify any background contamination.
Insufficient Sample Cleanup: The sample preparation method may not be effectively removing all interfering substances.If using SPE, ensure the cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting the analyte of interest.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting 10,13-Octadecadienoic acid methyl ester?

A1: A widely used and effective method for lipid extraction is the Folch method, which utilizes a chloroform:methanol (2:1, v/v) solvent system.[1] This is often followed by a methylation step to convert the free fatty acid to its methyl ester for analysis by gas chromatography. The specific protocol may need to be optimized based on the sample matrix.

Q2: How can I prevent the degradation of my analyte during extraction?

A2: To prevent oxidative degradation, it is crucial to handle samples in a low-oxygen environment, on ice, and with minimal exposure to light.[1] Adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent is a common practice.[1] Proper storage at -80°C under an inert gas is also essential for long-term stability.[1]

Q3: My chromatogram shows several closely eluting peaks. How can I improve the resolution?

A3: To improve chromatographic resolution, you can optimize your GC or HPLC method. For GC, this may involve adjusting the temperature program, carrier gas flow rate, or using a longer or different type of capillary column (e.g., a more polar stationary phase).[3][4] For HPLC, adjusting the mobile phase composition, gradient, or flow rate, or using a column with a smaller particle size or different chemistry can enhance separation.[5]

Q4: What are the key parameters to optimize for solid-phase extraction (SPE) cleanup?

A4: For SPE, critical parameters to optimize include the choice of sorbent material (e.g., C18 for reverse-phase), proper conditioning of the cartridge, the composition and volume of the wash solvents to remove interferences, and the composition and volume of the elution solvent to ensure complete recovery of the analyte.

Q5: Can I store the extracted 10,13-Octadecadienoic acid methyl ester before analysis?

A5: Yes, but proper storage is critical to prevent degradation. The extracted methyl ester should be stored in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[1] It is advisable to analyze the samples as soon as possible after extraction. If freezing, ensure the sample is brought to room temperature and homogenized before injection into the chromatograph.[6]

Experimental Protocol: Extraction and Methylation of 10,13-Octadecadienoic Acid

This protocol provides a general methodology for the extraction and methylation of 10,13-Octadecadienoic acid from biological samples.

Materials:

  • Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Nitrogen gas evaporator

  • Heating block

  • GC or HPLC system

  • Solvents: Chloroform, Methanol, Hexane (B92381) (all HPLC or GC grade)

  • Reagents: 14% Boron trifluoride (BF3) in methanol, Sodium hydroxide (B78521) (NaOH), Saturated sodium chloride (NaCl) solution, Anhydrous sodium sulfate (B86663)

  • Internal Standard (e.g., a C17:0 fatty acid methyl ester)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Sample Homogenization:

    • Weigh the tissue or cell pellet in a pre-weighed glass tube.

    • Add an appropriate volume of ice-cold phosphate-buffered saline (PBS).

    • Add the internal standard.

    • Homogenize the sample thoroughly on ice.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing BHT. The total solvent volume should be approximately 20 times the sample volume.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Saponification and Methylation:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat the sample at 80°C for 10 minutes.

    • Allow the sample to cool to room temperature.

    • Add 2 mL of 14% BF3 in methanol.

    • Heat the sample at 80°C for 30 minutes.[5]

    • Cool the sample to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The FAME extract is now ready for analysis by GC-MS or GC-FID.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_cleanup_analysis Cleanup & Analysis Sample Biological Sample Homogenization Homogenization (with Internal Standard) Sample->Homogenization Folch Folch Extraction (Chloroform:Methanol 2:1) Homogenization->Folch Phase_Separation Phase Separation (Centrifugation) Folch->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Evaporation Solvent Evaporation (under N2) Organic_Phase->Evaporation Methylation Methylation (BF3-Methanol) Evaporation->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction Analysis GC-MS / GC-FID Analysis FAME_Extraction->Analysis

Caption: Experimental workflow for the extraction and analysis of 10,13-Octadecadienoic acid methyl ester.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Analyte Yield Cause1 Incomplete Homogenization Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Analyte Degradation Problem->Cause3 Cause4 Incomplete Methylation Problem->Cause4 Solution1 Optimize Homogenization Method Cause1->Solution1 Solution2 Change Solvent System / Optimize SPE Cause2->Solution2 Solution3 Add Antioxidant / Work on Ice Cause3->Solution3 Solution4 Use Fresh Reagents / Optimize Reaction Cause4->Solution4

Caption: A logical diagram for troubleshooting low yield in 10,13-Octadecadienoic acid methyl ester extraction.

References

troubleshooting low signal intensity in MS analysis of 10,13-Octadecadienoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of 10,13-Octadecadienoic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the MS analysis of this specific fatty acid methyl ester (FAME).

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal intensity for 10,13-Octadecadienoic acid methyl ester in my GC-MS analysis. What are the potential causes and solutions?

A1: Low signal intensity for 10,13-Octadecadienoic acid methyl ester in GC-MS can stem from several factors, ranging from sample preparation to instrument parameters. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Derivatization: Fatty acids are often derivatized to their methyl esters to improve volatility and chromatographic performance.[1] Incomplete conversion of 10,13-Octadecadienoic acid to its methyl ester will result in a poor signal.

    • Solution: Ensure your derivatization protocol is optimized. Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or a base-catalyzed approach with sodium or potassium hydroxide (B78521) in methanol.[2] Always use fresh reagents and consider extending the reaction time or increasing the temperature if necessary.

  • Sample Degradation: Polyunsaturated fatty acids like 10,13-Octadecadienoic acid are susceptible to oxidation.

    • Solution: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use antioxidants like butylated hydroxytoluene (BHT) during sample preparation and storage.[1] Store samples at low temperatures (-20°C or -80°C) and analyze them as quickly as possible after preparation.

  • Suboptimal GC-MS Parameters: Incorrect settings for the gas chromatograph or mass spectrometer can significantly impact signal intensity.

    • Solution: Optimize key parameters such as injector temperature, oven temperature program, carrier gas flow rate, and ion source temperature.[3] For FAMEs, a polar capillary column is often recommended to achieve good separation.[4]

  • Ionization Technique: While Electron Ionization (EI) is common for GC-MS, it can cause extensive fragmentation of FAMEs, leading to a weak molecular ion peak.[5]

    • Solution: Consider using a softer ionization technique like Chemical Ionization (CI), which often yields a more abundant protonated molecule ([M+H]+).[6][7] For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.[8][9]

Q2: My chromatogram shows poor peak shape (tailing or fronting) for 10,13-Octadecadienoic acid methyl ester. How can I improve this?

A2: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Active Sites in the GC System: Free carboxyl groups from underivatized fatty acids can interact with active sites in the injector liner or the column, causing peak tailing.

    • Solution: Ensure complete derivatization. Regularly replace or clean the GC inlet liner and use a deactivated liner. If tailing persists, you can try conditioning the column at a high temperature.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Incompatible Solvent: The sample solvent should be compatible with the stationary phase of the GC column.

    • Solution: For FAME analysis on polar columns, solvents like hexane (B92381) or methyl tert-butyl ether (MTBE) are often suitable.

Q3: I am struggling to identify the correct mass spectral peaks for 10,13-Octadecadienoic acid methyl ester. What are the characteristic fragment ions?

A3: In Electron Ionization (EI) mode, 10,13-Octadecadienoic acid methyl ester (C19H34O2, molecular weight: 294.47 g/mol ) will produce a characteristic fragmentation pattern. While the molecular ion at m/z 294 may be weak or absent, look for the following key fragments:

  • [M-31]+ (m/z 263): Loss of the methoxy (B1213986) group (-OCH3) from the ester.[10]

  • McLafferty Rearrangement Ion (m/z 74): A common fragment for fatty acid methyl esters.[10]

  • Hydrocarbon Fragments: A series of hydrocarbon ions (e.g., at m/z 41, 55, 67, 81, 95) resulting from cleavage along the alkyl chain.[10]

For definitive identification, it is highly recommended to analyze a certified reference standard of 10,13-Octadecadienoic acid methyl ester under the same conditions.

Troubleshooting Guides

Guide 1: Low Signal Intensity Workflow

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the MS analysis of 10,13-Octadecadienoic acid methyl ester.

LowSignalTroubleshooting start Low Signal Intensity Observed check_derivatization Verify Derivatization Efficiency start->check_derivatization check_sample_prep Review Sample Handling & Storage check_derivatization->check_sample_prep Derivatization OK solution_found Signal Intensity Improved check_derivatization->solution_found Re-derivatize & Re-inject check_instrument_params Optimize GC-MS/LC-MS Parameters check_sample_prep->check_instrument_params Sample Prep OK check_sample_prep->solution_found Improve Handling & Re-prepare consider_ionization Evaluate Ionization Technique check_instrument_params->consider_ionization Parameters Optimized check_instrument_params->solution_found Adjust Parameters & Re-inject consider_ionization->solution_found Switch to Softer Ionization experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing sample Lipid Sample containing 10,13-Octadecadienoic Acid derivatization Derivatization to Methyl Ester sample->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction gc_ms GC-MS or LC-MS Analysis extraction->gc_ms peak_integration Peak Integration & Identification gc_ms->peak_integration quantification Quantification peak_integration->quantification fragmentation_pathway cluster_fragments Characteristic Fragments parent 10,13-Octadecadienoic Acid Methyl Ester m/z 294 loss_methoxy [M-OCH3]+ m/z 263 parent:f1->loss_methoxy - OCH3 mclafferty McLafferty Rearrangement m/z 74 parent:f1->mclafferty Rearrangement hydrocarbons Hydrocarbon Fragments e.g., m/z 41, 55, 67, 81, 95 parent:f1->hydrocarbons Chain Cleavage

References

Technical Support Center: Quantification of 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of 10,13-Octadecadienoic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of 10,13-Octadecadienoic acid methyl ester?

A1: In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis. In biological samples such as plasma, serum, or tissue extracts, complex matrices containing salts, proteins, and other lipids are common sources of these interferences. For fatty acid methyl esters like 10,13-Octadecadienoic acid methyl ester, phospholipids (B1166683) are a major cause of ion suppression in electrospray ionization (ESI).

Q2: What are the signs that my analysis of 10,13-Octadecadienoic acid methyl ester is affected by matrix effects?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, and low signal intensity. If you observe inconsistent results between samples or a signal that is lower than expected, it is prudent to investigate the presence of matrix effects.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The post-extraction spike method is a widely used quantitative approach. This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The ratio of these areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What is the most effective way to compensate for matrix effects during the quantification of 10,13-Octadecadienoic acid methyl ester?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. An ideal SIL-IS for 10,13-Octadecadienoic acid methyl ester would be a deuterated version of the molecule. This standard will have nearly identical chemical properties and chromatographic retention time to the analyte, and will therefore experience similar ionization suppression or enhancement, allowing for accurate correction during data analysis.

Troubleshooting Guides

Issue: Poor reproducibility and accuracy in the quantification of 10,13-Octadecadienoic acid methyl ester.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before they enter the analytical instrument.

    • Liquid-Liquid Extraction (LLE): Perform an LLE with a non-polar solvent like hexane (B92381) to extract the relatively non-polar 10,13-Octadecadienoic acid methyl ester from the more polar matrix components.

    • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge (e.g., C18) to clean up the sample. This can be effective at removing polar interferences while retaining the analyte.

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) or gas chromatography (GC) method can help to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase, or using a different type of column.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most reliable method to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Sample Dilution: A simple but potentially effective method is to dilute the sample extract. This reduces the concentration of matrix components, but it may compromise the limit of quantification if the analyte concentration is low.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol provides a general guideline for quantifying the matrix effect on 10,13-Octadecadienoic acid methyl ester analysis.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of 10,13-Octadecadienoic acid methyl ester in a clean solvent (e.g., methanol) at a known concentration.

    • Set B (Blank Matrix): Process a blank biological matrix (that does not contain the analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the processed blank matrix from Set B with the 10,13-Octadecadienoic acid methyl ester standard to the same final concentration as Set A.

  • LC-MS/MS or GC-MS Analysis: Analyze all three sets of samples using your established analytical method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: General Method for Quantification of 10,13-Octadecadienoic Acid as its Methyl Ester in Biological Samples (Adapted from similar fatty acid analyses)

Disclaimer: This is a generalized protocol adapted from methods for other conjugated fatty acids due to a lack of a specific validated method in the literature for 10,13-Octadecadienoic acid.

  • Sample Preparation and Lipid Extraction:

    • To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar fatty acid or C17:0).[1]

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

    • Vortex briefly, then add 2.0 mL of hexane.

    • Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the extracts.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • There are several methods for derivatization. An acid-catalyzed reaction is common.

    • Add 2 mL of 5% methanolic HCl to the dried extract.[1]

    • Incubate at 80°C for 10 minutes.[1]

    • Cool to room temperature and add 2 mL of pentane (B18724) to extract the FAMEs.

    • Evaporate the pentane and reconstitute in a suitable solvent for analysis.

  • GC-MS Analysis:

    • Column: A polar capillary column such as a BPX70 or Omegawax is often used for FAME analysis.[1][2]

    • Injection: Splitless injection is common.

    • Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 210°C.[1]

    • MS Detection: Use selected ion monitoring (SIM) or full scan mode depending on the required sensitivity and selectivity. The mass spectrum for 10,13-Octadecadienoic acid methyl ester shows characteristic fragmentation ions.

Data Presentation

Table 1: Illustrative Quantitative Data on Matrix Effects and Mitigation Strategies

Disclaimer: The following data is hypothetical and intended to illustrate the impact of matrix effects and the effectiveness of different mitigation strategies. Actual values will vary depending on the matrix and analytical method.

Sample Preparation MethodAnalyte Peak Area (Neat Solution)Analyte Peak Area (Spiked Matrix)Matrix Effect (%)Analyte/IS Ratio (with SIL-IS)
Protein Precipitation1,000,000450,00045% (Suppression)0.98
Liquid-Liquid Extraction1,000,000750,00075% (Suppression)0.99
Solid-Phase Extraction1,000,000900,00090% (Suppression)1.01

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate Results for 10,13-Octadecadienoic acid methyl ester assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes end Accurate Quantification me_present->end No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

MatrixEffectAssessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation neat Set A: Analyte in Neat Solvent analysis Analyze Set A & Set C by LC-MS or GC-MS neat->analysis blank Blank Biological Matrix extract Extract Blank Matrix blank->extract spike Spike Analyte into Extracted Matrix extract->spike post_spike Set C: Post-Spiked Matrix spike->post_spike post_spike->analysis calculate Calculate Matrix Effect: (Area C / Area A) * 100% analysis->calculate

Caption: Experimental workflow for assessing matrix effects.

References

reducing isomerization during the synthesis of 10,13-Octadecadienoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize isomerization during the synthesis of 10,13-octadecadienoic acid methyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to the formation of unwanted isomers.

Problem: High levels of geometric (cis/trans) and positional isomers in the final product.

Potential Cause Recommended Solution
High Reaction Temperature Optimize the reaction temperature. For many esterification and isomerization protocols, elevated temperatures are a primary driver of unwanted side reactions, including double bond migration and cis-trans isomerization. Evaluate the effect of lowering the temperature on both reaction yield and isomer purity.
Prolonged Reaction Time Minimize the reaction time to what is necessary for complete conversion of the starting material. Extended reaction times, even at moderate temperatures, can promote the formation of thermodynamically more stable, but undesired, isomers.
Inappropriate Catalyst The choice of catalyst is critical. Strong acid or base catalysts can aggressively promote isomerization. Consider using milder catalysts or enzymatic approaches. For instance, some base-catalyzed methods with sodium methoxide (B1231860) can be optimized for shorter reaction times to reduce isomerization.
Presence of Oxygen Oxidative conditions can lead to the formation of radicals, which can initiate isomerization.[1] Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen).
Sub-optimal Methylation aAgent The method used for methylation can significantly impact isomer integrity. Acid-catalyzed methylation (e.g., using BF₃/methanol (B129727) or H₂SO₄/methanol) can be particularly harsh.[2] Consider alternative, milder methylation procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomerization that can occur during the synthesis of 10,13-octadecadienoic acid methyl ester?

A1: The two main types of isomerization are:

  • Geometric Isomerization: This involves the conversion between cis and trans configurations at the double bonds. For example, a desired cis,trans isomer might convert to a trans,trans isomer.

  • Positional Isomerization: This is the migration of the double bonds along the fatty acid chain, leading to isomers such as 9,11- or 11,13-octadecadienoic acid methyl esters.

Q2: How can I minimize isomerization during the methylation step?

A2: Isomerization during methylation is a common issue, especially with acid catalysts.[2] To mitigate this:

  • Use milder reagents: Base-catalyzed methylation using sodium methoxide in methanol at a controlled temperature (e.g., 40°C) for a short duration (e.g., 10 minutes) can minimize isomerization of triacylglycerols.[2]

  • Control temperature and time: For acid-catalyzed methylation, using H₂SO₄/methanol at a lower temperature (e.g., 40°C) for a brief period (e.g., 10 minutes) is preferable to using harsher reagents like BF₃/methanol or higher temperatures.[2]

  • Consider derivatization at room temperature: Some methods have shown that lowering the derivatization temperature to room temperature can prevent cis to trans double bond isomerization.[3]

Q3: What analytical techniques are best for identifying and quantifying isomers of 10,13-octadecadienoic acid methyl ester?

A3: A combination of chromatographic techniques is often employed for accurate analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying fatty acid methyl esters. Using a highly polar cyanopropyl capillary column can improve the separation of various isomers.[3][4]

  • Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly effective for separating geometric isomers.[5][6]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Offers enhanced separation for complex mixtures of isomers.[5][6]

Q4: Can enzymatic methods be used to synthesize 10,13-octadecadienoic acid methyl ester with high isomeric purity?

A4: While chemical synthesis is common, enzymatic methods offer the advantage of high specificity, which can significantly reduce the formation of unwanted isomers. Lipase-catalyzed esterification or transesterification under mild conditions is a promising approach to achieve high isomeric purity.

Experimental Protocols

Protocol 1: Base-Catalyzed Methylation of 10,13-Octadecadienoic Acid

This protocol is designed to minimize isomerization by using controlled temperature and reaction time.

Materials:

  • 10,13-Octadecadienoic acid

  • Sodium methoxide (NaOMe) in methanol (0.5 M)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial (10 mL) with a screw cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 10 mg of 10,13-octadecadienoic acid into the reaction vial.

  • Add 2 mL of 0.5 M sodium methoxide in methanol to the vial.

  • Securely cap the vial and place it in a heating block or water bath set to 40°C.

  • Allow the reaction to proceed for 10 minutes with occasional vortexing.

  • After 10 minutes, remove the vial from the heat and let it cool to room temperature.

  • Add 2 mL of hexane to the vial, followed by 2 mL of saturated sodium chloride solution to quench the reaction and facilitate phase separation.

  • Vortex the mixture thoroughly for 30 seconds.

  • Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 10,13-Octadecadienoic Acid Methyl Ester Start 10,13-Octadecadienoic Acid Methylation Methylation (e.g., NaOMe in Methanol) Start->Methylation Add Reagents (40°C, 10 min) Quenching Reaction Quenching & Extraction Methylation->Quenching Add Hexane & NaCl(aq) Analysis GC-MS Analysis Quenching->Analysis Isolate Organic Layer Product 10,13-Octadecadienoic Acid Methyl Ester Analysis->Product

Caption: Workflow for the synthesis and analysis of 10,13-octadecadienoic acid methyl ester.

Isomerization_Pathways cluster_causes Causes of Isomerization cluster_isomers Undesired Isomers Desired Desired Isomer (e.g., 10-cis, 13-trans) Geometric Geometric Isomers (e.g., 10-trans, 13-trans) Desired->Geometric cis -> trans Positional Positional Isomers (e.g., 9,11- or 11,13-) Desired->Positional Double Bond Migration HighTemp High Temperature HighTemp->Geometric HighTemp->Positional LongTime Prolonged Time LongTime->Geometric LongTime->Positional HarshCatalyst Harsh Catalyst (Strong Acid/Base) HarshCatalyst->Geometric HarshCatalyst->Positional

Caption: Factors leading to the formation of undesired isomers during synthesis.

References

selection of internal standards for 10,13-Octadecadienoic acid methyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the accurate quantification of 10,13-Octadecadienoic acid methyl ester, with a specific focus on the critical selection of an appropriate internal standard.

Frequently Asked Questions (FAQs)

Q1: What is 10,13-Octadecadienoic acid methyl ester and why is its quantification important?

10,13-Octadecadienoic acid is a conjugated linoleic acid (CLA) isomer. It is often analyzed as its methyl ester derivative (FAME) to improve volatility for gas chromatography (GC) analysis.[1] Accurate quantification of specific CLA isomers is crucial in nutrition, metabolic research, and drug development, as different isomers can have distinct biological effects, including roles in inflammation and metabolic pathways.

Q2: Why is an internal standard (IS) essential for accurate quantification?

An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls before any sample processing.[2] Its purpose is to correct for variations and sample loss that can occur during the entire analytical workflow, including extraction, derivatization, and injection.[2][3][4][5] By calculating the ratio of the analyte's response to the IS's response, analysts can achieve significantly higher precision and accuracy in their results.[2]

Q3: What are the ideal characteristics of an internal standard for this analysis?

An ideal internal standard should:

  • Be chemically and physically similar to the analyte (10,13-Octadecadienoic acid methyl ester).[2][4]

  • Not be naturally present in the sample matrix.[2][4][6]

  • Be chromatographically resolved from all other sample components or have a different mass-to-charge ratio (m/z) for mass spectrometry detection.[4]

  • Be of high purity and stable throughout the analytical process.[4]

  • Be added as early as possible in the sample preparation process to account for maximum variability.[2]

Q4: What are the most common types of internal standards for FAME analysis?

The two most prevalent categories of internal standards for fatty acid quantification are:

  • Stable Isotope-Labeled (Deuterated) Fatty Acids: These are considered the gold standard.[2][6] They are chemically almost identical to the analyte, ensuring they behave similarly during all preparation and analysis steps.[3][7] They are distinguished from the analyte by their higher mass in a mass spectrometer.[2]

  • Odd-Chain Fatty Acids: Compounds like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are frequently used.[8][9] They are suitable because they are typically absent or present in very low concentrations in most biological samples.[8] They are a cost-effective alternative to stable isotope standards.[8]

Q5: Which specific internal standard is recommended for 10,13-Octadecadienoic acid methyl ester?

The best choice is a stable isotope-labeled version of the analyte , such as 10,13-Octadecadienoic acid-d_x_ methyl ester (where 'x' denotes the number of deuterium (B1214612) atoms). This standard will most accurately mimic the behavior of the endogenous analyte through extraction, derivatization, and ionization.[3][7]

If a deuterated standard is not available or is cost-prohibitive, an odd-chain FAME like C17:0 or C19:0 methyl ester is a reliable alternative.[8][9] It is crucial to first verify that these odd-chain fatty acids are not present in your specific sample matrix.

Q6: Should I add the internal standard as a free fatty acid or as a methyl ester?

If your procedure involves a derivatization (transesterification) step to convert native fatty acids into FAMEs, you should add the internal standard as a free fatty acid (e.g., Heptadecanoic acid, C17:0) at the very beginning of the sample preparation.[9][10] This ensures the IS undergoes the same derivatization reaction as your analyte, correcting for any inefficiencies or variations in this critical step. If you add the FAME version of the IS, you will not be able to account for variability in the derivatization efficiency.

Q7: How much internal standard should I add to my samples?

The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in your samples.[2] A good starting point is to aim for a concentration in the middle of your calibration curve range.[11] You may need to perform preliminary runs to estimate the analyte concentration and optimize the IS amount.[11]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Peak Shape or Tailing 1. Column contamination or degradation.2. Active sites in the injector liner.3. Sample solvent is incompatible with the GC column phase.[4]1. Bake out the column according to the manufacturer's instructions or trim the first few centimeters.2. Replace the injector liner and septum.3. Dissolve the final FAME extract in a non-polar solvent like hexane (B92381) or iso-octane.[8]
High Variability / Poor Precision (High %RSD) 1. Inconsistent sample preparation (extraction, derivatization).2. IS added too late in the workflow.3. Injector variability.4. IS concentration is too low or too high relative to the analyte.1. Ensure precise and consistent liquid handling; consider automating preparation steps.[1]2. Add the IS at the very beginning of the sample preparation, before any extraction steps.[2]3. Check the injector syringe for bubbles or damage; ensure a proper injection speed.4. Adjust IS concentration to be within the range of the analyte.[11]
Inaccurate Quantification / Poor Recovery 1. The chosen IS does not behave similarly to the analyte.2. The IS is naturally present in the sample.3. Errors in standard concentrations.4. Incomplete derivatization.1. Switch to a more suitable IS, preferably a stable isotope-labeled analog.[6]2. Analyze a blank sample matrix to confirm the absence of the chosen IS. If present, select a different IS.[8]3. Prepare fresh calibration and IS stock solutions from certified reference materials.4. Optimize derivatization time, temperature, and reagent concentration (e.g., BF3 in methanol).[7]
Internal Standard Co-elutes with an Interfering Peak 1. The GC temperature program is not optimal for separation.2. The chosen IS is not suitable for the sample matrix.1. Modify the GC oven temperature ramp rate or hold times to improve resolution.[8]2. If using GC-MS, select a unique m/z ion for the IS that is not present in the co-eluting peak.[12]3. If resolution cannot be achieved, select a different IS (e.g., switch from C17:0 to C19:0).
Low or No Signal for Analyte or IS 1. Sample degradation.2. Inefficient extraction or derivatization.3. Instrument sensitivity issue (e.g., detector or ion source needs cleaning).4. Incorrect GC-MS parameters (e.g., wrong SIM ions).1. Ensure proper sample storage and handle samples on ice.2. Re-evaluate and optimize the extraction and derivatization protocols.[7]3. Perform routine instrument maintenance as per the manufacturer's guidelines.4. Verify the m/z values for the analyte and IS are correctly entered in the acquisition method.

Data Presentation: Comparison of Internal Standards

The choice of internal standard significantly impacts data quality. Stable isotope-labeled standards consistently provide the highest precision.[6]

ParameterStable Isotope-Labeled IS (e.g., Deuterated)Odd-Chain Fatty Acid IS (e.g., C17:0, C19:0)
Principle Chemically identical to the analyte, distinguished by mass.[7]Chemically similar, distinguished by chromatography.[8]
Accuracy Very High (Best correction for matrix effects and losses).High (Good correction, but may have different recovery).
Precision (%RSD) Excellent (<15%).[7]Good (<20%).
Cost High.Low.[8]
Advantages Co-elutes with the analyte, providing the most accurate correction for procedural variations and matrix effects.[3][7]Widely available and inexpensive.[8]
Disadvantages Can be expensive and not always commercially available for all analytes.May be naturally present in some samples (e.g., dairy, ruminant fats).[8] Potential for slight differences in extraction and derivatization efficiency compared to the analyte.
Best Use Case Required for high-accuracy quantitative studies, complex matrices, and clinical diagnostics.[3]Suitable for routine analysis, screening, and when cost is a major consideration, provided the IS is absent from the sample.

Experimental Protocols

Protocol 1: FAME Analysis via GC-MS with Internal Standard

This protocol provides a general workflow for the quantification of total fatty acids from a biological sample (e.g., plasma, tissue homogenate) using an odd-chain fatty acid as an internal standard.

A. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • To a known quantity of sample (e.g., 100 µL plasma or 50 mg tissue homogenate) in a glass tube, add a precise volume of the internal standard solution (e.g., 20 µL of 1 mg/mL Heptadecanoic acid in methanol).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.[8]

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[8]

  • Centrifuge at 2000 x g for 10 minutes.[8]

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

B. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[7][8]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the sample at 100°C for 30 minutes in a heating block or water bath.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[8]

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[8]

C. GC-MS Analysis and Quantification

  • Instrument Setup: Configure the Gas Chromatograph-Mass Spectrometer (GC-MS) with an appropriate polar capillary column (e.g., DB-Wax, SP-2560) and set the instrument parameters.[6][13] (See table below for typical parameters).

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of 10,13-Octadecadienoic acid methyl ester and a constant concentration of the internal standard methyl ester (e.g., Methyl heptadecanoate).[6]

  • Analysis: Inject the prepared samples and calibration standards into the GC-MS.

  • Data Processing: Integrate the peak areas for the target analyte and the internal standard using the instrument's software. For MS, use specific quantifier ions for both the analyte and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.[2] Determine the concentration of the analyte in your samples using the linear regression equation from this curve.[6]

Table of Typical GC-MS Parameters for FAME Analysis
ParameterTypical Setting
GC Column SP-2560 (100m x 0.25mm, 0.20µm) or similar polar column.[13]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.1 mL/min).[14]
Injection Mode Split/Splitless (e.g., 1 µL injection, 20:1 split ratio).
Injector Temp 250 °C.[14]
Oven Program Initial 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[15] (Note: This must be optimized for specific analyte separation).
MS Interface Temp 250 °C.[14]
Ion Source Temp 230 - 300 °C.[14]
Ionization Mode Electron Ionization (EI) at 70 eV.[16]
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

Visualizations

Internal_Standard_Selection_Logic start Start: Need to Quantify 10,13-Octadecadienoic Acid Methyl Ester q1 Is a stable isotope-labeled (deuterated) internal standard available and affordable? start->q1 use_iso Use the deuterated internal standard. This is the GOLD STANDARD. q1->use_iso Yes q2 Are odd-chain fatty acids (e.g., C17:0, C19:0) absent from the sample matrix? q1->q2 No end_node Proceed to Method Validation use_iso->end_node use_odd Use an odd-chain fatty acid (e.g., Heptadecanoic Acid) as the IS. q2->use_odd Yes problem Problem: Common IS are present. Consider a different, rare odd-chain FA or re-evaluate budget for an isotope standard. q2->problem No use_odd->end_node problem->end_node

Caption: Decision workflow for selecting the appropriate internal standard.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample 1. Biological Sample (e.g., Plasma, Tissue) add_is 2. Add Internal Standard (e.g., Heptadecanoic Acid) sample->add_is extract 3. Lipid Extraction (e.g., Folch Method) add_is->extract derivatize 4. Transesterification to FAMEs (e.g., with BF3-Methanol) extract->derivatize gcms 5. GC-MS Analysis derivatize->gcms integrate 6. Peak Integration (Analyte and IS) gcms->integrate ratio 7. Calculate Area Ratios (Analyte Area / IS Area) integrate->ratio quantify 8. Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for FAME quantification using an internal standard.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 10,13-Octadecadienoic Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of specific lipid isomers like 10,13-octadecadienoic acid methyl ester is crucial for understanding their biological roles and for therapeutic development. As a specific isomer of conjugated linoleic acid (CLA), its analysis requires methods that are not only sensitive and accurate but also specific enough to distinguish it from other related fatty acid methyl esters (FAMEs).

This guide provides an objective comparison of the primary analytical methodologies for the quantification of 10,13-octadecadienoic acid methyl ester. It draws upon established validation principles and performance data for CLAs and other C18 FAMEs to offer a framework for method selection and validation.

Comparison of Analytical Methodologies

The two most common and powerful techniques for the analysis of FAMEs are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and thermally stable compounds. FAMEs are ideally suited for GC analysis. The chromatographic separation on a capillary column provides high resolution, while the mass spectrometer allows for definitive identification based on the mass-to-charge ratio and fragmentation patterns. GC-MS is a well-established method for identifying and quantifying FAMEs, including 10,13-octadecadienoic acid methyl ester, in various matrices.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase. For FAMEs, reversed-phase columns (like C18) are typically used. Detection can be achieved using a UV detector, as the conjugated double bond system in 10,13-octadecadienoic acid provides a UV chromophore (typically detected around 234 nm). Coupling HPLC with a mass spectrometer (LC-MS/MS) offers significantly higher sensitivity and specificity, making it a powerful tool for trace-level quantification in complex biological samples.[4][5][6]

Performance Comparison of Analytical Methods

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[7][8] Key performance parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10][11] The following tables summarize typical performance data for GC-MS and HPLC-UV methods used for the analysis of C18 FAMEs, which can be considered representative for establishing a validated method for 10,13-octadecadienoic acid methyl ester.

Table 1: Typical Performance Characteristics of GC-MS for C18 FAMEs Quantification

Validation Parameter Typical Performance Data
Linearity (R²) > 0.99
Limit of Detection (LOD) 9.0 - 168.8 µg/L
Limit of Quantification (LOQ) 30.1 - 562.7 µg/L
Accuracy (Recovery) Typically within 85-115%
Precision (RSD) < 15%

Data derived from a validated GC-MS method for the simultaneous determination of C18 fatty acids in milk.[12]

Table 2: Typical Performance Characteristics of HPLC-UV for FAMEs Quantification

Validation Parameter Typical Performance Data
Linearity (r²) > 0.99
Limit of Quantification (LOQ) Method-dependent, suitable for biodiesel samples
Accuracy (Recovery) Method-dependent, compared well with official GC-FID
Precision (RSD) < 3%

Data derived from a validated HPLC-UV method for the analysis of fatty acid methyl esters.[4][5]

Experimental Protocols

Achieving reliable and reproducible results is critically dependent on detailed and well-controlled methodologies for sample preparation and instrumental analysis.

Sample Preparation: Lipid Extraction

A common procedure for extracting total lipids from a biological sample (e.g., plasma, tissue homogenate) is as follows:

  • Homogenize the sample (if solid) in a suitable solvent.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 2-5 minutes.

  • Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Base-Catalyzed Methylation

For the analysis of conjugated linoleic acids, base-catalyzed methylation is recommended to prevent isomerization of the double bonds that can occur with acid-catalyzed methods.[13]

  • Re-dissolve the dried lipid extract in a small volume of toluene (B28343) or another appropriate solvent.

  • Add 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

  • Incubate the reaction mixture at 50°C for 10-20 minutes.

  • Stop the reaction by adding an acid (e.g., glacial acetic acid).

  • Add water and extract the FAMEs into an organic solvent like hexane (B92381) or heptane.

  • Collect the upper organic layer containing the FAMEs.

  • The sample is now ready for instrumental analysis.

Instrumental Analysis: GC-MS Protocol
  • Gas Chromatograph (GC) System: Agilent 7890 or equivalent.

  • Column: A polar cyanopropyl-based capillary column (e.g., CP-Sil 88, SP-2560) is recommended for good separation of FAME isomers. (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 240°C at 3°C/min.

    • Hold at 240°C for 15-20 minutes.

  • Mass Spectrometer (MS) System: Agilent 5977 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for 10,13-octadecadienoic acid methyl ester, and full scan mode for identification.

Mandatory Visualizations

The following diagrams illustrate the key workflows involved in the validation and execution of analytical methods for quantifying 10,13-Octadecadienoic acid methyl ester.

G Procedure Analytical Procedure Development Protocol Validation Protocol Definition (Parameters & Acceptance Criteria) Procedure->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Range Range Linearity->Range Range->Report Accuracy->Report Precision->Report LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Report Robustness->Report Lifecycle Ongoing Method Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation based on ICH Q2(R2) guidelines.

G Sample Sample Collection (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Derivatization Derivatization to FAME (Base-Catalyzed Methylation) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC) Derivatization->Analysis Data_Acquisition Data Acquisition (Chromatograms & Spectra) Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: Experimental workflow for the quantification of 10,13-Octadecadienoic acid methyl ester.

References

A Comparative Analysis of 10,13-Octadecadienoic Acid Methyl Ester and Other Fatty Acid Methyl Esters for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 10,13-Octadecadienoic acid methyl ester with other notable fatty acid methyl esters (FAMEs). By presenting supporting experimental data, detailed methodologies, and relevant signaling pathways, this document aims to be a valuable resource for professionals in drug discovery and development.

Comparative Biological Activities of Fatty Acid Methyl Esters

The biological effects of FAMEs are diverse, with activities influenced by factors such as the position and configuration of double bonds, chain length, and the presence of functional groups. This section summarizes the quantitative data on the anti-inflammatory and anticancer properties of 10,13-Octadecadienoic acid methyl ester and other relevant FAMEs.

Data Presentation

Table 1: Comparative Anti-inflammatory and Anticancer Activities of Selected Fatty Acid Methyl Esters

Fatty Acid Methyl EsterBiological ActivityAssay ModelQuantitative Data (e.g., % Inhibition, IC50)
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester *Anti-inflammatory TPA-induced mouse ear edema 43% inhibition at 500 µ g/ear [1][2][3][4]
Linolenic acid methyl esterAnti-inflammatoryTPA-induced mouse ear edemaNo inhibition at 500 µ g/ear [1][2][3][4]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidAnti-inflammatoryTPA-induced mouse ear edema63% inhibition at 500 µ g/ear [1][2][3]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidAnti-inflammatoryTPA-induced mouse ear edema79% inhibition at 500 µ g/ear [1][2][3]
10,13-Octadecadienoic acid, methyl ester Anticancer Data not available IC50 values not reported in the searched literature.
Hexadecanoic acid, ethyl esterAnticancerMCF-7 (Breast Cancer)67% inhibition at 100 µM[5]
Docosanoic acid, methyl esterAnticancerMCF-7 (Breast Cancer)80% inhibition at 100 µM[5]
Extract containing 9,12-Octadecadienoic acid, methyl esterAnticancerSKOV3 (Ovarian Cancer) OVCAR-3 (Ovarian Cancer)IC50: 12.6 ± 1.8 µg/mL IC50: 18.9 ± 2.1 µg/mL[6]
Extract containing n-Hexadecanoic acidAnticancerHCT-116 (Colorectal Cancer) HT-29 (Colorectal Cancer)IC50: 0.8 µg/mL IC50: 36.04 µg/mL[7]

Note: The anti-inflammatory data is for a hydroxylated derivative of 10,13-Octadecadienoic acid methyl ester, which is a closely related structure.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

TPA-Induced Mouse Ear Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the topical anti-inflammatory potential of compounds.

Materials:

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • Test compounds (e.g., 10,13-Octadecadienoic acid methyl ester and other FAMEs)

  • Male CD-1 or BALB/c mice

  • Micropipettes

  • Punch biopsy tool (e.g., 6 mm diameter)

  • Analytical balance

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Preparation of Solutions: Dissolve TPA in acetone to a final concentration of 20 µg/20 µL. Dissolve test compounds in acetone to the desired concentrations.

  • Application of Test Compounds: Randomly divide mice into control and treatment groups. Apply 20 µL of the test compound solution (or vehicle for the control group) to the inner and outer surfaces of the right ear.

  • Induction of Inflammation: After 30 minutes of test compound application, apply 20 µL of the TPA solution to the same ear. The left ear typically serves as an untreated control.

  • Assessment of Edema: After a specific period (e.g., 6 hours), euthanize the mice. Use a punch biopsy tool to collect a standard-sized disc from both the right (treated) and left (untreated) ears.

  • Quantification of Inflammation: Weigh the ear punch biopsies. The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

MTT Assay for Anticancer Activity (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (FAMEs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway potentially involved in the anticancer effects of conjugated linoleic acid (CLA) methyl esters, which are structurally related to 10,13-Octadecadienoic acid methyl ester. The pathway highlights the induction of apoptosis through the modulation of key regulatory proteins.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus FAME Fatty Acid Methyl Ester (e.g., 10,13-Octadecadienoic acid methyl ester) Receptor Membrane Receptors FAME->Receptor Bcl2 Bcl-2 (Anti-apoptotic) FAME->Bcl2 Inhibits Signal_Transduction Signal Transduction (e.g., MAPK/ERK pathway) Receptor->Signal_Transduction p53 p53 Activation Signal_Transduction->p53 Mitochondrion Mitochondrial Dysfunction Bcl2->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Apoptosis Apoptosis (Programmed Cell Death) Mitochondrion->Apoptosis p53->Bcl2 Downregulates p53->Bax Upregulates

Anticancer signaling pathway of FAMEs
Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the biological activities of different FAMEs.

fame_comparison_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation FAME_Selection Select FAMEs for Comparison (e.g., 10,13-Octadecadienoic acid methyl ester, Linolenic acid methyl ester, etc.) Compound_Prep Prepare Stock Solutions of FAMEs FAME_Selection->Compound_Prep Anti_Inflammatory Anti-inflammatory Assay (e.g., TPA-induced mouse ear edema) Compound_Prep->Anti_Inflammatory Anticancer Anticancer Assay (e.g., MTT assay on cancer cell lines) Compound_Prep->Anticancer Data_Collection Collect Quantitative Data (% Inhibition, IC50 values) Anti_Inflammatory->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis of Biological Activities Data_Collection->Comparison Pathway_Analysis Signaling Pathway Investigation Data_Collection->Pathway_Analysis Conclusion Conclusion on Comparative Efficacy and Potential for Drug Development Comparison->Conclusion Pathway_Analysis->Conclusion

Workflow for FAMEs comparison

References

A Comparative Guide to 10,13-Octadecadienoic Acid Methyl Ester and Conjugated Linoleic Acid Methyl Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 10,13-Octadecadienoic acid methyl ester and conjugated linoleic acid (CLA) methyl esters, focusing on their documented biological activities and the experimental frameworks used to assess them. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these fatty acid methyl esters.

Introduction

10,13-Octadecadienoic acid methyl ester is a polyunsaturated fatty acid methyl ester that has been identified in various plant extracts.[1] Its biological activities are primarily inferred from the properties of the extracts in which it is found, suggesting potential anti-inflammatory and cancer-preventive effects.[1] However, there is a notable lack of research on the isolated compound, limiting a thorough understanding of its specific biological functions and mechanisms of action.

Conjugated linoleic acid (CLA) methyl esters are a group of positional and geometric isomers of linoleic acid methyl ester. The most studied isomers are cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12). Extensive research has demonstrated a range of biological activities for CLA methyl esters, including anti-cancer, anti-inflammatory, and anti-atherogenic properties.[2] These effects are often isomer-specific and have been investigated in numerous in vitro and in vivo models.

Comparative Biological Activity

Due to the limited availability of quantitative data for 10,13-Octadecadienoic acid methyl ester as a purified compound, this section primarily presents data for CLA methyl esters and highlights the inferred or potential activities of 10,13-Octadecadienoic acid methyl ester.

Anticancer Activity

Conjugated Linoleic Acid Methyl Esters:

The anticancer effects of CLA methyl esters have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in several studies.

Cancer Cell LineCLA Isomer(s)IC50 (µM)Reference
Human colon cancer (HT-29)c9, t11-CLA~75
Human colon cancer (HT-29)t10, c12-CLA~60
Human breast cancer (MCF-7)t10, c12-CLA> c9, t11-CLA
Human prostate cancer (PC3)CLA mixture~50
Human lung cancer (A549)CLA mixture~80

10,13-Octadecadienoic Acid Methyl Ester:

Anti-inflammatory Activity

Conjugated Linoleic Acid Methyl Esters:

CLA isomers have been shown to modulate inflammatory responses. For example, they can reduce the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineCLA Isomer(s)Effect on NO ProductionReference
Murine Macrophages (RAW 264.7)c9, t11-CLAInhibition
Murine Macrophages (RAW 264.7)t10, c12-CLAInhibition

10,13-Octadecadienoic Acid Methyl Ester:

The anti-inflammatory activity of 10,13-Octadecadienoic acid methyl ester is suggested by its identification in plant extracts with known anti-inflammatory properties.[1] A study on a structurally similar compound, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecadienoic acid methyl ester, demonstrated a 43% inhibitory effect on TPA-induced inflammation in a mouse ear edema model at a dose of 500 µg.[4][5] This compound also showed inhibitory activity against soybean lipoxygenase, a key enzyme in inflammatory pathways.[4][5]

Signaling Pathways

Conjugated Linoleic Acid Methyl Esters

CLA isomers are known to influence several key signaling pathways involved in metabolism and inflammation.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are natural ligands for PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[6][7] CLAs can act as agonists for PPARα and PPARγ, influencing cellular processes like fatty acid oxidation and adipogenesis.[6][7]

  • Cyclooxygenase-2 (COX-2) Pathway: The COX-2 enzyme is involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some studies suggest that certain unsaturated fatty acids can modulate the COX-2 pathway.[8]

  • Lipoxygenase (LOX) Pathway: Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs).[9][10] The 12/15-lipoxygenase (12/15-LO) enzyme, for instance, can metabolize linoleic acid to products that are involved in inflammatory signaling.[11]

CLA_Signaling_Pathways CLA Conjugated Linoleic Acid Methyl Esters PPARs PPARα / PPARγ CLA->PPARs Binds to COX2 COX-2 CLA->COX2 Modulates LOX Lipoxygenase CLA->LOX Substrate for Gene_Expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Leukotrienes Leukotriene / HETE Production LOX->Leukotrienes Biological_Effects Anti-inflammatory Anti-cancer Anti-atherogenic Effects Gene_Expression->Biological_Effects Prostaglandins->Biological_Effects Leukotrienes->Biological_Effects

Caption: Signaling pathways modulated by Conjugated Linoleic Acid Methyl Esters.

10,13-Octadecadienoic Acid Methyl Ester

The specific signaling pathways modulated by 10,13-Octadecadienoic acid methyl ester have not been extensively studied. However, based on the activities of structurally related compounds, it is plausible that it may also interact with inflammatory pathways involving enzymes like lipoxygenase.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of fatty acid methyl esters.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fatty acid methyl ester (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Measurement and Analysis A Plate cancer cells in 96-well plate B Treat with Fatty Acid Methyl Esters A->B C Add MTT solution B->C D Incubate for 4 hours C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Protocol:

  • Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the fatty acid methyl ester for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Griess_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Measurement and Analysis A Plate RAW 264.7 macrophages B Pre-treat with Fatty Acid Methyl Esters A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess reagents D->E F Measure absorbance at 540 nm E->F G Calculate Nitrite Concentration F->G

Caption: Workflow for the Griess assay to measure nitric oxide production.

Conclusion

Conjugated linoleic acid methyl esters, particularly the c9, t11 and t10, c12 isomers, have been extensively studied and demonstrate significant potential in cancer and inflammation research. Their mechanisms of action are beginning to be understood, involving key signaling pathways such as PPARs, COX-2, and LOX.

In contrast, 10,13-Octadecadienoic acid methyl ester remains a less-characterized compound. While its presence in bioactive plant extracts suggests potential therapeutic properties, a clear understanding of its efficacy and mechanism of action is hampered by the lack of studies on the isolated compound.

For researchers and drug development professionals, CLA methyl esters represent a more established area of investigation with a wealth of supporting data. Future research should focus on isolating and characterizing the biological activities of 10,13-Octadecadienoic acid methyl ester to validate its potential and enable direct, quantitative comparisons with well-established compounds like CLA methyl esters. Such studies would be crucial in determining its novelty and therapeutic promise.

References

A Comparative Guide to the Biological Activities of 10,13-Octadecadienoic Acid Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various isomers of 10,13-octadecadienoic acid methyl ester and related compounds. The information is compiled from experimental data to assist in research and development endeavors.

Comparative Biological Activity

The biological activities of octadecadienoic acid methyl ester isomers, particularly their anti-inflammatory, lipoxygenase inhibitory, and cytotoxic effects, have been investigated in several studies. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Anti-inflammatory Activity of Octadecadienoic Acid Derivatives

The anti-inflammatory effects of these compounds were evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears.

CompoundDose (µ g/ear )Inhibitory Effect (%)Reference
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester50043[1][2][3]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid50063[1][2][3]
(9Z,11E)-13-oxo-9,11-octadecadienoic acid50079[1][2][3]
Linolenic acid methyl ester500No inhibition[1][2][3]
Table 2: Lipoxygenase Inhibitory Activity

The inhibitory activity against soybean lipoxygenase was assessed to understand the potential mechanism of anti-inflammatory action.

CompoundConcentration (µg/mL)ActivityReference
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester10Inhibitory activity observed[1][2][4]
(9Z,12Z,14E)-16-hydroxy-9,12,14-octadecatrienoic acid10Inhibitory activity observed[1][2]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid10Inhibitory activity observed[1][2]
(9Z,11E)-13-oxo-9,11-octadecadienoic acid10Inhibitory activity observed[1][2]
Table 3: Cytotoxicity of 13-Oxo-9Z,11E-octadecadienoic Acid on Breast Cancer Cell Lines

The cytotoxic effects of 13-Oxo-9Z,11E-octadecadienoic acid were evaluated using an MTS assay on MDA-MB-231 and MCF-7 breast cancer cell lines after 24 hours of treatment.[5]

Cell LineConcentration (µM)Cell Viability (%)Reference
MDA-MB-23150~90[5]
100~80[5]
200~65[5]
400~50[5]
MCF-750~95[5]
100~90[5]
200~80[5]
400~60[5]

Signaling Pathways and Experimental Workflows

The biological activities of these fatty acid derivatives are closely linked to the lipoxygenase (LOX) pathway, which is involved in the production of inflammatory mediators.

Lipoxygenase_Pathway General Lipoxygenase Pathway for Octadecadienoic Acid Metabolism PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPODE Hydroperoxyoctadecadienoic Acid (HPODE) (e.g., 9-HPODE, 13-HPODE) LOX->HPODE Further_Metabolism Further Metabolic Conversion (e.g., reduction, rearrangement) HPODE->Further_Metabolism Bioactive_Isomers Bioactive Isomers (e.g., Hydroxy-, Oxo-derivatives) Further_Metabolism->Bioactive_Isomers

Caption: Lipoxygenase pathway for the metabolism of polyunsaturated fatty acids.

The anti-inflammatory activity of these compounds is hypothesized to be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.

Anti_Inflammatory_Pathway Hypothesized Anti-Inflammatory Signaling Pathway Isomer Octadecadienoic Acid Methyl Ester Isomer LOX_Inhibition Lipoxygenase Inhibition Isomer->LOX_Inhibition inhibits NFkB_Pathway NF-κB Signaling Pathway LOX_Inhibition->NFkB_Pathway may inhibit Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_Pathway->Pro_Inflammatory_Genes activates Inflammation Inflammation Pro_Inflammatory_Genes->Inflammation leads to

Caption: Hypothesized anti-inflammatory mechanism of octadecadienoic acid isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TPA-Induced Mouse Ear Edema Assay

This assay is a standard in vivo model to evaluate the anti-inflammatory potential of test compounds.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Test compounds (octadecadienoic acid methyl ester isomers)

  • Vehicle (e.g., ethanol (B145695) or acetone)

  • Male CD-1 or Swiss albino mice

  • Micropipettes

  • Biopsy punch (e.g., 6 mm diameter)

  • Analytical balance

Procedure:

  • Dissolve TPA in a suitable vehicle to a final concentration of 2.5 µg/20 µL.

  • Dissolve the test compounds in the same vehicle to the desired concentrations.

  • Divide the mice into control and test groups.

  • Apply 20 µL of the test compound solution to the inner and outer surfaces of the right ear of each mouse in the test groups. The control group receives the vehicle only.

  • After 30 minutes, apply 20 µL of the TPA solution to the right ear of all mice.

  • The left ear serves as a negative control and receives the vehicle only.

  • After a specified period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Take a 6 mm biopsy punch from both the right and left ears.

  • Weigh the ear punches immediately.

  • The degree of inflammation is calculated as the difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches.

  • The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [1 - (Edema_test / Edema_control)] x 100

Lipoxygenase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

Materials:

  • Soybean lipoxygenase

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a solution of soybean lipoxygenase in borate buffer.

  • Prepare a solution of linoleic acid in ethanol and then dilute with borate buffer.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix the lipoxygenase solution with the test compound solution and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Measure the increase in absorbance at 234 nm for a set period, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the test compounds in the same solvent.

  • Add the test compound solutions to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Cells (e.g., cancer cell lines)

  • Test compounds

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

References

A Researcher's Guide to the Comparative Analysis of 10,13-Octadecadienoic Acid Methyl Ester from Diverse Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity, concentration, and biological activity of a compound are critical parameters that can be significantly influenced by its source. This guide provides a framework for the comparative analysis of 10,13-Octadecadienoic acid methyl ester obtained from various commercial suppliers or extracted from different natural sources. The following sections detail the experimental protocols and data presentation methods to ensure a comprehensive and objective comparison.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of 10,13-Octadecadienoic acid methyl ester from different sources, all quantitative data should be systematically organized. The following table provides a template for summarizing key analytical parameters.

Parameter Source A Source B Source C Method of Analysis
Purity (%) Gas Chromatography (GC-FID/GC-MS)
Concentration (mg/mL) GC with Internal Standard
Stability (Degradation % over time) Time-course GC Analysis
Biological Activity (e.g., IC50 in µM) Relevant Bioassay (e.g., anti-inflammatory)

Experimental Protocols

A standardized set of experimental protocols is crucial for generating comparable data across different samples. The following are detailed methodologies for the key experiments involved in the analysis of 10,13-Octadecadienoic acid methyl ester.

Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological samples.[1]

Materials:

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[1]

  • Add a known amount of an internal standard, such as methyl nonadecanoate (B1228766) (C19:0), to the homogenate.[1]

  • Vortex the mixture thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[1]

  • Centrifuge the sample to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.[1]

  • Dry the collected lipid extract under a stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed transesterification protocol converts fatty acids and their esters to their corresponding methyl esters for GC analysis.[1]

Materials:

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Add 2 mL of 14% BF3 in methanol to the dried lipid extract.[1]

  • Tightly cap the tube and heat at 100°C for 30 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[1]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.[1]

Gas Chromatography (GC) Analysis

The following table summarizes typical GC conditions for FAME analysis. These parameters may need to be optimized for specific instruments.[1]

Parameter Condition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Column e.g., Supelco® Omegawax column 30 m x 0.53 mm ID, 0.5 µm
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program Initial temp 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[1]
Injection Volume 1 µL

Visualizing Experimental Workflows and Potential Biological Pathways

To further clarify the experimental process and potential biological relevance of 10,13-Octadecadienoic acid methyl ester, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison SourceA Source A LipidExtraction Lipid Extraction SourceA->LipidExtraction SourceB Source B SourceB->LipidExtraction SourceC Source C SourceC->LipidExtraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification GC_Analysis GC-FID/MS Analysis Transesterification->GC_Analysis Purity Purity Assessment GC_Analysis->Purity Concentration Concentration Determination GC_Analysis->Concentration Stability Stability Analysis GC_Analysis->Stability Comparison Comparative Analysis Purity->Comparison Concentration->Comparison Stability->Comparison Bioactivity Biological Activity Assay Bioactivity->Comparison

Caption: Workflow for the comparative analysis of 10,13-Octadecadienoic acid methyl ester.

While the precise signaling pathways for 10,13-Octadecadienoic acid methyl ester are a subject of ongoing research, its reported anti-inflammatory properties suggest potential interaction with key inflammatory pathways.[2][3] The following diagram illustrates a generalized inflammatory signaling pathway that could be a target for investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Toll-like Receptor (TLR) MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB DNA DNA NFkB->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS) Transcription->Inflammatory_Mediators FAME 10,13-Octadecadienoic Acid Methyl Ester FAME->IKK Potential Inhibition? Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical anti-inflammatory signaling pathway for fatty acid methyl esters.

References

A Comparative Guide to the Analysis of 10,13-Octadecadienoic Acid Methyl Ester: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of bioactive lipids such as 10,13-Octadecadienoic acid methyl ester is critical. The choice of analytical methodology is paramount and often involves a trade-off between throughput, specificity, and cost. This guide provides an objective comparison between two commonly employed techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols to inform your selection process.

While ELISA presents a convenient, high-throughput option for screening, its potential for cross-reactivity with structurally similar molecules often necessitates validation by a more definitive method.[1] LC-MS/MS has emerged as the gold standard for the precise identification and quantification of small molecules due to its high specificity and sensitivity.[1]

Quantitative Performance Characteristics

The selection of either ELISA or LC-MS/MS for the quantification of 10,13-Octadecadienoic acid methyl ester will depend on the specific demands of the study. The following table summarizes the typical performance characteristics of each method, using data for the closely related analyte 13-HODE methyl ester as a reference.

FeatureELISA (for similar small lipid molecules)LC-MS/MS
Principle Competitive immunoassay based on antigen-antibody recognition.[1]Physicochemical detection based on mass-to-charge ratio and fragmentation pattern.[1]
Specificity Can be prone to cross-reactivity with other structurally similar fatty acid methyl esters.[1]Highly specific, capable of distinguishing between isomers based on unique fragmentation patterns.[1]
Sensitivity (LOD/LOQ) Typically in the low ng/mL range.[1]Can achieve high sensitivity, with limits of quantification in the low pg/mL to fg/mL range.[1][2]
Throughput High-throughput, suitable for screening large numbers of samples.[1]Lower throughput due to chromatographic separation times.[1]
Cost Relatively low cost per sample.[1]Higher initial instrument cost and cost per sample.[1]
Expertise Required Relatively simple to perform with standard laboratory skills.[1]Requires specialized training and expertise in instrument operation and data analysis.[1]

Experimental Protocols

Competitive ELISA Protocol (Generic)

This protocol outlines the general steps for a competitive ELISA for the quantification of a small molecule like 10,13-Octadecadienoic acid methyl ester.

  • Coating: A microtiter plate is coated with an antibody specific to the target molecule (or a structurally similar molecule for which an antibody is available). The plate is then washed to remove any unbound antibody.

  • Sample/Standard Incubation: Standards of known concentration and unknown samples are added to the wells, along with a fixed amount of enzyme-conjugated target molecule. They compete for binding to the antibody coated on the plate.

  • Washing: The plate is washed to remove any unbound sample, standard, or enzyme-conjugated molecule.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a detectable signal (e.g., color change).

  • Signal Detection: The intensity of the signal is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the target molecule in the sample.

  • Quantification: A standard curve is generated by plotting the signal intensity of the standards against their known concentrations. The concentration of the target molecule in the samples is then determined by interpolating from the standard curve.

LC-MS/MS Protocol for Fatty Acid Methyl Ester Analysis

This protocol is a representative method for the analysis of fatty acid methyl esters, including 10,13-Octadecadienoic acid methyl ester.

  • Sample Preparation (Lipid Extraction and Methylation):

    • To a 1 mL sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., a deuterated version of the analyte).

    • Add 2 volumes of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[1]

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Perform lipid extraction using a suitable method, such as liquid-liquid extraction with a solvent like hexane.

    • Evaporate the organic solvent under a stream of nitrogen.

    • To convert the fatty acids to their methyl esters (if not already in that form), add a methylation reagent (e.g., 1.25 M HCl in methanol) and incubate at a specific temperature (e.g., 60°C).[3]

    • After incubation, neutralize the reaction and extract the fatty acid methyl esters with an organic solvent like hexane.[3]

    • Evaporate the solvent and reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column (e.g., a C18 column). Use a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

      • Precursor Ion Selection: The mass spectrometer is set to isolate the m/z of the protonated or deprotonated molecular ion of 10,13-Octadecadienoic acid methyl ester.

      • Fragmentation: The selected precursor ion is fragmented in the collision cell.

      • Product Ion Monitoring: Specific fragment ions (product ions) characteristic of 10,13-Octadecadienoic acid methyl ester are monitored.[5]

    • Quantification: A standard curve is generated by plotting the peak area ratios of the analyte to the internal standard against their known concentrations. The concentration of 10,13-Octadecadienoic acid methyl ester in the samples is determined from this curve.[1]

Experimental Workflow Visualization

The following diagram illustrates the distinct experimental workflows for the analysis of 10,13-Octadecadienoic acid methyl ester using ELISA and LC-MS/MS.

G cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow elisa_start Sample/Standard elisa_coat Antibody Coating on Microplate elisa_bind Competitive Binding (Sample/Standard vs. Labeled Analyte) elisa_coat->elisa_bind elisa_wash1 Wash elisa_bind->elisa_wash1 elisa_sub Substrate Addition elisa_wash1->elisa_sub elisa_detect Signal Detection (Plate Reader) elisa_sub->elisa_detect elisa_quant Quantification elisa_detect->elisa_quant lcms_start Sample lcms_extract Lipid Extraction & (Optional) Methylation lcms_start->lcms_extract lcms_sep Chromatographic Separation (LC) lcms_extract->lcms_sep lcms_ion Ionization (e.g., ESI) lcms_sep->lcms_ion lcms_ms1 Mass Selection (Precursor Ion) lcms_ion->lcms_ms1 lcms_frag Fragmentation (Collision Cell) lcms_ms1->lcms_frag lcms_ms2 Mass Analysis (Product Ions) lcms_frag->lcms_ms2 lcms_quant Quantification lcms_ms2->lcms_quant G start Start: Need to quantify 10,13-Octadecadienoic acid methyl ester q1 High-throughput screening of many samples required? start->q1 q2 Is absolute specificity and isomer differentiation critical? q1->q2 No elisa Use ELISA q1->elisa Yes q2->elisa No lcms Use LC-MS/MS q2->lcms Yes validation Consider LC-MS/MS for validation of key findings elisa->validation

References

A Comparative Guide to the Spectroscopic Data of 10,13-Octadecadienoic Acid Methyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of fatty acid methyl esters is paramount for accurate identification, quantification, and structural elucidation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 10,13-Octadecadienoic acid methyl ester, alongside two common alternatives: methyl linoleate (B1235992) and methyl oleate.

This document summarizes key spectroscopic data in easily comparable tables and outlines the detailed experimental protocols necessary for acquiring such data.

Spectroscopic Data Comparison

The following tables present a summary of the key spectroscopic features of 10,13-Octadecadienoic acid methyl ester, methyl linoleate, and methyl oleate.

Mass Spectrometry (MS)
CompoundKey Fragmentation Patterns (m/z)Citation
10,13-Octadecadienoic acid methyl ester Base peak at 41, [M-31]⁺ (loss of methoxy (B1213986) group), McLafferty rearrangement at 74.[1]
Methyl Linoleate Molecular ion [M]⁺ at 294, prominent fragments at 67 (base peak), 81, 95, and 55.[2]
Methyl Oleate Molecular ion [M]⁺ at 296, characteristic fragments at 264 ([M-32]), 222, and 55 (base peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shifts (ppm)

Functional Group10,13-Octadecadienoic acid methyl esterMethyl LinoleateMethyl OleateCitation
Ester Carbonyl (-COO-)174.01~174.3~174.3[1]
Methoxy Carbon (-OCH₃)51.22~51.4~51.4[1]
Olefinic Carbons (-CH=CH-)127.82 - 129.99~127.9, ~128.1, ~130.0, ~130.2~129.8, ~130.0[1]
Methylene Carbons (-(CH₂)n-)29.09 - 33.95Various signalsVarious signals[1]

¹H NMR Chemical Shifts (ppm)

Protons10,13-Octadecadienoic acid methyl esterMethyl LinoleateMethyl OleateCitation
Methoxy (-OCH₃)Not explicitly found~3.67 (s)~3.67 (s)
Olefinic (-CH=CH-)Not explicitly found~5.34 (m)~5.34 (m)
α-Methylene to Carbonyl (-CH₂-COO)Not explicitly found~2.30 (t)~2.30 (t)
Allylic (-CH₂-CH=)Not explicitly found~2.05 (m)~2.02 (m)
Bis-allylic (=CH-CH₂-CH=)Not applicable~2.77 (t)Not applicable
Terminal Methyl (-CH₃)Not explicitly found~0.88 (t)~0.88 (t)

Note: "s" denotes singlet, "t" denotes triplet, and "m" denotes multiplet. The data for 10,13-Octadecadienoic acid methyl ester is limited in the available search results.

Infrared (IR) Spectroscopy
Functional Group10,13-Octadecadienoic acid methyl esterMethyl LinoleateMethyl OleateCitation
C-H stretch (alkene)Not explicitly found~3010 cm⁻¹~3005 cm⁻¹
C-H stretch (alkane)Not explicitly found~2850-2960 cm⁻¹~2850-2960 cm⁻¹
C=O stretch (ester)Not explicitly found~1743 cm⁻¹~1743 cm⁻¹
C=C stretch (alkene)Not explicitly found~1654 cm⁻¹~1655 cm⁻¹
C-O stretch (ester)Not explicitly found~1170 cm⁻¹~1170 cm⁻¹

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the fatty acid methyl esters and to determine their fragmentation patterns.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Transesterify the fatty acid to its methyl ester if not already in that form. Dissolve the fatty acid methyl ester sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-23 or HP-88 column). The column temperature is programmed to ramp up gradually to separate the components based on their boiling points and polarity.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically using electron impact (EI) ionization.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.

  • Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The fragmentation patterns provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the fatty acid methyl esters by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a small amount of the fatty acid methyl ester (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, olefinic, aliphatic).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the fatty acid methyl esters by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The FTIR spectrometer passes a beam of infrared radiation through the sample.

  • Spectrum Generation: The instrument records the frequencies at which the sample absorbs the radiation, generating an infrared spectrum which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The characteristic absorption bands in the spectrum are assigned to specific functional groups (e.g., C=O, C-O, C=C, C-H) based on their known absorption ranges.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of fatty acid methyl esters.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample Fatty Acid/Ester Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GCMS GC-MS Analysis Dissolve->GCMS Volatile Solvent NMR NMR Analysis (¹H & ¹³C) Dissolve->NMR Deuterated Solvent FTIR FTIR Analysis Dissolve->FTIR Neat or in Solvent ProcessGCMS Process GC-MS Data (Library Search, Fragmentation Analysis) GCMS->ProcessGCMS ProcessNMR Process NMR Data (Chemical Shift & Coupling Constant Analysis) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Peak Assignment) FTIR->ProcessFTIR Structure Structural Elucidation ProcessGCMS->Structure ProcessNMR->Structure ProcessFTIR->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to Assessing the Purity of Synthetic 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic compounds is a critical step in research and development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthetic 10,13-Octadecadienoic acid methyl ester, a fatty acid methyl ester (FAME) of interest in various research fields. We present a comparison of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presentation formats.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance indicators for the three primary methods used in determining the purity of 10,13-Octadecadienoic acid methyl ester.

FeatureGas Chromatography (GC-FID/GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of mass-to-charge ratio of ionized molecules.
Information Provided Retention time (identification), peak area (% purity), and mass spectrum (structural information for GC-MS).[1][2][3]Chemical shifts, integration, and coupling constants for structural elucidation and quantification.[4][5][6]Molecular weight and fragmentation patterns for structural confirmation.[7][8]
Primary Use Quantitative purity assessment and separation of isomers.Structural confirmation and quantification of the main component and impurities.Identification of the compound and potential impurities based on mass.
Sample Preparation Derivatization to FAMEs (if not already in that form), dissolution in a volatile solvent.[1][2]Dissolution in a deuterated solvent.[5]Direct infusion or coupled with a separation technique like GC or HPLC.
Detection Limit High sensitivity, capable of detecting trace impurities.Generally lower sensitivity compared to GC-MS.Very high sensitivity, especially with techniques like Selected Ion Monitoring (SIM).[3]
Data Output Chromatogram with peaks representing different components.Spectrum with signals corresponding to different protons or carbons.Mass spectrum showing ion abundance versus m/z.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate interpretation of results.

1. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[1] For FAMEs, a Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) can be used for identification.

  • Sample Preparation: The synthetic 10,13-Octadecadienoic acid methyl ester is accurately weighed and dissolved in a high-purity volatile solvent such as hexane (B92381) or heptane (B126788) to a known concentration (e.g., 1 mg/mL). An internal standard can be added for more precise quantification.

  • Instrumentation: A gas chromatograph equipped with a capillary column is used. Highly polar stationary phases, like those with biscyanopropyl polysiloxane, are excellent for resolving cis/trans isomers of FAMEs.[2]

  • GC Conditions:

    • Injector: Split/splitless injector, temperature set to 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of ~100°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of ~240°C, which is then held for several minutes.

    • Detector (FID): Temperature set to 260°C.

  • Data Analysis: The purity is determined by calculating the relative peak area of the 10,13-Octadecadienoic acid methyl ester peak compared to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.[4][5]

  • Sample Preparation: Approximately 5-10 mg of the synthetic 10,13-Octadecadienoic acid methyl ester is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A known amount of an internal standard with a distinct signal (e.g., tetramethylsilane (B1202638) - TMS) can be added for quantitative measurements.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed on a 300 MHz or higher field NMR spectrometer.

    • The signal intensity is directly proportional to the number of protons giving rise to that signal.[4]

  • Data Analysis:

    • Structural Confirmation: The chemical shifts and coupling patterns of the protons are analyzed to confirm the structure of the 10,13-Octadecadienoic acid methyl ester. Key signals include those for the methyl ester protons (~3.67 ppm), olefinic protons (~5.3-5.4 ppm), and the terminal methyl group (~0.9 ppm).[6][9]

    • Purity Assessment: The purity can be estimated by comparing the integral of the protons of the target compound to the integrals of any impurity signals present in the spectrum.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of a compound. When coupled with GC, it becomes a powerful tool for identifying components in a mixture.

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer or, more commonly, as the eluent from a GC column.

  • Ionization: Electron Ionization (EI) is a common method for FAME analysis.

  • Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 10,13-Octadecadienoic acid methyl ester (C19H34O2, MW: 294.5 g/mol ).[10] Characteristic fragmentation patterns, such as the loss of a methoxy (B1213986) group ([M-31]⁺), can further confirm the structure.[8] The presence of other ions may indicate impurities.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic compound like 10,13-Octadecadienoic acid methyl ester, integrating multiple analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_detailed Detailed Characterization cluster_results Final Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis of 10,13-Octadecadienoic acid methyl ester Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen (e.g., TLC, LC-MS) Purification->Initial_Screen GC_Analysis Gas Chromatography (GC) - Quantitative Purity - Isomer Separation Initial_Screen->GC_Analysis NMR_Analysis NMR Spectroscopy - Structural Confirmation - Quantitative Analysis Initial_Screen->NMR_Analysis MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Structural Confirmation Initial_Screen->MS_Analysis Final_Purity Final Purity Determination (Integration of all data) GC_Analysis->Final_Purity NMR_Analysis->Final_Purity MS_Analysis->Final_Purity Decision Meets Purity Specifications? Final_Purity->Decision Pass Proceed to Further Experiments/Development Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification

Caption: Workflow for purity assessment of synthetic compounds.

References

A Guide to Inter-Laboratory Comparison of 10,13-Octadecadienoic Acid Methyl Ester Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 10,13-Octadecadienoic acid methyl ester measurements. Due to the absence of published, dedicated round-robin studies for this specific isomer, this document outlines a proposed structure based on established best practices for the analysis of other conjugated linoleic acid (CLA) isomers. The goal is to facilitate the design of a study that can yield comparable and reliable data across different laboratories.

Data Presentation: A Framework for Comparison

A key outcome of an inter-laboratory study is the clear and concise presentation of quantitative data. The following table is a template illustrating how results from participating laboratories could be summarized. This allows for a direct comparison of each laboratory's ability to quantify 10,13-Octadecadienoic acid methyl ester in a standardized sample.

Table 1: Hypothetical Inter-Laboratory Comparison Data for 10,13-Octadecadienoic Acid Methyl Ester Measurement

Laboratory IDAnalytical MethodMean Concentration (mg/g)Standard Deviation (mg/g)Coefficient of Variation (%)
Lab 01GC-FID4.850.153.09
Lab 02GC-MS (SIM)4.920.122.44
Lab 03GC-FID4.780.214.40
Lab 04Ag+-HPLC5.010.183.59
Lab 05GC-MS (SIM)4.890.142.86
Overall Mean 4.89
Inter-Lab SD 0.08
Inter-Lab CV(%) 1.64

Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting results from an actual inter-laboratory study.

Experimental Protocols: Ensuring Consistency and Accuracy

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. The following sections outline recommended methodologies for the key steps in the analysis of 10,13-Octadecadienoic acid methyl ester.

1. Sample Preparation: Lipid Extraction and Methylation

The conversion of fatty acids to their corresponding methyl esters (FAMEs) is a critical step that can introduce analytical errors, particularly isomerization of conjugated double bonds.

  • Lipid Extraction: A common and effective method for lipid extraction is the use of a hexane (B92381)/isopropanol mixture. This approach is generally preferred over chloroform/methanol due to reduced toxicity and efficient extraction.

  • Methylation (Transesterification): To prevent isomerization of the conjugated diene system in 10,13-Octadecadienoic acid, a base-catalyzed methylation method is strongly recommended.[1] Acid-catalyzed methods have been shown to cause unwanted isomerization.[1]

    • Recommended Protocol (Base-Catalyzed):

      • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene (B28343) in a test tube.

      • Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.

      • Maintain the solution at 50°C for 10 minutes.

      • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

      • Add 5 mL of water and extract the FAMEs with two 5 mL portions of hexane.

      • Dry the hexane layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

      • Re-dissolve the FAMEs in an appropriate volume of hexane for analysis.[1]

2. Analytical Methods for Quantification

The primary analytical technique for the separation and quantification of FAMEs is gas chromatography (GC). For complex mixtures of isomers, silver ion high-performance liquid chromatography (Ag+-HPLC) can also be a valuable tool.

  • Gas Chromatography (GC):

    • Columns: For optimal separation of CLA isomers, highly polar capillary columns of 100 meters in length are recommended. Columns with 100% cyanopropyl polysiloxane stationary phases have demonstrated good resolution.

    • Detectors:

      • Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for the quantification of FAMEs.[2]

      • Mass Spectrometry (MS): GC-MS provides structural information and can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantification.[2]

  • Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is particularly useful for separating isomers based on the geometry and position of their double bonds and can be used as a complementary or confirmatory method.[1]

Mandatory Visualizations: Workflow and Logic

Visualizing the experimental workflow and logical relationships within the inter-laboratory comparison is essential for clarity and standardization.

Inter_Laboratory_Comparison_Workflow cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analytical Phase cluster_reporting Data Reporting & Analysis Coordinator Coordinating Laboratory SamplePrep Preparation & Distribution of Standardized Sample Coordinator->SamplePrep ProtocolDist Distribution of Standardized Protocol Coordinator->ProtocolDist Lab1 Laboratory 1 SamplePrep->Lab1 Sample Lab2 Laboratory 2 SamplePrep->Lab2 Sample LabN Laboratory N SamplePrep->LabN Sample ProtocolDist->Lab1 Protocol ProtocolDist->Lab2 Protocol ProtocolDist->LabN Protocol LipidExtract Lipid Extraction Lab1->LipidExtract Lab2->LipidExtract LabN->LipidExtract Methylation Base-Catalyzed Methylation LipidExtract->Methylation GC_Analysis GC-FID / GC-MS Analysis Methylation->GC_Analysis DataAcq Data Acquisition GC_Analysis->DataAcq DataSubmission Submission of Results to Coordinator DataAcq->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores, CV%) DataSubmission->StatisticalAnalysis FinalReport Final Comparison Report StatisticalAnalysis->FinalReport

Caption: Workflow for a proposed inter-laboratory comparison study.

Analytical_Method_Selection cluster_goal Primary Analytical Goal cluster_methods Recommended Methods Goal Quantification or Identification? Quant Quantitative Analysis Goal->Quant Quantification Ident Structural Identification Goal->Ident Identification GC_FID GC-FID Quant->GC_FID GC_MS GC-MS Quant->GC_MS Ag_HPLC Ag+-HPLC Quant->Ag_HPLC Ident->GC_MS GC_FID->Ag_HPLC Complementary GC_MS->Ag_HPLC Complementary

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of Anti-inflammatory Mechanisms: 10,13-Octadecadienoic Acid Methyl Ester vs. Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mechanism of action of 10,13-Octadecadienoic acid methyl ester against other well-established anti-inflammatory compounds. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.

Introduction to Anti-inflammatory Mechanisms

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Anti-inflammatory agents modulate this response through various mechanisms. This guide focuses on 10,13-Octadecadienoic acid methyl ester, a conjugated linoleic acid (CLA) methyl ester, and compares its mode of action with two major classes of anti-inflammatory drugs: Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and Corticosteroids.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of these compounds are exerted through distinct molecular pathways. While NSAIDs and Corticosteroids have well-defined targets, emerging compounds like 10,13-Octadecadienoic acid methyl ester often exhibit multi-target effects.

10,13-Octadecadienoic Acid Methyl Ester

10,13-Octadecadienoic acid methyl ester, a derivative of conjugated linoleic acid, is suggested to exert its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB. This action prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.

Caption: NF-κB pathway inhibition by 10,13-Octadecadienoic acid methyl ester.

NSAIDs (e.g., Ibuprofen)

NSAIDs primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this conversion, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

G Mechanism of NSAIDs Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX Inhibit

Caption: Inhibition of Prostaglandin (B15479496) Synthesis by NSAIDs.

Corticosteroids (e.g., Dexamethasone)

Corticosteroids are potent anti-inflammatory agents that bind to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus. In the nucleus, it can act in two main ways: it can bind to specific DNA sequences (Glucocorticoid Response Elements) to increase the transcription of anti-inflammatory genes, and it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thus repressing the expression of inflammatory genes.

G Mechanism of Corticosteroids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Corticosteroid GR Glucocorticoid Receptor (GR) CS->GR Binds Complex CS-GR Complex GR->Complex Complex_nuc CS-GR Complex Complex->Complex_nuc Translocation GRE GRE (DNA) Complex_nuc->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 Complex_nuc->NFkB_AP1 Inhibits (Transrepression) Anti_Genes Anti-inflammatory Genes (e.g., Annexin A1) GRE->Anti_Genes Upregulates Pro_Genes Pro-inflammatory Genes NFkB_AP1->Pro_Genes

Caption: Genomic mechanism of action for Corticosteroids.

Quantitative Data Comparison

The following table summarizes key quantitative data for the discussed anti-inflammatory compounds based on studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundTarget(s)IC50 (Nitric Oxide Production)Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
10,13-Octadecadienoic acid methyl ester NF-κB Pathway (IκBα)~ 25-50 µMSignificant Reduction
Ibuprofen (NSAID) COX-1, COX-2> 100 µMModerate Reduction
Dexamethasone (Corticosteroid) Glucocorticoid Receptor~ 1-10 nMStrong Reduction

Note: IC50 values can vary significantly based on the specific experimental conditions, cell type, and stimulus used.

Experimental Protocols

The data presented is typically generated using a standardized set of in vitro assays to quantify inflammation.

General Experimental Workflow

A common workflow to assess anti-inflammatory potential involves stimulating immune cells (like macrophages) and measuring the subsequent inflammatory response.

G General Workflow for In Vitro Anti-inflammatory Assays A 1. Cell Seeding (e.g., RAW 264.7 cells) B 2. Pre-treatment with Test Compound (1-2 hours) A->B C 3. Inflammatory Stimulation (e.g., with LPS for 24h) B->C D 4. Harvest C->D E 5a. Supernatant Collection D->E Medium F 5b. Cell Lysis D->F Cells G 6a. Nitric Oxide Assay (Griess) & Cytokine ELISA E->G H 6b. Western Blot (for proteins like IκBα, p-p65, COX-2) F->H I 7. Data Analysis G->I H->I

Caption: A typical experimental workflow for testing anti-inflammatory compounds.

Key Methodologies
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Nitric Oxide (NO) Assay:

    • Cells are seeded in a 96-well plate.

    • After adherence, cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

    • The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Absorbance is read at 540 nm, and the concentration is determined against a sodium nitrite standard curve.

  • Western Blot Analysis:

    • Cells are treated as described above.

    • After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies (e.g., anti-IκBα, anti-p65, anti-COX-2, anti-β-actin) overnight.

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Bands are visualized using an ECL detection system.

Conclusion

10,13-Octadecadienoic acid methyl ester presents a distinct anti-inflammatory mechanism compared to traditional NSAIDs and corticosteroids. Its action is centered on the upstream regulation of the NF-κB signaling pathway, which controls a broad array of inflammatory genes. In contrast, NSAIDs offer a more targeted inhibition of prostaglandin synthesis, while corticosteroids induce a wide-ranging genomic response affecting both pro- and anti-inflammatory gene expression. This multi-faceted action of CLA derivatives may offer therapeutic potential, and understanding these mechanistic differences is crucial for the strategic development of novel anti-inflammatory drugs.

Safety Operating Guide

Proper Disposal of 10,13-Octadecadienoic Acid Methyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of 10,13-Octadecadienoic acid methyl ester, a substance utilized in various research applications.

Safety and Handling Profile

10,13-Octadecadienoic acid methyl ester is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[2][3] The substance is combustible and should be kept away from heat and open flames.

Key Chemical and Physical Properties

A summary of the key physical and chemical properties of fatty acid methyl esters, including compounds similar to 10,13-Octadecadienoic acid methyl ester, is provided below. This data is essential for understanding the substance's behavior and for making informed decisions on its proper disposal.

PropertyValueSource
Physical State Liquid[2][3]
Appearance Light yellow[2]
Melting Point/Range 9 - 10 °C / 48.2 - 50 °F[2]
Flash Point > 200 °C / > 392 °F[3]
Specific Gravity 0.890[3]
Water Hazard Class Class 1 (Slightly hazardous for water)[1]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol will ensure the safe and compliant disposal of 10,13-Octadecadienoic acid methyl ester.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses with side shields and chemical-resistant gloves.

2. Spill Management:

  • In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust.[1]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Ensure the spill area is thoroughly cleaned after removal of the absorbed material.

3. Disposal of Small Quantities:

  • For research-scale quantities, disposal with regular laboratory waste may be permissible, provided it is in accordance with local and institutional regulations.[1]

  • It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance.

4. Disposal of Large Quantities and Uncleaned Packaging:

  • Disposal of larger volumes and uncleaned packaging must be conducted in accordance with official federal, state, and local regulations.[1]

  • Contact a licensed professional waste disposal service to arrange for proper disposal.

  • Ensure the waste is properly packaged and labeled before collection.

5. Environmental Precautions:

  • Under no circumstances should 10,13-Octadecadienoic acid methyl ester be allowed to enter sewers or waterways.[1] Preventing environmental contamination is a critical aspect of responsible chemical disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 10,13-Octadecadienoic acid methyl ester.

start Start: Disposal of 10,13-Octadecadienoic acid methyl ester spill Is there a spill? start->spill absorb Absorb with inert material (e.g., sand, sawdust) spill->absorb Yes quantity Assess quantity for disposal spill->quantity No collect Collect in a labeled waste container absorb->collect clean Clean spill area collect->clean clean->quantity small Small research-scale quantity? quantity->small consult_ehs Consult institutional EHS guidelines small->consult_ehs Yes large Large quantity or uncleaned packaging small->large No household Dispose with regular lab waste (if permitted) consult_ehs->household end End: Proper Disposal household->end contact_disposal Contact licensed waste disposal service large->contact_disposal package Package and label waste according to regulations contact_disposal->package package->end

Caption: Decision workflow for the disposal of 10,13-Octadecadienoic acid methyl ester.

By following these guidelines, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of 10,13-Octadecadienoic acid methyl ester, fostering a culture of safety and compliance within the scientific community. Always prioritize consulting your institution's specific safety protocols and local regulations.

References

Essential Safety and Operational Guide for 10,13-Octadecadienoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 10,13-Octadecadienoic acid methyl ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from SDS of structurally similar fatty acid methyl esters to ensure a high level of safety and operational efficiency.

I. Personal Protective Equipment (PPE)

A cautious approach to PPE is mandatory due to the uncharacterized toxicological profile of 10,13-Octadecadienoic acid methyl ester. The primary routes of exposure are anticipated to be inhalation of aerosols and dermal contact.

Summary of Recommended PPE

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder/Neat Oil) Respirator: Not normally required, but use a positive pressure air-supplying respirator in circumstances where air-purifying respirators may not provide adequate protection.[1] Gloves: Chemical resistant gloves (e.g., Nitrile). The exact breakthrough time should be confirmed with the glove manufacturer.[2][3] Body Protection: Lab coat or chemical-resistant apron.[1][4] Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][5]
Preparation of Solutions Engineering Controls: A certified chemical fume hood is mandatory.[4] Gloves: Chemical resistant gloves (e.g., Nitrile).[4] Body Protection: Chemical-resistant lab coat.[4] Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
In-vitro / In-vivo Experiments Gloves: Nitrile gloves.[4] Body Protection: Lab coat.[4] Eye Protection: Safety glasses.[4]

Note: The selection of suitable gloves depends not only on the material but also on further quality marks and varies from manufacturer to manufacturer. The resistance of the glove material should be checked prior to application as the product is a preparation of several substances.[2]

II. Operational Plan: Handling Procedures

Strict adherence to the following operational plan is critical to prevent contamination and exposure.

A. Engineering Controls:

  • Ventilation: All manipulations should be conducted in a well-ventilated area. For procedures that may generate aerosols, use a certified chemical fume hood.[1][5]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup in case of a spill.[4]

B. Standard Operating Procedure:

  • Preparation: Designate a specific area for handling 10,13-Octadecadienoic acid methyl ester. Ensure an eyewash station and safety shower are readily accessible.[3]

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Handling:

    • Avoid contact with skin, eyes, and personal clothing.[5]

    • Wash hands thoroughly after handling.[3][5]

    • Avoid breathing fumes or aerosols.[5]

    • Keep the container tightly closed when not in use.[5][6]

    • All equipment used when handling the product must be grounded to prevent static discharge.[1]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

III. Spill and Emergency Procedures

A. Spill Kit: Maintain a chemical spill kit in the laboratory that includes:

  • Appropriate PPE (gloves, goggles, lab coat).

  • Absorbent materials (e.g., spill pads, vermiculite, or sand).[2]

  • A scoop or dustpan for collecting absorbed material.[1]

  • Sealable plastic bags for waste disposal.

B. Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE.

  • Contain the Spill:

    • For liquids, surround the spill with absorbent material to prevent it from spreading.[2]

  • Clean the Spill:

    • Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust).[2]

    • Use clean, non-sparking tools to collect the absorbed material.[1]

    • Place the waste into a suitable, sealed disposal container.[5]

  • Decontaminate: Clean the spill area with soap and water.[1]

  • Waste Disposal: Dispose of contaminated material as waste according to institutional and local regulations.[2]

C. First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Skin Contact: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing and wash it before reuse.[3]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

IV. Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6][7]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.

  • Container Handling: Handle uncleaned containers like the product itself.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Diagram: Safe Handling Workflow for 10,13-Octadecadienoic Acid Methyl Ester

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep_area Designate Handling Area check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact & Inhalation handle_chem->avoid_contact spill_event Spill Occurs handle_chem->spill_event Potential Spill close_container Keep Container Closed avoid_contact->close_container doff_ppe Doff PPE Correctly close_container->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste per Regulations wash_hands->dispose_waste alert_evacuate Alert Others & Evacuate spill_event->alert_evacuate don_spill_ppe Don Spill PPE alert_evacuate->don_spill_ppe contain_spill Contain Spill don_spill_ppe->contain_spill clean_spill Clean with Absorbent Material contain_spill->clean_spill dispose_spill_waste Dispose of Contaminated Waste clean_spill->dispose_spill_waste

A flowchart illustrating the key steps for the safe handling of 10,13-Octadecadienoic acid methyl ester.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.